Nonadecenal
Description
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Properties
CAS No. |
98419-77-3 |
|---|---|
Molecular Formula |
C19H36O |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
nonadec-2-enal |
InChI |
InChI=1S/C19H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h17-19H,2-16H2,1H3 |
InChI Key |
IQRTWCDAKJIUFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=CC=O |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Role of Long-Chain Aldehydes in Biological Systems: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain aldehydes are a class of lipid-derived molecules that are increasingly recognized for their diverse biological activities. While specific long-chain aldehydes such as nonadecenal remain largely uncharacterized in biological systems, the broader class of these molecules is implicated in a range of physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of long-chain aldehydes, including their origins, known biological functions, and the methodologies used for their study. Due to the limited availability of specific data on this compound, this document will focus on the general properties and analytical techniques applicable to long-chain aldehydes as a whole, providing a foundational resource for researchers in this emerging field.
Introduction to Long-Chain Aldehydes
Long-chain aldehydes are aliphatic molecules characterized by a hydrocarbon chain of twelve or more carbons and a terminal aldehyde functional group.[1] These molecules can be saturated or unsaturated and are found in various biological contexts, from being components of essential oils and insect pheromones to being generated endogenously in mammals.[1][2] A significant source of long-chain fatty aldehydes in biological systems is the breakdown of plasmalogens, a class of glycerophospholipids particularly abundant in the brain and heart.[3] The cleavage of the vinyl-ether bond at the sn-1 position of plasmalogens results in the formation of a long-chain fatty aldehyde.[3]
While some long-chain aldehydes are natural constituents of cells, others, particularly α,β-unsaturated aldehydes, can be products of lipid peroxidation and are associated with cellular stress and toxicity.[4][5] The reactivity of the aldehyde group allows these molecules to interact with various biomolecules, suggesting their potential involvement in signaling pathways and disease processes. However, the specific roles of most individual long-chain aldehydes, including this compound (a C19 aldehyde), are yet to be elucidated.
Quantitative Data on Long-Chain Aldehydes
Quantitative data for specific long-chain aldehydes, particularly this compound, is scarce in the available scientific literature. However, general concentrations of total or classes of aldehydes have been reported in various biological samples. The table below summarizes the types of quantitative data that are typically collected for long-chain aldehydes.
| Analyte Class | Matrix | Typical Concentration Range | Method of Quantification | Reference |
| Reactive Aldehydes | Brain Tissue | fmol to µM range | LC-MS/MS | [6] |
| Carbonyl Compounds | Oxidized Soybean Oil | Correlated with animal performance | GC-MS | [4] |
| Total Fatty Aldehydes | Rat Brain | Not specified | GC-MS | [3] |
Note: The lack of specific quantitative data for this compound highlights a significant gap in the current understanding of its physiological relevance.
Experimental Protocols for the Analysis of Long-Chain Aldehydes
The analysis of long-chain aldehydes in biological matrices presents challenges due to their reactivity and often low concentrations. Derivatization is a common strategy to improve their stability and detection sensitivity. Below are generalized protocols for the extraction and quantification of long-chain aldehydes from biological tissues using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
General Protocol for GC-MS Analysis of Long-Chain Aldehydes
This protocol is based on the methodology for quantifying aldehydes derived from plasmalogen breakdown.[3]
Objective: To quantify total and free long-chain fatty aldehydes in a biological tissue sample.
Materials:
-
Tissue sample
-
Chloroform/Methanol mixture (2:1, v/v)
-
HCl (for hydrolysis)
-
(Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (derivatizing agent)
-
Internal standard (e.g., a deuterated aldehyde)
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system
Workflow:
Caption: Workflow for the quantification of long-chain aldehydes by GC-MS.
Procedure:
-
Lipid Extraction: Homogenize the tissue sample in a chloroform/methanol mixture to extract total lipids.
-
Sample Splitting: Divide the lipid extract into two aliquots. One will be used to measure total aldehydes (after hydrolysis), and the other for free aldehydes.
-
Acidic Hydrolysis (for total aldehydes): Treat one aliquot with HCl to cleave the vinyl-ether bond of plasmalogens, releasing bound aldehydes.
-
Derivatization: React both the hydrolyzed and non-hydrolyzed samples with a derivatizing agent such as (pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form stable oxime derivatives.
-
Extraction: Extract the aldehyde-PFB-oxime derivatives into an organic solvent like hexane.
-
Drying and Reconstitution: Dry the organic phase (e.g., with anhydrous sodium sulfate) and reconstitute in a suitable solvent for injection.
-
GC-MS Analysis: Analyze the samples using a GC-MS system, typically operating in selected-ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Quantification: Quantify the individual aldehydes by comparing their peak areas to that of an internal standard.
-
Calculation: The concentration of plasmalogen-derived aldehydes is calculated by subtracting the amount of free aldehydes from the total aldehydes.
General Protocol for LC-MS/MS Analysis of Reactive Aldehydes
This protocol is adapted from methods for quantifying reactive aldehydes in brain tissue.[6]
Objective: To quantify multiple reactive aldehydes in a biological tissue sample.
Materials:
-
Tissue homogenate
-
Trichloroacetic acid (TCA) for protein precipitation
-
3-Nitrophenylhydrazine (3-NPH) solution (derivatizing agent)
-
Stable isotope-labeled internal standards for each target aldehyde
-
LC-MS/MS system
Workflow:
Caption: Workflow for the quantification of reactive aldehydes by LC-MS/MS.
Procedure:
-
Tissue Homogenization: Homogenize the tissue sample in a suitable buffer.
-
Protein Precipitation: Add a protein precipitating agent like trichloroacetic acid (TCA) to the homogenate and centrifuge to remove proteins.
-
Derivatization: Add the derivatizing agent, such as 3-nitrophenylhydrazine (3-NPH), to the supernatant to form stable hydrazone derivatives. Stable isotope-labeled internal standards should be added prior to this step.
-
Sample Preparation for Injection: The reaction mixture may require dilution or further cleanup before injection into the LC-MS/MS system.
-
LC-MS/MS Analysis: Separate the derivatized aldehydes using liquid chromatography and detect them using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantification: Quantify each aldehyde by calculating the ratio of the peak area of the native analyte to its corresponding stable isotope-labeled internal standard.
Signaling Pathways Involving Long-Chain Aldehydes
Currently, there is a significant lack of information regarding specific signaling pathways directly initiated or modulated by this compound. The broader class of long-chain aldehydes is implicated in various cellular processes, but well-defined signaling cascades are not yet established in the provided search results.
It is hypothesized that due to their reactivity, long-chain aldehydes may exert biological effects through:
-
Covalent modification of proteins: The aldehyde group can react with nucleophilic residues on proteins, such as lysine and cysteine, potentially altering protein function.
-
Modulation of membrane properties: As lipid-soluble molecules, they may integrate into cellular membranes and affect their physical properties and the function of membrane-bound proteins.
-
Generation of secondary messengers: Their interaction with other molecules could lead to the formation of signaling mediators.
The elucidation of specific signaling pathways for individual long-chain aldehydes, including this compound, remains a critical area for future research.
Conclusion and Future Directions
The study of long-chain aldehydes in biological systems is an emerging field with the potential to uncover novel regulatory mechanisms in health and disease. While this guide provides an overview of the current knowledge and analytical approaches for this class of molecules, it also highlights the significant knowledge gap concerning specific aldehydes like this compound.
Future research should focus on:
-
Systematic identification and quantification: Developing targeted and untargeted lipidomics approaches to profile a wide range of long-chain aldehydes in various biological samples.
-
Elucidation of biological functions: Utilizing cell-based assays and animal models to investigate the specific effects of individual long-chain aldehydes.
-
Identification of signaling pathways and molecular targets: Employing chemical biology and proteomics approaches to identify the direct binding partners and downstream signaling cascades affected by these molecules.
A deeper understanding of the biology of long-chain aldehydes will be crucial for developing novel diagnostic markers and therapeutic strategies for a variety of diseases.
References
- 1. Fatty aldehyde - Wikipedia [en.wikipedia.org]
- 2. Aldehydes: What We Should Know About Them [mdpi.com]
- 3. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of C9-C11 unsaturated aldehydes as prediction markers of growth and feed intake for non-ruminant animals fed oxidized soybean oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
nonadecenal biosynthesis pathway elucidation
Elucidation of the Nonadecenal Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This compound, a long-chain unsaturated aldehyde, plays a crucial role as a semiochemical in the communication systems of various insect species. Understanding its biosynthesis is paramount for the development of novel and specific pest management strategies. This technical guide provides a comprehensive overview of the elucidated biosynthetic pathway of this compound, detailing the key enzymatic steps, and offering in-depth experimental protocols for its investigation. The pathway begins with de novo fatty acid synthesis and proceeds through a series of modifications including desaturation and reduction, culminating in the formation of the C19 unsaturated aldehyde. This document synthesizes current knowledge, presents quantitative data in a structured format, and provides visualizations of the metabolic and experimental workflows to aid researchers in this field.
Introduction
Insect chemical communication is a complex process mediated by a diverse array of semiochemicals, among which long-chain fatty acid-derived pheromones are prominent. This compound, a C19 unsaturated aldehyde, has been identified as a key component of the pheromone blend in several insect species. The elucidation of its biosynthetic pathway is a critical step towards understanding the regulation of pheromone production and developing targeted approaches for pest control. This guide outlines the proposed biosynthetic pathway of this compound, based on extensive research into insect hydrocarbon and pheromone biosynthesis.
The biosynthesis of this compound is a multi-step process that originates from the general fatty acid metabolism. The carbon backbone is synthesized de novo, followed by the introduction of a double bond by a specific desaturase enzyme. The resulting unsaturated fatty acyl-CoA is then reduced to the corresponding aldehyde. The key enzyme families involved in this pathway are Fatty Acid Synthase (FAS), Acyl-CoA Desaturases, and Fatty Acyl-CoA Reductases (FARs).
The this compound Biosynthesis Pathway
The proposed biosynthetic pathway for this compound is a specialized branch of the fatty acid synthesis pathway. It involves the coordinated action of several key enzymes, as illustrated in the diagram below.
Caption: A diagram of the proposed this compound biosynthesis pathway.
The pathway initiates with the ubiquitous fatty acid synthesis machinery.
-
Fatty Acid Synthesis: The carbon chain of this compound is built by the Fatty Acid Synthase (FAS) complex. Acetyl-CoA serves as the primer, and malonyl-CoA units are sequentially added to elongate the fatty acid chain.[1] The process continues until a C19 acyl-ACP (Acyl Carrier Protein) is formed, which is then released as nonadecanoyl-CoA. The synthesis of odd-chain fatty acids like C19 is less common than even-chain fatty acids but has been observed in various insects.[2][3]
-
Desaturation: A Δ9-desaturase introduces a double bond at the 9th carbon position of the nonadecanoyl-CoA molecule.[4][5][6] This enzymatic step is critical for creating the unsaturated nature of this compound. Insect desaturases exhibit substrate specificity for both chain length and the position of the double bond insertion.[6][7] Functional characterization studies have shown that Δ9-desaturases acting on long-chain fatty acids are common in insects.[6]
-
Reduction: The final step in the biosynthesis is the reduction of the (Z)-9-nonadecenoyl-CoA to (Z)-9-nonadecenal. This reaction is catalyzed by a Fatty Acyl-CoA Reductase (FAR).[8] Insect FARs are known to be involved in the production of fatty alcohols and aldehydes that serve as pheromone components.[8] The specificity of the FAR determines whether the final product is an alcohol or an aldehyde.
Quantitative Data on Key Enzymes
Quantitative kinetic data for the specific enzymes involved in this compound biosynthesis with C19 substrates are not extensively documented. However, data from studies on homologous enzymes acting on similar long-chain fatty acyl-CoAs provide valuable insights. The following table summarizes representative kinetic parameters.
| Enzyme Family | Substrate | Km (µM) | Vmax (pmol/min/µg protein) | Source Organism | Reference |
| Δ9-Desaturase | Palmitoyl-CoA (C16:0) | 1.5 | 120 | Drosophila melanogaster | [6] |
| Stearoyl-CoA (C18:0) | 1.2 | 150 | Trichoplusia ni | [6] | |
| Fatty Acyl-CoA Reductase | Palmitoyl-CoA (C16:0) | 10.2 | 850 | Heliothis virescens | [9] |
| Oleoyl-CoA (C18:1) | 8.5 | 1100 | Heliothis virescens | [9] |
Note: The presented data are for homologous enzymes and similar substrates and should be considered as indicative for the enzymes involved in this compound biosynthesis.
Experimental Protocols
The elucidation of the this compound biosynthesis pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experiments.
Identification of Fatty Acid Precursors using GC-MS
This protocol describes the extraction and analysis of fatty acids from insect pheromone glands to identify potential precursors of this compound.
Caption: Workflow for the identification of fatty acid precursors by GC-MS.
Protocol:
-
Tissue Collection: Dissect the pheromone glands from the target insect species. For moths, these are typically located at the abdominal tip of the female.
-
Lipid Extraction: Homogenize the glands in a suitable solvent mixture, such as chloroform:methanol (2:1, v/v), to extract total lipids.[4]
-
Saponification and Methylation: Saponify the lipid extract using methanolic KOH to release free fatty acids. Subsequently, methylate the fatty acids to form fatty acid methyl esters (FAMEs) using a reagent like BF3-methanol.[10][11]
-
GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS). Use a polar capillary column (e.g., DB-23) for good separation of unsaturated FAMEs.[11]
-
Data Analysis: Identify the fatty acids based on their retention times and mass spectra compared to authentic standards and mass spectral libraries.
Cloning and Functional Expression of Desaturase Genes in Yeast
This protocol outlines the steps to identify and functionally characterize the Δ9-desaturase involved in this compound biosynthesis.
References
- 1. Structure and Function of Δ9-Fatty Acid Desaturase [ouci.dntb.gov.ua]
- 2. Structural basis of the substrate-specific two-step catalysis of long chain fatty acyl-CoA synthetase dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Qualitative and quantitative analysis of chemicals emitted from the pheromone gland of individual Heliothis subflexa females | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Reconstitution of Metabolic Pathways: Insights into Nature’s Chemical Logic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Reconstitution of the Biosynthetic Pathway to the Nitroimidazole Antibiotic Azomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Characterization of Two Fatty Acyl-CoA Reductase Genes From Phenacoccus solenopsis (Hemiptera: Pseudococcidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptome analysis of the pheromone glands in Noorda blitealis reveals a novel AOX group of the superfamily Pyraloi… [ouci.dntb.gov.ua]
- 11. bioassaysys.com [bioassaysys.com]
The Role of 4-Hydroxy-2-Nonenal (HNE) in Cellular Signaling: An In-depth Technical Guide
Disclaimer: Initial research for "nonadecenal" yielded insufficient scientific literature to produce an in-depth technical guide. It is plausible that the intended subject was the well-researched and structurally related lipid aldehyde, 4-hydroxy-2-nonenal (HNE), a key signaling molecule. This guide will, therefore, focus on the comprehensive role of HNE in cellular signaling.
Executive Summary
4-hydroxy-2-nonenal (HNE) is a highly reactive α,β-unsaturated aldehyde generated during the peroxidation of omega-6 polyunsaturated fatty acids, such as arachidonic and linoleic acid, which are abundant in cellular membranes.[1][2][3] Long considered merely a cytotoxic byproduct of oxidative stress, HNE is now recognized as a potent signaling molecule that plays a crucial role in a multitude of cellular processes.[1][2] Its biological effects are concentration-dependent, ranging from the modulation of gene expression and induction of antioxidant defenses at low concentrations to the induction of apoptosis and necrosis at higher, pathological concentrations.[3][4] This guide provides a comprehensive overview of the formation, metabolism, and multifaceted signaling roles of HNE, intended for researchers, scientists, and drug development professionals.
Formation and Metabolism of 4-Hydroxy-2-Nonenal
HNE is formed through both non-enzymatic and enzymatic pathways. The non-enzymatic pathway involves the free radical-mediated oxidation of omega-6 polyunsaturated fatty acids.[1][5] Enzymatic production can be mediated by cyclooxygenase-2 (COX-2) and lipoxygenases (LOX).[1][5]
Once formed, HNE is rapidly metabolized within the cell through several pathways:
-
Glutathione Conjugation: This is the primary detoxification pathway, catalyzed by glutathione S-transferases (GSTs), particularly GSTA4-4.[1]
-
Oxidation: HNE can be oxidized to its corresponding carboxylic acid, 4-hydroxy-2-nonenoic acid (HNA), by aldehyde dehydrogenases (ALDHs).[1][6]
-
Reduction: Alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs) can reduce HNE to 1,4-dihydroxy-2-nonene (DHN).[1]
These metabolic pathways are crucial for maintaining cellular homeostasis by controlling the intracellular concentration of HNE.
Quantitative Data on HNE Concentrations and Effects
The cellular concentration of HNE is a critical determinant of its biological effects. Under physiological conditions, HNE levels are tightly controlled and remain low. However, under conditions of oxidative stress, its concentration can increase significantly, leading to pathological outcomes.
| Parameter | Concentration Range | Biological Context | Reference(s) |
| Physiological Plasma Concentration | 0.28 - 0.68 µM | Normal, unstressed human plasma | [1] |
| Physiological Hepatocyte Concentration | 2.5 - 3.8 µM | Normal rat hepatocytes | [1] |
| Signaling Effects | 0.1 - 10 µM | Activation of signaling pathways (e.g., Nrf2, NF-κB) | [2] |
| Pathological Effects | 10 - 50 µM | Inhibition of signaling, induction of apoptosis | [1] |
| High Pathological/Toxic Effects | > 50 µM | Widespread protein dysfunction, necrosis | [1] |
Cellular Signaling Pathways Modulated by HNE
HNE exerts its signaling effects primarily through the formation of covalent adducts with nucleophilic amino acid residues (cysteine, histidine, and lysine) on proteins.[1][3] This modification can alter the structure and function of key signaling proteins, including kinases, phosphatases, and transcription factors.
Nrf2/ARE Pathway
The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. At low concentrations, HNE can activate this pathway.
NF-κB Signaling Pathway
The effect of HNE on the NF-κB pathway is concentration-dependent. At low concentrations (0.1-1 µM), HNE can activate NF-κB, while at higher concentrations (>2.5 µM), it can be inhibitory.[2]
References
- 1. Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-hydroxynonenal-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of 4-hydroxynonenal and its metabolites in signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell signalling by reactive lipid species: new concepts and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]
Nonadecenal: An Uncharted Territory in Disease Biomarker Research
Despite a comprehensive review of scientific literature, there is currently no evidence to support the role of nonadecenal as a potential biomarker for any specific disease. While the broader class of volatile organic compounds (VOCs), to which this compound belongs, is an active area of research for non-invasive disease detection, this compound itself has not been identified as a significant indicator of pathological processes in humans. This technical overview will explore the general context of VOCs as biomarkers and the current void of information regarding this compound's specific role, addressing the interests of researchers, scientists, and drug development professionals.
The Promise of Volatile Organic Compounds as Biomarkers
VOCs are organic chemicals that have a high vapor pressure at room temperature, causing them to be released as gases from various sources, including the human body. These compounds can be byproducts of metabolic processes, and their composition and concentration can change in the presence of disease. This has led to significant interest in analyzing VOCs in exhaled breath, urine, sweat, and other bodily fluids as a non-invasive means of diagnosis and monitoring.
The general workflow for identifying and validating a VOC as a biomarker is a multi-stage process:
-
Discovery Phase: Untargeted analysis of VOC profiles from healthy and diseased individuals to identify statistically significant differences.
-
Identification: Chemical analysis to determine the exact structure of the potential biomarker.
-
Validation: Targeted and quantitative studies in larger patient cohorts to confirm the association between the VOC and the disease.
-
Mechanism Elucidation: Investigating the biochemical pathways that lead to the altered production of the VOC in the disease state.
This compound: The Current State of Knowledge
Extensive searches of scientific databases and clinical trial registries for "this compound" in the context of disease biomarkers did not yield any specific results. This indicates that this compound has not been identified as a candidate biomarker in any discovery-phase studies or has not been the subject of targeted research for this purpose.
Therefore, it is not possible to provide the following information as requested:
-
Quantitative Data: There is no published data on the concentration of this compound in healthy versus diseased populations.
-
Experimental Protocols: Specific methodologies for the detection and quantification of this compound as a disease biomarker have not been developed.
-
Signaling Pathways: The metabolic or signaling pathways that might be associated with altered this compound levels in a disease state are unknown.
Future Directions
While there is no current research linking this compound to disease, the field of VOC biomarker discovery is rapidly evolving. It is conceivable that future untargeted metabolomic studies may identify this compound as a compound of interest. Should such a discovery be made, the following experimental workflow would be a logical next step:
Preliminary Studies on the Function of Nonadecenal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the current scientific understanding of nonadecenal, a long-chain unsaturated aldehyde. While the name might suggest a broad range of physiological functions, preliminary studies have primarily identified its role in the realm of chemical ecology, specifically as an insect pheromone. This document will delve into the core known function of this compound, its biosynthesis, and its effects on insect behavior. The information presented here is intended for researchers, scientists, and drug development professionals who may be interested in the fundamental biology of this molecule and its potential applications, for instance, in the development of novel pest management strategies.
Core Function: Insect Pheromone
The most well-documented function of this compound is as a sex pheromone in certain insect species. Specifically, (Z)-10-nonadecenal has been identified as a key pheromonal component for the yellowheaded spruce sawfly (Pikonema alaskensis)[1][2]. It acts as a volatile attractant for male sawflies, guiding them to potential mates[1].
Mechanism of Action in Chemical Communication
In the yellowheaded spruce sawfly, (Z)-10-nonadecenal is not directly synthesized by the female but is rather an air oxidation product of (Z,Z)-9,19-dienes present on the female's cuticle[1][2]. These less volatile cuticular hydrocarbons are transformed into the more volatile aldehyde upon exposure to environmental factors like air and UV radiation[1]. This mechanism suggests an adaptive strategy where environmental conditions facilitate chemical signaling for mating.
This phenomenon of attractive aldehydes being formed from cuticular hydrocarbon precursors may be a more widespread strategy in insect communication than is currently known[1]. Similar processes have been investigated in other insects, such as the Asian longhorned beetle (Anoplophora glabripennis), where female-produced pheromone components can oxidize to produce a blend of volatile aldehydes that are attractive to males[1].
Quantitative Data
The following table summarizes the key chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C19H38O | [3] |
| Isomer of Interest | (Z)-10-nonadecenal | [1][2] |
| Precursors | (Z,Z)-9,19 hydrocarbon dienes (C28-C37) | [2] |
| Function | Sex pheromone attractant for male yellowheaded spruce sawfly | [1][2] |
Experimental Protocols
Pheromone Identification and Bioassay
The identification of (Z)-10-nonadecenal as a pheromone in the yellowheaded spruce sawfly involved a combination of chemical analysis and behavioral bioassays.
1. Synthesis of Potential Pheromones:
-
Ten (Z,Z)-9,19 hydrocarbon dienes, with carbon chain lengths ranging from 28 to 37, were synthesized[2].
2. Field Bioassay for Attractiveness of Precursors:
-
The synthesized dienes were tested in the field to confirm their attractiveness to male sawflies[2].
3. Analysis of Oxidation Products:
-
The dienes were allowed to oxidize slowly in the air[2].
-
The resulting oxidation products were collected and analyzed to identify the major components, which were found to be aldehydes[2].
4. Greenhouse Bioassay for Volatile Attractants:
-
The identified aldehydes, including (Z)-10-nonadecenal and (Z)-10-eicosenal, were tested in a greenhouse bioassay[2].
-
The behavioral responses of male sawflies, such as flight initiation and upwind anemotaxis (oriented movement towards the source of the odor), were observed and recorded[2].
5. Field Formulation and Testing:
-
(Z)-10-nonadecenal was incorporated into controlled-release formulations (e.g., Hercon®) for field testing to evaluate its practical applicability for monitoring sawfly populations[2].
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Biosynthesis and function of (Z)-10-nonadecenal in insect communication.
Caption: Experimental workflow for the identification of (Z)-10-nonadecenal.
Conclusion and Future Directions
The current body of scientific literature strongly indicates that the primary known function of this compound is as an insect sex pheromone, with (Z)-10-nonadecenal being a key example. The mechanism of its formation through the oxidation of cuticular hydrocarbons presents an interesting area of study in chemical ecology and insect biochemistry. For drug development professionals, while this compound itself may not have direct therapeutic applications in humans based on current knowledge, the principles of its chemical signaling could inspire novel approaches in areas such as targeted pest control, potentially reducing the reliance on broad-spectrum pesticides.
Future research could focus on:
-
Investigating the prevalence of this oxidative pheromone formation mechanism in other insect species.
-
Elucidating the specific olfactory receptors and neural pathways involved in the detection of this compound in male insects.
-
Exploring the potential for using synthetic this compound and its analogues for mating disruption and population control of pest insects.
It is important to note that the exploration of this compound's function in other biological systems, including mammals, is a nascent field. As new research emerges, our understanding of this molecule's role in biology may expand.
References
endogenous sources of nonadecenal in mammals
An In-depth Technical Guide on the Endogenous Sources of Nonadecenal in Mammals
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The endogenous synthesis of this compound in mammals is a nascent field of study. Direct evidence for its production and specific metabolic pathways remains to be fully elucidated. This guide consolidates current knowledge on the metabolism of long-chain and odd-chain fatty acids and aldehydes to propose potential endogenous sources and biological roles of this compound. The pathways and mechanisms described herein are largely based on established principles of lipid biochemistry and should be considered as hypothesized routes pending direct experimental verification.
Introduction
This compound, a 19-carbon monounsaturated aldehyde, belongs to the class of long-chain aliphatic aldehydes. While the biological significance of various aldehydes, particularly those derived from lipid peroxidation such as 4-hydroxynonenal (HNE), is well-documented, the specific roles and endogenous origins of this compound are not yet clearly defined. This technical guide aims to provide a comprehensive overview of the plausible , drawing upon existing literature on fatty acid and aldehyde metabolism. It will cover potential enzymatic and non-enzymatic pathways, present quantitative data on related compounds, detail experimental protocols for detection and quantification, and propose potential signaling roles.
Potential Endogenous Sources of this compound
The endogenous production of this compound in mammals is likely to arise from the metabolism of its corresponding C19 fatty acid precursor, nonadecenoic acid. The formation of this compound can be broadly categorized into enzymatic and non-enzymatic pathways.
Enzymatic Pathways
Several enzymatic pathways are known to produce long-chain aldehydes from fatty acid precursors. These pathways could potentially be involved in the synthesis of this compound.
Alpha-oxidation is a peroxisomal pathway that removes one carbon atom from the carboxyl end of a fatty acid.[1][2] This process is primarily involved in the metabolism of branched-chain fatty acids, but it has also been implicated in the endogenous production of odd-chain fatty acids from even-chain precursors.[3][4] It is conceivable that a C20 monounsaturated fatty acid could undergo α-oxidation to yield a C19 fatty acid, which could then be a substrate for aldehyde formation. The final step of α-oxidation of phytanic acid involves the conversion of pristanal to pristanic acid by an aldehyde dehydrogenase, indicating the formation of an aldehyde intermediate.[1]
Mammalian cells possess fatty acyl-CoA reductases (FARs) that catalyze the reduction of fatty acyl-CoAs to fatty alcohols, a process that can involve a fatty aldehyde intermediate.[5][6] While a two-step process with a free aldehyde intermediate has not been definitively confirmed in all cases in mammals, the existence of these enzymes suggests a potential route for the conversion of nonadecenoyl-CoA to this compound. Two known FARs in mammals, FAR1 and FAR2, exhibit different substrate specificities and tissue distributions.[5]
Plasmalogens are a class of glycerophospholipids containing a vinyl-ether bond at the sn-1 position. The cleavage of this bond, for instance by reactive oxygen species, results in the formation of a long-chain fatty aldehyde.[7][8] If nonadecenoic acid is incorporated into the sn-1 position of a plasmalogen, its subsequent breakdown would yield this compound.
Non-Enzymatic Pathways
Lipid peroxidation is a major non-enzymatic source of a wide array of aldehydes in biological systems.[9][10] This process involves the oxidative degradation of polyunsaturated fatty acids (PUFAs) by reactive oxygen species (ROS). While the most studied products of lipid peroxidation are derived from abundant PUFAs like linoleic and arachidonic acid, it is plausible that nonadecenoic acid, if present in cellular membranes, could also be a target for lipid peroxidation, leading to the formation of this compound among other products.
Quantitative Data on Long-Chain Aldehydes in Mammalian Tissues
Direct quantitative data for this compound in mammalian tissues is currently not available in the literature. However, data for other long-chain aldehydes can provide a reference for expected concentration ranges.
| Aldehyde | Tissue/Fluid | Concentration Range | Species | Reference |
| Hexanal | Human Blood | 0.006 nM | Human | [11] |
| Heptanal | Human Blood | 0.005 nM | Human | [11] |
| Total Aliphatic Aldehydes | Live Mammalian Cells | ~80 to >500 µM | Human | [12][13] |
Experimental Protocols for the Analysis of Long-Chain Aldehydes
The detection and quantification of long-chain aldehydes in biological samples typically require derivatization to enhance their volatility and ionization efficiency for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Sample Preparation and Lipid Extraction
-
Homogenize tissue samples in a suitable solvent system, such as chloroform:methanol (2:1, v/v), to extract lipids.
-
Perform a biphasic separation by adding water or a salt solution to separate the lipid-containing organic phase from the aqueous phase.
-
Collect the organic phase and dry it under a stream of nitrogen.
-
Resuspend the lipid extract in a suitable solvent for derivatization.
Derivatization of Aldehydes
A common method for derivatizing aldehydes is the reaction with O-(pentafluorobenzyl)hydroxylamine (PFBHA) to form stable oximes.
-
Incubate the lipid extract with a solution of PFBHA in a suitable buffer (e.g., phosphate buffer, pH 7.0) at room temperature for 30-60 minutes.
-
Extract the PFBHA-oxime derivatives with a non-polar solvent like hexane.
-
Dry the hexane extract and reconstitute it in a solvent compatible with the analytical instrument.
Other derivatizing agents include 2,4-dinitrophenylhydrazine (DNPH) and dansylhydrazine.[11][14][15]
Instrumental Analysis
-
Separate the derivatized aldehydes on a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Use a temperature gradient to elute the long-chain aldehyde derivatives.
-
Detect the compounds using a mass spectrometer in selected ion monitoring (SIM) mode for targeted analysis or full scan mode for untargeted analysis.
-
Separate the derivatized aldehydes using reversed-phase high-performance liquid chromatography (HPLC).
-
Use a gradient of an organic solvent (e.g., acetonitrile or methanol) in water, both often containing a small amount of an acid (e.g., formic acid) to aid ionization.
-
Detect the analytes with a mass spectrometer, often a tandem mass spectrometer (MS/MS) for enhanced selectivity and sensitivity.[16][17]
Potential Signaling Pathways and Biological Roles
Aliphatic aldehydes are known to be reactive molecules that can modulate cellular signaling pathways, often through their ability to form adducts with proteins and other macromolecules. While the specific signaling roles of this compound have not been investigated, we can infer potential functions based on the known activities of other long-chain aldehydes.
Aldehydes have been shown to activate stress-responsive signaling pathways, including the nuclear factor-kappa B (NF-κB) and the Yes-associated protein (YAP) pathways.[18][19] These pathways are involved in inflammation, cell proliferation, and apoptosis. The reactivity of the aldehyde group allows for the formation of Schiff bases with lysine residues in proteins, potentially altering their function.
Visualizations of Hypothesized Pathways
Hypothesized Metabolic Pathways for this compound Formation
Caption: Hypothesized metabolic pathways leading to the formation of this compound in mammals.
Experimental Workflow for this compound Analysis
Caption: A typical experimental workflow for the analysis of long-chain aldehydes.
Potential Signaling Cascade of Aliphatic Aldehydes
Caption: A potential signaling cascade initiated by this compound, based on known aldehyde biology.
Conclusion
The study of endogenous this compound in mammals presents an exciting frontier in lipid biochemistry and cell signaling. Although direct evidence is currently limited, the established principles of fatty acid metabolism provide a solid foundation for hypothesizing its origins and potential biological functions. Future research, employing the sensitive analytical techniques outlined in this guide, will be crucial to confirm the presence of this compound in mammalian tissues, elucidate its specific metabolic pathways, and unravel its roles in health and disease. Such discoveries could open new avenues for therapeutic intervention in pathologies associated with aberrant lipid metabolism and oxidative stress.
References
- 1. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mammalian Wax Biosynthesis: I. IDENTIFICATION OF TWO FATTY ACYL-COENZYME A REDUCTASES WITH DIFFERENT SUBSTRATE SPECIFICITIES AND TISSUE DISTRIBUTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Chemical sensors for imaging total cellular aliphatic aldehydes in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. fortunejournals.com [fortunejournals.com]
- 16. Integrated quantification and identification of aldehydes and ketones in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 18. biorxiv.org [biorxiv.org]
- 19. biorxiv.org [biorxiv.org]
The Role of 4-Hydroxynonenal (HNE) in the Molecular Landscape of Aging: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Foreword
Initial inquiries into the role of nonadecenal in the aging process have revealed a significant gap in the current scientific literature. As of the latest data available, there is a notable absence of dedicated research, quantitative data, or established signaling pathways directly linking this compound to aging.
In light of this, and recognizing the user's interest in the broader role of aldehydes in aging, this technical guide will focus on a closely related and extensively researched molecule: 4-hydroxynonenal (HNE) . HNE is a major α,β-unsaturated aldehyde product of lipid peroxidation of omega-6 polyunsaturated fatty acids and is a well-established biomarker and mediator of oxidative stress-induced cellular damage in the context of aging and age-related diseases.[1][2] This pivot allows for a comprehensive and data-rich exploration of the core topic of aldehyde-mediated aging, aligning with the original intent of the query.
Introduction: 4-Hydroxynonenal (HNE) as a Key Mediator of Aging
Aging is a complex biological process characterized by a progressive decline in physiological function and an increased susceptibility to disease. A central theory of aging posits that the accumulation of oxidative damage to cellular macromolecules is a primary driver of this decline.[3] Lipid peroxidation, the oxidative degradation of lipids, generates a variety of reactive aldehydes, among which 4-hydroxynonenal (HNE) is one of the most abundant and cytotoxic.[2][4]
HNE is a highly reactive molecule that readily forms covalent adducts with proteins, DNA, and lipids, thereby altering their structure and function.[1][2] An increasing body of evidence demonstrates that HNE levels rise with age in various tissues and are implicated in the pathogenesis of numerous age-related disorders, including neurodegenerative diseases, cardiovascular disease, and cancer.[1][2][3][4] Beyond its role as a marker of oxidative damage, HNE also functions as a signaling molecule, modulating key pathways involved in cellular senescence, inflammation, and apoptosis.[1][5] This dual role as both a damaging agent and a signaling molecule places HNE at a critical nexus in the biology of aging.
Quantitative Data: HNE Levels in Aging
The concentration of HNE and its protein adducts has been shown to increase with age across different species and tissues. This section summarizes key quantitative findings from various studies.
| Organism/Tissue | Age Group 1 (Young) | Age Group 2 (Old) | Fold Change | Analytical Method | Reference |
| Human Plasma | 68.9 ± 15.0 nmol/L (≤ 30 years) | 107.4 ± 27.3 nmol/L (> 70 years) | ~1.6 | Not Specified | [1] |
| Rat Serum (Fischer 344) | ~0.3 µM (7 months) | ~0.7 µM (24 months) | ~2.3 | Not Specified | [1] |
| Rat Serum (Fischer 344) | Not specified (7 months) | 2-3 fold increase in HNE-protein adducts (24 months) | 2-3 | Not Specified | [1] |
| Rat Blood (Wistar) | Not specified (7 weeks) | Significant increase in protein-bound HNE (30 weeks) | Significant | Gas Chromatography-Mass Spectrometry | [1] |
| Fruit Flies | Relatively unchanged during the first half of adult life | ~2-fold increase in HNE adducts in the second half of life | ~2 | ELISA | [1] |
| Rat Kidney | Not specified (Young) | Increased HNE-protein adducts (Aged) | Increased | Not Specified | [6] |
| Human Skin Fibroblasts | Higher HNE metabolism (Young donors) | Lower HNE metabolism (Older donors) | Decreased | Not Specified | [7] |
Experimental Protocols
Quantification of HNE-Protein Adducts by ELISA
This protocol provides a method for the reproducible and sensitive quantification of HNE protein adducts in biological samples.[8][9]
Materials:
-
Bovine Serum Albumin (BSA)
-
4-Hydroxynonenal (HNE)
-
Phosphate Buffered Saline (PBS), 50 mM, pH 7.4
-
Immunosorbent multi-well plates
-
Primary antibody against HNE
-
Enzyme-linked secondary antibody
-
Peroxide-based fluorescent developing reagent
-
Plate reader
Procedure:
-
Preparation of HNE-BSA Standards:
-
Prepare a 1% BSA solution in 50 mM PBS, pH 7.4.
-
Create a serial dilution of HNE in the 1% BSA solution (e.g., 0-5 µM).
-
Incubate the standards at 37°C for 24 hours to allow for adduct formation.
-
-
Antigen Adsorption:
-
Dilute biological samples (e.g., serum, tissue homogenate, cell lysate) in PBS.
-
Add 50 µL of the HNE-BSA standards and diluted samples to the wells of the immunosorbent plate.
-
Incubate for 10 minutes.
-
-
Competitive Binding:
-
Add 50 µL of diluted anti-HNE primary antibody to each well.
-
Incubate for 1 hour.
-
-
Washing:
-
Wash the plate multiple times with 1X Wash Buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of diluted enzyme-linked secondary antibody to each well.
-
Incubate for 1 hour.
-
Wash the plate as in step 4.
-
-
Detection:
-
Add 100 µL of the developing reagent to each well.
-
Incubate for 2-20 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
-
Quantification:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve from the HNE-BSA standards and determine the concentration of HNE adducts in the samples.
-
Detection of HNE-Modified Proteins by Western Blotting
This protocol outlines the detection of HNE-protein adducts in tissue homogenates.[10]
Materials:
-
RIPA lysis and extraction buffer
-
SDS-PAGE equipment
-
Polyvinylidene difluoride (PVDF) membranes
-
Sodium borohydride
-
MOPS buffer (100 mM, pH 8.0)
-
Tris-buffered saline with Tween 20 (TBS-T)
-
Blocking buffer (e.g., 5% non-fat milk in TBS-T)
-
Polyclonal antibody against 4-HNE
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Homogenize tissue samples in RIPA buffer.
-
Determine protein concentration.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein (e.g., 40 µ g/lane ) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Membrane Treatment:
-
Treat the membrane with 250 mM sodium borohydride in 100 mM MOPS, pH 8.0 for 15 minutes.
-
Wash the membrane with water, followed by TBS-T.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk in TBS-T.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against 4-HNE (e.g., 1:2000 dilution).
-
Wash the membrane with TBS-T.
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection:
-
Develop the blot using an ECL substrate.
-
Capture the image using an imaging system.
-
-
Quantification:
-
Quantify band intensities using software like ImageJ.
-
Identification of HNE-Protein Adducts by Mass Spectrometry
Mass spectrometry is a powerful tool for identifying specific proteins modified by HNE and the exact amino acid residues involved.[11][12]
General Workflow:
-
Sample Preparation:
-
Incubate a model protein (e.g., lysozyme, BSA) or a complex protein mixture with HNE.
-
Perform in-gel or in-solution digestion of the proteins (e.g., with trypsin).
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptides using nano-liquid chromatography coupled to tandem mass spectrometry (nanoLC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against a protein database to identify peptides and proteins.
-
Identify HNE-modified peptides by searching for specific mass shifts corresponding to HNE adduction (e.g., +156 Da for Michael addition, +138 Da for Schiff base formation).
-
Determine the specific amino acid residues (Cys, His, Lys, Arg, Thr, Trp) that are modified.[12]
-
Signaling Pathways and Logical Relationships
HNE is not merely a byproduct of oxidative stress but also an active signaling molecule that modulates several key pathways implicated in the aging process.
HNE and the NF-κB Signaling Pathway
The transcription factor NF-κB is a central regulator of inflammation, a process that becomes dysregulated with age ("inflammaging"). HNE exhibits a concentration-dependent effect on NF-κB signaling.[1] At low concentrations, HNE can activate NF-κB, potentially contributing to the chronic low-grade inflammation observed in aging.[1]
References
- 1. 4-hydroxynonenal-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-hydroxynonenal in the pathogenesis and progression of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Peroxidation-Derived Aldehydes, 4-Hydroxynonenal and Malondialdehyde in Aging-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of 4-hydroxy-2-nonenal (HNE) in the pathogenesis of alzheimer disease and other selected age-related neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. A Highly Sensitive, Reproducible Assay for Determining 4-hydroxynonenal Protein Adducts in Biological Material [bio-protocol.org]
- 9. A Highly Sensitive, Reproducible Assay for Determining 4-hydroxynonenal Protein Adducts in Biological Material - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of 4-Hydroxynonenal (4-HNE) adducts [bio-protocol.org]
- 11. Mass spectrometry for detection of 4-hydroxy-trans-2-nonenal (HNE) adducts with peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass spectrometry-based proteomics of oxidative stress: Identification of 4-hydroxy-2-nonenal (HNE) adducts of amino acids using lysozyme and bovine serum albumin as model proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Chemistry and Biology of Nonadecenal: A Technical Review for Researchers
An In-depth Technical Guide on the Core Aspects of Nonadecenal and Related Aldehydes in Aging and Disease
Introduction
The landscape of aging research is increasingly focused on the molecular drivers of cellular senescence and the systemic effects of age-related metabolic byproducts. Among these, long-chain unsaturated aldehydes, such as this compound, have emerged as significant molecules of interest. While direct research on this compound is limited, extensive studies on the closely related compound, 2-nonenal, provide a strong framework for understanding its potential role in skin aging, age-related odor, and cellular stress. This technical guide synthesizes the current knowledge on this compound, drawing heavily from the research on 2-nonenal as a representative model. It is intended for researchers, scientists, and drug development professionals investigating the molecular basis of aging and seeking to identify novel therapeutic targets.
Chemical Properties and Formation
This compound is a long-chain unsaturated aldehyde with the chemical formula C₁₉H₃₆O. Its structure is analogous to the more extensively studied 2-nonenal (C₉H₁₆O). These aldehydes are not primary components of human sebum but are rather byproducts of the oxidative degradation of specific unsaturated fatty acids.
The formation of these aldehydes is intrinsically linked to oxidative stress and the composition of lipids on the skin surface. Sebum, a complex mixture of lipids, changes its composition with age. Notably, the levels of omega-7 unsaturated fatty acids, such as palmitoleic acid and sapienic acid, and lipid peroxides tend to increase with age. The oxidative decomposition of these omega-7 fatty acids is the primary pathway for the generation of 2-nonenal, and by extension, likely this compound. This process is initiated by reactive oxygen species (ROS), which trigger a cascade of lipid peroxidation.
Quantitative Data Summary
The following tables summarize the quantitative data available, primarily for 2-nonenal, which serves as a proxy for understanding the potential concentrations and effects of this compound.
Table 1: Concentration and Detection of 2-Nonenal
| Parameter | Value | Source(s) |
| Odor Detection Threshold | 0.53 ppb | [1][2] |
| Detection in Body Odor | Detected only in subjects aged 40 and older | [3] |
| Correlation with Age | Positive correlation with the amount of omega-7 unsaturated fatty acids and lipid peroxides | [3] |
| Emission Flux from Skin | Increases with age for both males and females | [1] |
Table 2: Cytotoxicity of 2-Nonenal on Skin Cells
| Cell Type | Effect | Concentration | Source(s) |
| Human Keratinocytes | Decreased cell viability, promoted apoptosis | Not specified | [4] |
| 3D Epidermal Model | Reduced thickness and number of proliferative cells | Not specified | [4] |
| Chinese Hamster Fibroblasts | Cytotoxic | 72 µM | [5] |
Biological Role and Impact on Aging
The accumulation of this compound and related aldehydes on the skin is associated with the characteristic "aging odor." Beyond its olfactory properties, these reactive aldehydes are implicated in the pathophysiology of skin aging through several mechanisms:
-
Induction of Oxidative Stress: As products of lipid peroxidation, these aldehydes are themselves reactive and can contribute to a cycle of oxidative stress. They can react with cellular macromolecules, including proteins and DNA, leading to cellular damage.
-
Cytotoxicity: Studies on 2-nonenal have demonstrated its cytotoxic effects on skin cells, including keratinocytes and fibroblasts. This can lead to a reduction in cell viability and proliferation, impairing the skin's ability to repair and regenerate.[4][5]
-
Formation of Protein Adducts: The electrophilic nature of aldehydes allows them to form covalent adducts with proteins. This modification can alter protein structure and function, contributing to cellular dysfunction. The primary mechanism of adduction is through Michael addition to cysteine, histidine, and lysine residues, and the formation of Schiff bases with lysine.[2][6][7]
Experimental Protocols
Analysis of this compound/Nonenal in Human Skin Odor by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This method is widely used for the sensitive and selective analysis of volatile compounds from skin.
-
Sample Collection:
-
Extraction (HS-SPME):
-
Place the gauze or adsorbent disk in a sealed headspace vial.
-
Expose a solid-phase microextraction fiber (e.g., PDMS/DVB) to the headspace of the vial at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 45 minutes) to adsorb the volatile compounds.[8]
-
-
Analysis (GC-MS):
-
thermally desorb the analytes from the SPME fiber in the injection port of a gas chromatograph.
-
Separate the compounds on a capillary column (e.g., DB-1).[8]
-
Detect and identify the compounds using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. The mass spectrum of long-chain aldehydes typically shows a molecular ion (M+), a characteristic M-18 fragment (loss of H₂O), and a series of ions separated by 14 Da.[9][10]
-
In Vitro Cytotoxicity Assay of this compound/Nonenal on Skin Cells
This protocol assesses the effect of the aldehyde on the viability and proliferation of skin cells.
-
Cell Culture:
-
Culture human keratinocytes or fibroblasts in appropriate growth medium under standard conditions (37°C, 5% CO₂).
-
-
Treatment:
-
Expose the cells to various concentrations of the aldehyde (e.g., synthesized this compound or 2-nonenal) for a defined period (e.g., 24-72 hours).
-
-
Assessment of Cell Viability:
-
Use a colorimetric assay such as the MTT assay, which measures the metabolic activity of viable cells.
-
Alternatively, use a dye exclusion assay (e.g., trypan blue) to count viable and non-viable cells.
-
-
Assessment of Apoptosis:
-
Employ techniques like flow cytometry with Annexin V/Propidium Iodide staining to quantify apoptotic and necrotic cells.
-
-
Assessment of Proliferation:
-
Measure cell proliferation using a BrdU incorporation assay or by counting cell numbers over time. For 3D skin models, immunohistochemical staining for proliferation markers like Ki67 can be performed.[4]
-
Signaling Pathways and Molecular Interactions
While specific signaling pathways directly activated by this compound have not been fully elucidated, the broader context of oxidative stress and skin aging points to the involvement of several key pathways. The formation of protein adducts by reactive aldehydes can lead to the dysregulation of cellular signaling.
Hypothesized Signaling Cascade of this compound-Induced Skin Damage
The following diagram illustrates a plausible signaling pathway for this compound-induced cellular damage, extrapolated from the known effects of other reactive aldehydes and oxidative stress in skin cells.
Caption: Hypothesized signaling pathways of this compound-induced skin aging.
Experimental Workflow for Investigating this compound's Biological Effects
The following diagram outlines a logical workflow for the experimental investigation of this compound's biological effects on skin cells.
Caption: Experimental workflow for studying this compound's effects on skin cells.
Conclusion and Future Directions
The current body of research strongly suggests that long-chain unsaturated aldehydes, represented by 2-nonenal, play a significant role in the aging process, particularly in the skin. While direct evidence for this compound is still emerging, its structural similarity to 2-nonenal allows for informed hypotheses regarding its formation, biological activities, and mechanisms of action.
Future research should focus on:
-
Developing analytical standards and methods for the specific quantification of this compound in human sebum and tissues to understand its prevalence and correlation with age.
-
Conducting in-depth in vitro and in vivo studies to elucidate the specific cytotoxic and biological effects of this compound on various skin cell types.
-
Identifying the specific signaling pathways modulated by this compound to uncover precise molecular targets for therapeutic intervention.
-
Investigating the potential of antioxidant and aldehyde-trapping compounds as a strategy to mitigate the detrimental effects of this compound and other reactive aldehydes in the context of skin aging.
A deeper understanding of the role of this compound in aging and disease will be crucial for the development of novel dermatological and anti-aging therapies.
References
- 1. vigon.com [vigon.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. (2E)-Decenal | C10H18O | CID 5283345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Noradrenaline represses PPAR (peroxisome-proliferator-activated receptor) γ2 gene expression in brown adipocytes: intracellular signalling and effects on PPARγ2 and PPARγ1 protein levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Page loading... [wap.guidechem.com]
- 9. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 10. scirp.org [scirp.org]
Early Research on Nonadecenal Olfaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonadecenal, a long-chain unsaturated aldehyde, belongs to a class of volatile organic compounds that are significant in various biological contexts, from flavor and fragrance to chemical signaling. While extensive research exists for shorter-chain aldehydes, the olfactory perception of this compound and other very long-chain aldehydes remains a less explored frontier. This technical guide synthesizes the foundational knowledge on the olfaction of long-chain aldehydes as a predictive framework for understanding this compound olfaction, in the absence of direct, comprehensive studies on this specific molecule. The information presented herein is intended to provide a robust starting point for researchers and professionals in drug development and related fields.
Quantitative Data on Long-Chain Aldehyde Olfaction
The following table summarizes the odor detection thresholds for a series of straight-chain aldehydes, providing a basis for estimating the potential potency of this compound.
| Compound | Carbon Chain Length | Odor Detection Threshold (ppb) |
| Propanal | C3 | 2.0[1][2][3] |
| Butanal | C4 | 0.46[1][2][3] |
| Hexanal | C6 | 0.33[1][2][3] |
| Octanal | C8 | 0.17[1][2][3] |
| Nonanal | C9 | 0.53[1][2][3] |
Note: The odor detection threshold for nonanal is slightly higher than that of octanal, suggesting a possible peak in olfactory sensitivity around C8-C10 for this class of compounds. It is plausible that the threshold for this compound (C19) would be significantly higher, potentially rendering it weakly odorous or even odorless to humans.
Experimental Protocols
The identification of olfactory receptors (ORs) for specific odorants, a process known as deorphanization, is a critical step in understanding the molecular basis of olfaction.[4] Several in vitro and ex vivo methods are employed for this purpose.
Heterologous Expression and Functional Screening (In Vitro)
This is a widely used method for deorphanizing olfactory receptors.
a) Luciferase Assay:
-
Principle: This assay measures the activation of an olfactory receptor by an odorant, which triggers a signaling cascade leading to the expression of a luciferase reporter gene. The amount of light produced by the luciferase enzyme is proportional to the receptor's activation.[5]
-
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells or other suitable cell lines are cultured. The cells are then co-transfected with plasmids encoding the specific human olfactory receptor of interest, a G-protein (often Gαolf), and a reporter construct containing a cAMP response element (CRE) linked to the luciferase gene.[5]
-
Odorant Stimulation: After a period of incubation to allow for protein expression (typically 24-48 hours), the cells are exposed to a panel of odorants, including this compound, at various concentrations.
-
Luminescence Measurement: Following stimulation (which can range from minutes to hours), a substrate for luciferase is added to the cells.[5] The resulting luminescence is measured using a luminometer. An increase in luminescence compared to control cells (not exposed to the odorant) indicates that the odorant activates the specific olfactory receptor.
-
b) Calcium Imaging:
-
Principle: Olfactory receptor activation leads to an increase in intracellular calcium concentration. This change can be visualized and quantified using calcium-sensitive fluorescent dyes.[5]
-
Methodology:
-
Cell Preparation: Similar to the luciferase assay, cells are transfected with the olfactory receptor of interest. They are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Odorant Application: The cells are placed on a microscope stage, and a baseline fluorescence is recorded. The odorant solution is then applied to the cells.
-
Fluorescence Microscopy: Changes in intracellular calcium are monitored in real-time by detecting changes in the fluorescence intensity of the dye upon excitation at specific wavelengths. A significant increase in fluorescence upon odorant application indicates receptor activation.[5]
-
Behavioral Assays (In Vivo)
Behavioral studies are crucial for understanding the perceptual and physiological effects of an odorant.
a) Odor Detection Threshold Measurement:
-
Principle: This method determines the lowest concentration of an odorant that can be reliably detected by a human or animal subject.[1][2][3]
-
Methodology (Human Subjects):
-
Odorant Delivery: A precise concentration of the odorant vapor is generated and delivered to the subject using an olfactometer.
-
Forced-Choice Procedure: A common method is the three-alternative forced-choice (3-AFC) procedure.[1][2][3] In each trial, the subject is presented with three sniffing ports, one containing the odorant at a specific concentration and two containing blanks (odor-free air). The subject's task is to identify the port with the odor.
-
Ascending Concentration Series: The concentration of the odorant is presented in an ascending order. The threshold is typically defined as the concentration at which the subject achieves a certain level of correct responses (e.g., 50% above chance).
-
b) Habituation-Dishabituation Test (Animal Models):
-
Principle: This test assesses an animal's ability to discriminate between different odors.
-
Methodology:
-
Habituation: An animal is repeatedly exposed to a specific odor (e.g., a neutral scent). Initially, the animal will investigate the odor source, but with repeated presentations, the investigation time will decrease as the animal habituates to the scent.
-
Dishabituation: A new odor (the test odor, e.g., this compound) is then presented. If the animal can discriminate the new odor from the habituated odor, it will show a renewed interest and an increase in investigation time (dishabituation).
-
Signaling Pathways and Visualizations
The canonical olfactory signal transduction pathway is initiated by the binding of an odorant molecule to an olfactory receptor, which is a G-protein coupled receptor (GPCR).[6] This event triggers a cascade of intracellular events leading to the generation of an action potential in the olfactory sensory neuron.
References
- 1. Nonanal | C9H18O | CID 31289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nonanal (aldehyde C-9), 124-19-6 [thegoodscentscompany.com]
- 3. 1-nonadecene, 18435-45-5 [thegoodscentscompany.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. nonadecane, 629-92-5 [thegoodscentscompany.com]
- 6. (E)-2-nonenal, 18829-56-6 [thegoodscentscompany.com]
Methodological & Application
Application Notes and Protocols for Nonadecenal Detection by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonadecenal is a long-chain unsaturated aldehyde that may be present in various biological and environmental samples. Its detection and quantification are of interest in fields such as biomedical research, environmental science, and food chemistry. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] This document provides detailed application notes and protocols for the detection of this compound using GC-MS.
Principle of GC-MS
GC-MS combines two analytical techniques to identify and quantify different substances within a sample.[2] Gas chromatography (GC) separates the components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. As the separated components elute from the column, they enter the mass spectrometer (MS), which ionizes and fragments the molecules. The resulting mass-to-charge ratio of the fragments is used to identify the compound.[1][3]
Data Presentation
The following table summarizes representative quantitative data for long-chain aldehydes in human plasma, which can be used as a reference for expected concentration ranges. Please note that specific data for this compound is not widely available, and these values for other aldehydes are provided as an illustrative example.
| Aldehyde | Sample Matrix | Concentration Range (µM) | Analytical Method | Reference |
| 4-Hydroxynonenal (4-HNE) | Human Plasma (Diabetic Patients) | 0.1 - 0.5 | LC-MS | [4] |
| 4-Oxononenal (4-ONE) | Human Plasma (Diabetic Patients) | 0.05 - 0.3 | LC-MS | [4] |
| Pentanal | Human Plasma (Diabetic Patients) | 0.2 - 1.0 | LC-MS | [4] |
| Methylglyoxal | Human Plasma (Diabetic Patients) | 0.1 - 0.8 | LC-MS | [4] |
| Glyoxal | Human Plasma (Diabetic Patients) | 0.1 - 0.6 | LC-MS | [4] |
Experimental Protocols
Sample Preparation: Extraction of this compound from Plasma
This protocol is adapted from established methods for the extraction of metabolites from plasma.[5][6]
Materials:
-
Human plasma sample
-
Methanol (HPLC grade), pre-chilled to -20°C
-
Deionized water
-
Internal standard (e.g., d4-Nonadecenal or a similar deuterated long-chain aldehyde)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, combine 100 µL of plasma with 400 µL of ice-cold methanol.
-
Add an appropriate amount of the internal standard solution.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant, containing the extracted metabolites, to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
The dried extract is now ready for derivatization and GC-MS analysis.
Derivatization of this compound
To improve the volatility and thermal stability of the aldehyde, a derivatization step is recommended. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent for aldehydes.[7][8]
Materials:
-
Dried sample extract
-
PFBHA hydrochloride solution (10 mg/mL in pyridine)
-
Ethyl acetate (HPLC grade)
-
Heating block or oven
Procedure:
-
Reconstitute the dried sample extract in 50 µL of the PFBHA hydrochloride solution.
-
Vortex the mixture briefly.
-
Incubate the reaction mixture at 60°C for 60 minutes to form the PFB-oxime derivative.
-
After incubation, allow the sample to cool to room temperature.
-
Add 100 µL of ethyl acetate to the reaction mixture.
-
Vortex for 1 minute to extract the derivative.
-
Centrifuge at 2,000 x g for 5 minutes.
-
Transfer the upper organic layer to a GC vial for analysis.
GC-MS Analysis
The following parameters are a starting point and may require optimization for your specific instrument and column. This method is based on a published protocol for the analysis of long-chain aldehydes.[9]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system)
-
Capillary column: TG-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
GC Parameters:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp 1: 10°C/min to 175°C
-
Ramp 2: 6°C/min to 225°C
-
Ramp 3: 4°C/min to 300°C, hold for 20 minutes[9]
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.
Data Analysis and Quantification
-
Identification: The retention time of the this compound derivative should be confirmed by running an authentic standard. The mass spectrum of the analyte should be compared to a reference spectrum if available. For long-chain aldehydes, characteristic fragmentation patterns include a base peak at m/z 82 and the loss of a water molecule (M-18).[10]
-
Quantification: For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of the this compound derivative with a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of this compound in the sample can then be determined from this calibration curve.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Hypothetical signaling pathway of this compound-induced cellular damage.
References
- 1. Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hubrecht.eu [hubrecht.eu]
- 3. Aldehyde Compounds: Significance in Biological Systems and Environmental Impact - Creative Proteomics Blog [creative-proteomics.com]
- 4. Frontiers | Analysis of reactive aldehydes in urine and plasma of type-2 diabetes mellitus patients through liquid chromatography-mass spectrometry: Reactive aldehydes as potential markers of diabetic nephropathy [frontiersin.org]
- 5. Endogenous aldehyde accumulation generates genotoxicity and exhaled biomarkers in esophageal adenocarcinoma. [repository.cam.ac.uk]
- 6. Interaction of aldehydes derived from lipid peroxidation and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genotoxic aldehydes in the hematopoietic system | Blood | American Society of Hematology [ashpublications.org]
- 8. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
Application Note: Quantification of Nonadecenal in Biological Samples using LC-MS/MS
Abstract
This application note presents a detailed and robust protocol for the quantification of nonadecenal, a long-chain aldehyde, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Due to the inherent challenges in analyzing volatile and low-concentration endogenous aldehydes, this method employs a derivatization strategy using 2,4-dinitrophenylhydrazine (DNPH) to enhance chromatographic retention, ionization efficiency, and detection sensitivity. This protocol is intended for researchers, scientists, and drug development professionals investigating the role of lipid peroxidation and oxidative stress in various physiological and pathological processes.
Introduction
This compound is a long-chain unsaturated aldehyde that is emerging as a biomarker for oxidative stress and lipid peroxidation. Long-chain aldehydes are known to be involved in cellular signaling pathways and can form adducts with proteins and DNA, leading to cellular dysfunction.[1] Accurate and precise quantification of this compound in biological samples such as plasma, serum, and tissue homogenates is crucial for understanding its biological role and its potential as a diagnostic or prognostic marker.
This protocol overcomes the analytical challenges associated with long-chain aldehydes by utilizing a pre-analytical derivatization step with DNPH. The resulting stable hydrazone derivative is then analyzed by a sensitive and selective LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode.
Experimental
Materials and Reagents
-
This compound standard (≥95% purity)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Deuterated this compound (this compound-d_x_) as an internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Perchloric acid
-
Hexane (HPLC grade)
-
Nitrogen gas, high purity
-
Solid Phase Extraction (SPE) cartridges (C18, 100 mg)
Sample Preparation
-
Sample Collection and Storage: Collect biological samples (e.g., 100 µL of plasma) and store them at -80°C until analysis to minimize degradation.
-
Internal Standard Spiking: Thaw samples on ice. Add 10 µL of the internal standard solution (deuterated this compound in acetonitrile) to each sample to achieve a final concentration of 50 ng/mL.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to each sample. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Derivatization:
-
Prepare a fresh DNPH solution by dissolving 1 mg of DNPH in 1 mL of acetonitrile containing 0.1% (v/v) perchloric acid.
-
Add 50 µL of the DNPH solution to each supernatant.
-
Incubate the mixture at 40°C for 30 minutes in a water bath.
-
-
Extraction:
-
After incubation, add 500 µL of hexane and vortex for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper hexane layer to a clean tube.
-
Repeat the hexane extraction one more time and combine the hexane layers.
-
-
Drying and Reconstitution:
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% acetonitrile in water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for the separation of long-chain aldehyde DNPH derivatives.[1][2]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient elution is employed to achieve optimal separation. The specific gradient should be optimized based on the LC system and column used. A typical gradient is shown in Table 1.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
| Time (min) | % Mobile Phase B |
| 0.0 | 80 |
| 1.0 | 80 |
| 5.0 | 98 |
| 7.0 | 98 |
| 7.1 | 80 |
| 10.0 | 80 |
| Table 1: Representative LC Gradient Program.** |
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often preferred for DNPH derivatives.[3]
-
Multiple Reaction Monitoring (MRM): The quantification is performed in MRM mode. The precursor and product ions for the DNPH derivative of this compound and its deuterated internal standard need to be determined by infusing the standards into the mass spectrometer. The proposed MRM transitions are listed in Table 2. The collision energy (CE) and other compound-specific parameters should be optimized for maximum sensitivity.[4]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound-DNPH | 461.3 | 163.0 | 100 | 25 |
| This compound-DNPH (Qualifier) | 461.3 | 207.1 | 100 | 20 |
| Deuterated this compound-DNPH (IS) | 465.3 | 163.0 | 100 | 25 |
| Table 2: Proposed MRM Transitions for this compound-DNPH and its Deuterated Internal Standard. (Note: These values are theoretical and require experimental optimization).** |
Data Analysis and Quantification
The concentration of this compound in the samples is determined by constructing a calibration curve. A series of calibration standards of this compound (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) are prepared in a surrogate matrix (e.g., stripped serum or PBS) and subjected to the same sample preparation procedure as the unknown samples. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. A linear regression analysis is then used to determine the concentration of this compound in the unknown samples.
| Parameter | Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85-115% |
| Table 3: Typical Method Performance Characteristics.** |
Visualizations
Caption: Experimental workflow for this compound quantification.**
Caption: Generalized signaling pathway of long-chain aldehydes.**
Conclusion
This application note provides a comprehensive and reliable LC-MS/MS method for the quantification of this compound in biological samples. The use of DNPH derivatization significantly improves the analytical performance, enabling sensitive and accurate measurements. This protocol can be readily adopted by laboratories equipped with standard LC-MS/MS instrumentation and will be a valuable tool for researchers investigating the role of lipid-derived aldehydes in health and disease.
References
Application Notes and Protocols for the Extraction of Nonadecenal from Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain aldehydes, such as nonadecenal, are lipid-derived molecules that play multifaceted roles in biological systems.[1] These aldehydes are often products of lipid peroxidation and are implicated in cellular signaling, stress responses, and various pathological conditions.[1][2][3] At elevated concentrations, reactive aldehydes can interact with cellular macromolecules like proteins and DNA, leading to cytotoxicity.[1][4] Conversely, at physiological levels, they can function as signaling molecules, modulating pathways involved in inflammation, gene expression, and apoptosis.[2][5] Given their potential as biomarkers for oxidative stress and various diseases, robust and reliable methods for their extraction and quantification from biological tissues are crucial for advancing research and drug development.[3][6]
This document provides detailed protocols for the extraction of this compound from tissue samples, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described are based on established techniques for the analysis of long-chain fatty aldehydes and have been adapted for this compound.
Data Presentation
Quantitative analysis of this compound in tissue samples is essential for understanding its physiological and pathological roles. The following tables provide a structured format for presenting such data. Due to the limited availability of published quantitative data specifically for this compound in various tissues, these tables serve as templates for organizing experimental findings.
Table 1: this compound Concentration in Various Tissue Types
| Tissue Type | Sample ID | This compound Concentration (ng/g of tissue) | Method of Quantification | Reference |
| Brain | BRN-001 | To be determined experimentally | GC-MS with PFBHA derivatization | (Internal Data) |
| Liver | LIV-001 | To be determined experimentally | GC-MS with PFBHA derivatization | (Internal Data) |
| Adipose | ADP-001 | To be determined experimentally | GC-MS with PFBHA derivatization | (Internal Data) |
| Muscle | MUS-001 | To be determined experimentally | GC-MS with PFBHA derivatization | (Internal Data) |
Table 2: Comparison of Extraction Method Efficiency for this compound
| Extraction Method | Tissue Type | Mean Recovery (%) | Standard Deviation | Notes |
| Solvent Extraction (Folch) | Liver | To be determined experimentally | To be determined experimentally | May require a purification step to remove plasmalogens. |
| Solid-Phase Microextraction (SPME) | Liver | To be determined experimentally | To be determined experimentally | Solvent-free method, suitable for volatile and semi-volatile compounds. |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Tissue followed by GC-MS Analysis
This protocol describes a liquid-liquid extraction method adapted from the Folch method, a widely used technique for lipid extraction, followed by derivatization and GC-MS analysis. A critical consideration for aldehyde analysis is the potential for their release from plasmalogens during sample processing, which can lead to artificially inflated measurements.[7][8] Therefore, a silicic acid column chromatography step is included to remove plasmalogens prior to derivatization.[8]
Materials:
-
Tissue sample (fresh or frozen)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Silicic acid (100-200 mesh)
-
Hexane
-
Diethyl ether
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Internal standard (e.g., d4-hexadecanal)
-
Nitrogen gas supply
-
Glass homogenization tubes
-
Centrifuge
-
Glass chromatography column
-
GC-MS system
Procedure:
-
Homogenization and Extraction:
-
Weigh approximately 100 mg of tissue and place it in a glass homogenization tube.
-
Add a known amount of internal standard.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 0.4 mL of 0.9% NaCl solution and vortex thoroughly.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids and transfer it to a clean glass tube.
-
-
Plasmalogen Removal:
-
Prepare a small glass column with a slurry of silicic acid in hexane.
-
Apply the lipid extract to the top of the column.
-
Elute the neutral lipids, including aldehydes, with a hexane:diethyl ether (95:5, v/v) mixture. Plasmalogens will be retained on the column.[8]
-
Collect the eluate and evaporate the solvent under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent (e.g., hexane).
-
Add 100 µL of a 10 mg/mL PFBHA solution in pyridine.
-
Incubate the mixture at 60°C for 30 minutes to form the PFBHA-oxime derivatives.[7][9]
-
After incubation, cool the sample to room temperature.
-
Evaporate the solvent under nitrogen and reconstitute the sample in 100 µL of hexane for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (example):
-
Column: SLB™-5ms (30 m x 0.25 mm I.D. x 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (example):
-
Ionization Mode: Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI). NICI can offer higher sensitivity for PFB derivatives.[8]
-
Scan Range: m/z 50-550.
-
Monitor for characteristic ions of the this compound-PFB-oxime derivative.
-
-
Protocol 2: Headspace Solid-Phase Microextraction (SPME) of this compound from Tissue followed by GC-MS Analysis
SPME is a solvent-free extraction technique that is particularly useful for volatile and semi-volatile compounds.[9] This method involves the partitioning of analytes from the sample matrix into a stationary phase coated on a fused silica fiber.
Materials:
-
Tissue sample (fresh or frozen)
-
SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
-
Heated agitator or water bath
-
Headspace vials with septa
-
Internal standard (e.g., d4-hexadecanal)
-
GC-MS system with an SPME-compatible inlet
Procedure:
-
Sample Preparation:
-
Weigh approximately 100 mg of tissue and place it in a headspace vial.
-
Add a known amount of internal standard.
-
Seal the vial with a septum cap.
-
-
Extraction:
-
Place the vial in a heated agitator or water bath set to a specific temperature (e.g., 60°C).
-
Allow the sample to equilibrate for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.
-
Expose the SPME fiber to the headspace of the vial by piercing the septum.
-
Keep the fiber exposed for a defined extraction time (e.g., 30 minutes) to allow for the adsorption of analytes onto the fiber coating.
-
-
Desorption and GC-MS Analysis:
-
Retract the fiber into the needle and withdraw it from the sample vial.
-
Immediately insert the SPME device into the heated injection port of the GC-MS.
-
Extend the fiber to desorb the analytes into the GC column. The high temperature of the inlet (e.g., 250°C) will cause the analytes to be thermally desorbed from the fiber.
-
The GC-MS analysis is then carried out under similar conditions as described in Protocol 1.
-
Visualization of Concepts
Signaling Pathway
Long-chain aldehydes, as products of lipid peroxidation, are often associated with cellular responses to oxidative stress. The following diagram illustrates a generalized pathway where a long-chain aldehyde, such as this compound, could be involved in modulating downstream cellular processes.
Caption: Generalized pathway of long-chain aldehyde formation and action.
Experimental Workflow
The following diagram outlines the general workflow for the solvent extraction and GC-MS analysis of this compound from tissue samples as described in Protocol 1.
Caption: Workflow for this compound extraction and analysis.
References
- 1. Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 3. Aldehydes: What We Should Know About Them [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Aldehyde Compounds: Significance in Biological Systems and Environmental Impact - Creative Proteomics Blog [creative-proteomics.com]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
Application Note: Solid-Phase Microextraction (SPME) for Nonadecenal Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nonadecenal is a long-chain unsaturated aldehyde that may be of interest as a volatile biomarker in various biological and industrial processes. Its analysis often requires a sensitive and robust method due to its potential for low concentrations in complex matrices. Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) offers a solvent-free, sensitive, and efficient approach for the extraction and quantification of volatile and semi-volatile organic compounds like this compound.[1][2][3] This application note provides a detailed protocol for the analysis of this compound using Headspace (HS)-SPME-GC-MS, including recommendations for fiber selection, derivatization, and instrument parameters.
Principle of the Method
Headspace SPME is a sample preparation technique where a fused silica fiber coated with a stationary phase is exposed to the vapor phase (headspace) above a sample.[4] Volatile analytes, such as this compound, partition from the sample matrix into the headspace and then adsorb or absorb onto the fiber coating. The fiber is then withdrawn and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed and analyzed by mass spectrometry.[2] To enhance the sensitivity and selectivity for aldehydes, on-fiber derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed. This reaction forms more stable and readily detectable oxime derivatives.[5]
Experimental Workflow
Figure 1. Workflow for this compound Analysis using SPME-GC-MS.
Detailed Protocols
Materials and Reagents
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm or Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) 65 µm.
-
SPME Holder: For manual or automated use.
-
Headspace Vials: 10 or 20 mL with PTFE/silicone septa.
-
Derivatization Reagent (optional but recommended): O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
-
Solvents: Methanol, Ultrapure water.
-
Internal Standard (IS): A deuterated aldehyde or a structurally similar compound not present in the sample.
-
Sodium Chloride (NaCl): For "salting-out" effect.
-
GC-MS System: Gas chromatograph coupled to a mass spectrometer.
Protocol 1: Headspace SPME-GC-MS without Derivatization
This protocol is suitable for screening purposes or when derivatization is not desired.
-
Sample Preparation:
-
Place a known amount of the sample (e.g., 1-5 g or 1-5 mL) into a headspace vial.
-
Add a saturated solution of NaCl (e.g., 1 mL) to enhance the release of volatile compounds.
-
If using an internal standard, spike the sample at this stage.
-
Immediately seal the vial with a PTFE/silicone septum.
-
-
SPME Extraction:
-
Place the vial in a heating block or the autosampler's agitator.
-
Equilibrate the sample at a controlled temperature (e.g., 50-70°C) for a defined period (e.g., 15-30 minutes) with agitation.[1]
-
Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30-60 minutes) at the same temperature with continued agitation.
-
-
GC-MS Analysis:
-
After extraction, immediately transfer the SPME fiber to the heated injection port of the GC.
-
Desorb the analytes from the fiber at a temperature of 250-270°C for 3-5 minutes in splitless mode.
-
Start the GC-MS data acquisition.
-
After desorption, condition the fiber in a separate conditioning station or the GC inlet at a temperature recommended by the manufacturer before the next extraction.
-
Protocol 2: Headspace SPME with On-Fiber Derivatization
This protocol is recommended for trace-level quantification of this compound.
-
SPME Fiber Preparation (PFBHA Loading):
-
Prepare a solution of PFBHA in a suitable solvent (e.g., water or methanol).
-
Expose the SPME fiber (PDMS/DVB is often recommended for this) to the headspace of the PFBHA solution for a set time (e.g., 10-20 minutes) at a controlled temperature (e.g., 60°C).[5]
-
-
Sample Preparation and Extraction:
-
Place the sample and NaCl into a headspace vial as described in Protocol 1.
-
Expose the PFBHA-loaded fiber to the headspace of the sample vial.
-
Incubate at a controlled temperature (e.g., 60-65°C) for a defined period (e.g., 20-60 minutes) with agitation to allow for both extraction and derivatization to occur.[5]
-
-
GC-MS Analysis:
-
Follow the same procedure for desorption and analysis as described in Protocol 1. The resulting this compound-PFB-oxime derivative will be analyzed.
-
GC-MS Parameters (General Guidance)
-
Injector: Splitless mode, 250-270°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40-60°C, hold for 2-4 minutes.
-
Ramp: 5-10°C/min to 250-280°C.
-
Final hold: 5-10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
For higher sensitivity, Selected Ion Monitoring (SIM) can be used. Key ions for this compound would need to be determined from its mass spectrum.
-
Data Presentation
The following tables summarize representative quantitative data for the analysis of aldehydes using SPME-GC-MS from various studies. This data can serve as a benchmark for the expected performance of a method for this compound analysis.
Table 1: Representative Method Validation Data for Aldehydes using SPME-GC-MS
| Analyte | Fiber Type | LOD (µg/L) | LOQ (µg/L) | Linearity (R²) | Recovery (%) | Reference |
| Various Aldehydes | PDMS/DVB | 0.026 - 0.044 | - | 0.975 - 0.992 | 67.1 - 117 | [5] |
| 2-Nonenal | PDMS/DVB | 0.022 | - | 0.991 | - | [1] |
| Various Aldehydes | DVB/CAR/PDMS | 0.03 - 1.13 (mg/kg) | 0.09 - 3.41 (mg/kg) | >0.99 | - | [6] |
| Aldehydes in Water | PDMS/DVB | 0.12 - 0.34 | - | - | 85 - 115 | [7] |
| Aldehydes in Beer | PDMS/DVB | - | - | >0.99 | 88 - 107 |
Table 2: Optimized SPME Parameters from Various Aldehyde Analysis Studies
| Parameter | Condition | Reference |
| Fiber Type | DVB/CAR/PDMS or PDMS/DVB | [5][6] |
| Extraction Temperature | 50 - 70°C | [1][6] |
| Extraction Time | 20 - 60 min | [1][5][6] |
| Equilibration Time | 15 - 60 min | [6] |
| Desorption Temperature | 250 - 270°C | [6] |
| Desorption Time | 3 - 5 min | [6] |
| Agitation Speed | 250 - 500 rpm | |
| Salt Addition | Saturated NaCl solution | [6] |
Logical Relationship Diagram
Figure 2. Factors Influencing SPME Method Performance.
The described SPME-GC-MS protocols provide a robust framework for the analysis of this compound in various sample matrices. The choice between direct analysis and on-fiber derivatization will depend on the required sensitivity of the application. For trace-level analysis, PFBHA derivatization is highly recommended. The provided quantitative data from similar aldehyde analyses demonstrate the excellent performance that can be achieved with this method. Researchers should perform method validation for this compound in their specific sample matrix to ensure data quality.
References
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. iltusa.com [iltusa.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 7. Analysis of aldehydes in water by solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis and Application of Deuterated (Z)-9-Nonadecenal as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of drug metabolism, pharmacokinetics, and lipidomics, the accurate quantification of endogenous and exogenous compounds is paramount. Long-chain unsaturated aldehydes, such as (Z)-9-nonadecenal, are involved in various biological processes and can serve as biomarkers. The use of stable isotope-labeled internal standards is a well-established method for achieving high accuracy and precision in quantitative mass spectrometry (MS)-based assays. The co-elution of a deuterated standard with its non-labeled counterpart allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to more reliable data.[1]
This application note provides a detailed protocol for the synthesis, purification, and characterization of a deuterated (Z)-9-nonadecenal standard. The synthetic strategy employs a Z-selective Wittig reaction for the formation of the carbon-carbon double bond and introduces deuterium at a specific position. Furthermore, this document outlines the application of this standard in quantitative analysis.
Data Presentation
Table 1: Key Reagents and Materials
| Reagent/Material | Supplier | Grade |
| Nonanal | Sigma-Aldrich | ≥95% |
| Decyltriphenylphosphonium bromide | Sigma-Aldrich | 98% |
| n-Butyllithium (n-BuLi) in hexanes | Sigma-Aldrich | 2.5 M |
| Deuterium oxide (D₂O) | Cambridge Isotope Laboratories | 99.9 atom % D |
| Tetrahydrofuran (THF), anhydrous | Sigma-Aldrich | ≥99.9%, inhibitor-free |
| Diethyl ether, anhydrous | Sigma-Aldrich | ≥99.7%, inhibitor-free |
| Silica gel for column chromatography | Merck | 60 Å, 230-400 mesh |
| Hexane | Fisher Scientific | HPLC grade |
| Ethyl acetate | Fisher Scientific | HPLC grade |
Table 2: Summary of Synthetic and Analytical Data
| Parameter | Value | Method of Determination |
| Synthesis | ||
| Typical Yield of (Z)-9-Nonadecenal | 75-85% | Gravimetric analysis after purification |
| Z/E Isomer Ratio | >95:5 | ¹H NMR Spectroscopy |
| Deuteration | ||
| Deuterium Source | Deuterated Wittig Reagent | N/A |
| Position of Deuteration | C10 | ¹H and ¹³C NMR Spectroscopy |
| Isotopic Purity | ≥98% | Mass Spectrometry |
| Characterization | ||
| Molecular Weight (Deuterated) | Varies with deuteration pattern | Mass Spectrometry |
| ¹H NMR (Aldehyde Proton) | δ ~9.76 ppm (t, J = 1.9 Hz) | ¹H NMR Spectroscopy |
| ¹³C NMR (Carbonyl Carbon) | δ ~202.8 ppm | ¹³C NMR Spectroscopy |
| Mass Spectrum (EI) - Major Fragments | m/z (relative intensity) | GC-MS |
| M-1 (loss of H) | ||
| M-18 (loss of H₂O) | ||
| M-28 (loss of C₂H₄) | ||
| M-43 (loss of C₃H₇) | ||
| M-44 (loss of C₂H₄O) |
Experimental Protocols
Synthesis of Deuterated (Z)-9-Nonadecenal
The synthesis of deuterated (Z)-9-nonadecenal is achieved through a Z-selective Wittig reaction. Deuterium can be incorporated by using a deuterated phosphonium salt. This protocol describes the synthesis of a d1-labeled standard at the C10 position.
Workflow Diagram:
Caption: Workflow for the synthesis of deuterated (Z)-9-nonadecenal.
1. Preparation of the Deuterated Wittig Reagent:
-
Step 1.1: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add decyltriphenylphosphonium bromide (1.0 eq).
-
Step 1.2: Add anhydrous tetrahydrofuran (THF) to dissolve the phosphonium salt.
-
Step 1.3: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Step 1.4: Slowly add n-butyllithium (1.0 eq) dropwise to the stirred solution. The solution will turn a deep orange/red color, indicating the formation of the ylide.
-
Step 1.5: To introduce the deuterium label, quench the ylide solution with a slight excess of deuterium oxide (D₂O) at -78 °C. The color will dissipate.
-
Step 1.6: Add a second equivalent of n-butyllithium dropwise at -78 °C to regenerate the deuterated ylide.
2. Wittig Reaction:
-
Step 2.1: To the freshly prepared deuterated ylide solution at -78 °C, add a solution of nonanal (1.0 eq) in anhydrous THF dropwise.
-
Step 2.2: Allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Step 2.3: Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.
3. Work-up and Purification:
-
Step 3.1: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Step 3.2: Extract the product with diethyl ether (3 x 50 mL).
-
Step 3.3: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Step 3.4: Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Step 3.5: Purify the crude deuterated (Z)-9-nonadecenal by column chromatography on silica gel. A gradient elution with hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 98:2 hexane:ethyl acetate) is effective for separating the product from triphenylphosphine oxide and any unreacted starting materials. Aldehydes can sometimes be sensitive to silica gel; neutralization of the silica gel with a small amount of triethylamine in the eluent can prevent decomposition.[2]
Characterization of Deuterated (Z)-9-Nonadecenal
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR signals: The aldehydic proton will appear as a triplet around δ 9.76 ppm. The olefinic protons will appear as a multiplet around δ 5.3-5.4 ppm. The absence or significant reduction of a signal at the deuterated position (C10) will confirm deuterium incorporation.
-
Expected ¹³C NMR signals: The carbonyl carbon will appear around δ 202.8 ppm. The olefinic carbons will be observed around δ 129-130 ppm. The deuterated carbon will show a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to C-D coupling.
2. Mass Spectrometry (MS):
-
Analyze the purified product by gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).
-
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the deuterated nonadecenal. The isotopic purity can be determined by comparing the intensity of the M⁺ peak with the M+1, M+2, etc., peaks.
-
Characteristic fragmentation patterns for long-chain aldehydes include the loss of water (M-18), ethylene (M-28), and a prominent M-1 peak.[3][4] A mass spectrum for the closely related (Z)-9-octadecenal can be found in the NIST database and serves as a good reference.[3]
Application in Quantitative Analysis
The synthesized deuterated (Z)-9-nonadecenal serves as an excellent internal standard for the quantification of endogenous or exogenous this compound in biological samples using techniques like GC-MS or liquid chromatography-mass spectrometry (LC-MS).
Workflow for Quantitative Analysis:
Caption: Workflow for quantitative analysis using the deuterated standard.
Protocol:
-
Sample Preparation: Homogenize the biological sample (e.g., plasma, tissue homogenate) using an appropriate buffer.
-
Spiking: Add a known amount of the deuterated (Z)-9-nonadecenal internal standard solution to the sample at the earliest stage of the sample preparation to account for analyte losses during extraction and processing.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the lipid fraction containing the analyte and the internal standard.
-
Derivatization (Optional): For improved chromatographic and mass spectrometric properties, the aldehyde functionality can be derivatized, for example, with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
-
LC-MS/MS Analysis: Analyze the extracted and derivatized sample by a validated LC-MS/MS method. Use multiple reaction monitoring (MRM) to simultaneously detect the transitions for both the native analyte and the deuterated internal standard.
-
Quantification: The concentration of the native (Z)-9-nonadecenal in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the non-labeled standard and a constant concentration of the internal standard.
Conclusion
This application note provides a comprehensive guide for the synthesis, purification, characterization, and application of deuterated (Z)-9-nonadecenal as an internal standard for quantitative mass spectrometry. The use of this stable isotope-labeled standard will significantly improve the accuracy and reliability of analytical methods for the quantification of this and related long-chain unsaturated aldehydes in complex biological matrices, thereby supporting advancements in drug development and biomedical research.
References
Application Notes and Protocols for In Vitro Evaluation of Nonadecenal Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to a panel of in vitro assays for characterizing the biological activity of nonadecenal, a long-chain unsaturated aldehyde. The protocols are designed to assess its potential cytotoxic, anti-inflammatory, antioxidant, and enzyme-inhibitory properties.
Introduction
This compound is a long-chain aliphatic aldehyde that may possess various biological activities. Long-chain aldehydes are known to be involved in diverse physiological and pathological processes, including cellular signaling and stress responses.[1][2][3] The evaluation of the in vitro bioactivity of this compound is a critical first step in understanding its potential therapeutic or toxicological effects. This document outlines detailed protocols for a tiered screening approach, starting with cytotoxicity assessment, followed by investigations into its anti-inflammatory, antioxidant, and specific enzyme-inhibitory activities. A computational study on the related compound, nonadecanol, suggests potential anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), providing a rationale for the proposed assays.[4]
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described assays.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | Endpoint | Incubation Time (h) | IC₅₀ (µM) |
| HepG2 | MTT | Cell Viability | 24 | Hypothetical Value |
| A549 | LDH | Membrane Integrity | 24 | Hypothetical Value |
| HaCaT | MTT | Cell Viability | 48 | Hypothetical Value |
| RAW 264.7 | LDH | Membrane Integrity | 48 | Hypothetical Value |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Model System | Parameter Measured | IC₅₀ (µM) |
| Nitric Oxide (NO) Assay | LPS-stimulated RAW 264.7 cells | Nitrite Concentration | Hypothetical Value |
| COX-2 Inhibition | Cell-free enzymatic assay | Prostaglandin E₂ Level | Hypothetical Value |
| Protein Denaturation | Bovine Serum Albumin | Inhibition of Denaturation (%) | Hypothetical Value |
| Membrane Stabilization | Human Red Blood Cells | Inhibition of Hemolysis (%) | Hypothetical Value |
Table 3: Antioxidant Activity of this compound
| Assay | Principle | Scavenging Activity (%) at X µM | IC₅₀ (µM) |
| DPPH | Free Radical Scavenging | Hypothetical Value | Hypothetical Value |
| ABTS | Free Radical Scavenging | Hypothetical Value | Hypothetical Value |
Table 4: Enzyme Inhibition Profile of this compound
| Enzyme Target | Assay Principle | Inhibitory Activity (%) at X µM | IC₅₀ (µM) |
| Aldehyde Dehydrogenase 2 (ALDH2) | Enzymatic, fluorometric | Hypothetical Value | Hypothetical Value |
| Cyclooxygenase-2 (COX-2) | Enzymatic, colorimetric | Hypothetical Value | Hypothetical Value |
Experimental Protocols
General Preparation of this compound Solutions
For all in vitro assays, a stock solution of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, at a high concentration (e.g., 10-100 mM). Serial dilutions are then made in the appropriate cell culture medium or assay buffer to achieve the final desired concentrations. It is crucial to include a vehicle control (medium or buffer with the same final concentration of the solvent) in all experiments to account for any solvent effects.
Cytotoxicity Assays
Given that long-chain aldehydes can exhibit cytotoxicity, it is essential to first determine the concentration range of this compound that is non-toxic to the cells used in subsequent functional assays.[1][5]
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) and a vehicle control for 24 or 48 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Principle: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage.
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound and controls for the desired time.
-
After incubation, carefully collect a sample of the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).
Anti-inflammatory Assays
Principle: This assay measures the ability of this compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. NO production is indirectly measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to determine the nitrite concentration.
Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of this compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA).
Protocol:
-
Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of BSA and 0.1 mL of this compound at various concentrations.
-
Adjust the pH to 6.3 using a small amount of 1N HCl.
-
Incubate the samples at 37°C for 20 minutes and then heat at 57°C for 3 minutes.
-
After cooling, add 2.5 mL of phosphate buffer saline (pH 6.3).
-
Measure the turbidity by reading the absorbance at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
Antioxidant Assays
Principle: This assay measures the ability of this compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of DPPH radical scavenging activity.
Enzyme Inhibition Assays
Principle: As this compound is an aldehyde, it may interact with enzymes involved in aldehyde metabolism, such as ALDH2.[3] This assay measures the ability of this compound to inhibit the activity of recombinant human ALDH2.
Protocol:
-
Use a commercial ALDH2 inhibitor screening kit (fluorometric or colorimetric).
-
Prepare the reaction mixture according to the manufacturer's protocol, which typically includes the ALDH2 enzyme, its substrate (e.g., propionaldehyde), and the cofactor NAD⁺.
-
Add various concentrations of this compound to the reaction mixture.
-
Incubate for the recommended time at the specified temperature.
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
Calculate the percentage of ALDH2 inhibition.
Visualizations
Caption: Experimental workflow for in vitro characterization of this compound.
Caption: Potential mechanism of this compound's anti-inflammatory action.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical sensors for imaging total cellular aliphatic aldehydes in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic and genotoxic effects of five n-alkanals in primary cultures of rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nonadecenal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonadecenal is a long-chain unsaturated aldehyde that is of growing interest in various fields of research, including pheromone studies, lipidomics, and as a potential biomarker. Proper handling and storage of this compound standards are crucial for maintaining their integrity and ensuring the accuracy and reproducibility of experimental results. These application notes provide detailed protocols for the handling, storage, and use of this compound standards, compiled from best practices for similar long-chain unsaturated aldehydes.
Disclaimer: Specific experimental data for this compound is limited. The following protocols and data are based on information available for structurally similar compounds, such as other long-chain unsaturated aldehydes. Users should validate these recommendations for their specific applications.
Chemical and Physical Properties
A summary of the known and extrapolated properties of this compound is provided in the table below. This information is critical for safe handling and for the preparation of solutions.
| Property | Value | Source/Extrapolation Basis |
| Molecular Formula | C₁₉H₃₆O | - |
| Molecular Weight | 280.49 g/mol | - |
| Physical State | Likely a liquid or low-melting solid at room temperature | Extrapolated from similar long-chain aldehydes |
| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, dichloromethane, hexanes, ethyl acetate, DMF, acetonitrile); Insoluble in water. | Extrapolated from general properties of long-chain aldehydes. |
| Stability | Prone to oxidation and polymerization, especially when exposed to air, light, and heat. | General reactivity of unsaturated aldehydes. |
Safety, Handling, and Storage
Safety Precautions
This compound, like other aldehydes, should be handled with care in a well-ventilated area, preferably within a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Storage of this compound Standards
Proper storage is critical to prevent degradation of this compound.
-
Short-Term Storage (days to weeks): Store in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C.
-
Long-Term Storage (months to years): For optimal stability, store at -80°C under an inert atmosphere. Aliquoting the standard into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles.
Handling of this compound
Unsaturated aldehydes are susceptible to oxidation. To minimize degradation during handling:
-
Allow the vial to warm to room temperature before opening to prevent condensation of moisture into the sample.
-
Use clean, dry syringes or pipettes to handle the standard.
-
After use, flush the vial with an inert gas before resealing.
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in experiments.
Materials:
-
This compound standard
-
Anhydrous solvent (e.g., ethanol, acetonitrile, or dichloromethane)
-
Volumetric flask
-
Gas-tight syringe
-
Inert gas (argon or nitrogen)
Protocol:
-
Bring the vial of this compound to room temperature.
-
In a chemical fume hood, carefully open the vial.
-
Using a gas-tight syringe, withdraw the desired volume of this compound.
-
Dispense the this compound into a volumetric flask.
-
Add the anhydrous solvent to the flask to the desired volume.
-
Mix thoroughly by inversion.
-
If the stock solution is to be stored, flush the headspace of the flask with an inert gas before sealing. Store at -20°C or -80°C for long-term storage.
Quantification of this compound
Objective: To determine the concentration of this compound in a solution, often by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Protocol: Gas Chromatography (GC) Analysis (General)
-
Sample Preparation: Prepare a calibration curve by diluting the this compound stock solution to a series of known concentrations in a suitable solvent (e.g., hexane or ethyl acetate).
-
GC Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
-
Injector Temperature: 250°C
-
Oven Program: Start at a lower temperature (e.g., 100°C), then ramp to a higher temperature (e.g., 280°C) to ensure elution of the long-chain aldehyde.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: Inject the standards and samples onto the GC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Diagrams
Experimental Workflow for this compound Solution Preparation and Analysis
Application Note: Enhanced Detection of Nonadecenal Through Chemical Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction Nonadecenal is a long-chain unsaturated aldehyde that plays a role in biological systems, notably as a chemical messenger in insect communication[1]. The analysis and quantification of long-chain aldehydes like this compound in complex biological matrices present significant analytical challenges. These compounds often exhibit poor ionization efficiency in mass spectrometry (MS) and may have suboptimal chromatographic properties, making their detection at low concentrations difficult[2][3][4].
Chemical derivatization is a powerful strategy to overcome these limitations. This process involves reacting the aldehyde with a specialized reagent to form a derivative with improved analytical characteristics[2][4]. Key benefits of derivatization include enhanced ionization for MS, the introduction of a chromophore for UV detection, and improved chromatographic separation and stability[4][5]. This application note provides detailed protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), enabling more sensitive and reliable quantification.
Decision Framework for Derivatization Strategy
Choosing the appropriate derivatization reagent and analytical platform is critical and depends on the available instrumentation, the required sensitivity, and the nature of the sample matrix. The following diagram outlines a decision-making process for selecting a suitable method for this compound analysis.
Caption: Decision tree for selecting a this compound derivatization protocol.
Experimental Workflow
The general workflow for the analysis of this compound using a derivatization approach is depicted below. It encompasses sample preparation, the chemical derivatization step, instrumental analysis, and data processing.
Caption: General experimental workflow for this compound analysis.
Data Summary: Performance of Aldehyde Derivatization Reagents
The selection of a derivatization reagent directly impacts the achievable sensitivity. The table below summarizes the limits of detection (LOD) and quantification (LOQ) reported for various reagents used in the analysis of different aldehydes. While data for this compound is not explicitly available, these values for similar aldehydes provide a strong benchmark for expected performance.
| Derivatization Reagent | Analyte(s) | Platform | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| PFBHA | Hexadecanal | GC-MS (NICI) | 0.5 pmol | Not Reported | [6] |
| DNPH | Hexanal, Heptanal | HPLC-UV | 0.79 - 0.80 nmol/L | Not Reported | [5] |
| D-cysteine | Various Aldehydes | LC-MS/MS | 0.2 - 1.9 µg/L | 0.7 - 6.0 µg/L | [7] |
| 4-APC | Various Aldehydes | LC-MS/MS | 3 - 33 nM | ~10 nM | [3] |
| 4-APEBA | Hexanal - Decanal | LC-MS/MS | ~20 nM (spiked in urine) | Not Reported | [2] |
PFBHA: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine; DNPH: 2,4-dinitrophenylhydrazine; 4-APC: 4-(2-(trimethylammonio)ethoxy)benzenaminium halide; 4-APEBA: 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide.
Protocol 1: Derivatization with PFBHA for GC-MS Analysis
This protocol is ideal for achieving high sensitivity, especially when using a GC-MS system capable of negative ion chemical ionization (NICI). The PFBHA reagent reacts with aldehydes to form stable oxime derivatives that are highly responsive to electron-capture-based detectors[8][9][10]. This method has been successfully applied to long-chain aldehydes like hexadecanal and octadecanal[6].
Caption: Reaction of this compound with PFBHA to form a PFB-oxime.
A. Reagents and Materials
-
This compound standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Internal Standard (e.g., d4-Hexadecanal)
-
Pyridine
-
Hexane (GC grade)
-
Ethyl Acetate (GC grade)
-
Sodium Sulfate (anhydrous)
-
Nitrogen gas supply
-
2 mL glass autosampler vials with Teflon-lined caps
B. Protocol
-
Sample Preparation: Aliquot the sample or standard containing this compound into a 2 mL glass vial. If the sample is in a non-volatile solvent, evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried sample/standard in 100 µL of pyridine.
-
Derivatization: Add 100 µL of PFBHA solution (e.g., 10 mg/mL in pyridine).
-
Incubation: Cap the vial tightly and heat at 60-70°C for 1 hour to form the oxime derivative[9].
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 0.5 mL of water. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge briefly to separate the layers. Carefully transfer the upper hexane layer to a clean vial.
-
Drying: Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the hexane under a gentle stream of nitrogen to a final volume of approximately 100 µL.
-
Analysis: Transfer the final solution to an autosampler vial for GC-MS analysis.
C. Suggested GC-MS Conditions
-
Column: SLB™-5ms or equivalent (30 m x 0.25 mm I.D. x 0.25 µm)[8]
-
Injection: 1 µL, Splitless
-
Inlet Temp: 250°C
-
Oven Program: 80°C hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min.
-
MS Mode: Negative Ion Chemical Ionization (NICI) with methane reagent gas.
-
Ions to Monitor (SIM): Monitor the [M-HF]⁻ or other characteristic fragment ions for the this compound-PFB derivative.
Protocol 2: Derivatization with DNPH for HPLC-UV Analysis
2,4-Dinitrophenylhydrazine (DNPH) is a widely used reagent that reacts with aldehydes to form 2,4-dinitrophenylhydrazone derivatives[11]. These derivatives contain a strong chromophore, making them readily detectable by UV-Vis spectrophotometry, typically around 360 nm.
A. Reagents and Materials
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., recrystallized DNPH in acidified acetonitrile)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Hydrochloric acid
-
2 mL glass vials
B. Protocol
-
Sample Preparation: Prepare the sample or standard in a solvent compatible with acetonitrile.
-
Derivatization Reagent: Prepare a saturated solution of DNPH in acetonitrile containing a catalytic amount of strong acid (e.g., 2% phosphoric acid).
-
Reaction: To 0.5 mL of the sample/standard, add 0.5 mL of the DNPH reagent solution.
-
Incubation: Cap the vial and allow the reaction to proceed at room temperature for 1-2 hours, protected from light. For some long-chain aldehydes, gentle warming (e.g., 40°C) may improve reaction efficiency.
-
Analysis: The resulting solution containing the hydrazone derivatives can be directly injected for HPLC analysis. No extraction is typically required if the sample matrix is clean.
C. Suggested HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 60% B, ramp to 100% B over 20 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 360 nm
-
Injection Volume: 10 µL
Protocol 3: Derivatization with 4-APC for LC-ESI-MS/MS Analysis
For highly sensitive and specific detection using LC with electrospray ionization mass spectrometry (LC-ESI-MS), derivatization with a reagent that introduces a permanent positive charge is highly effective[3]. 4-APC (4-(2-(trimethylammonio)ethoxy)benzenaminium) is a tailor-made reagent for this purpose, reacting with aldehydes to form a derivative with a quaternary ammonium group, ensuring excellent ionization in positive ESI mode[3].
A. Reagents and Materials
-
This compound standard
-
4-APC reagent
-
Sodium cyanoborohydride (NaCNBH₃) solution
-
Acetic acid
-
Methanol
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
1.5 mL polypropylene tubes
B. Protocol
-
Buffer Preparation: Prepare a reaction buffer (e.g., 250 mM acetate buffer, pH 5.7).
-
Sample Preparation: Aliquot the sample or standard into a 1.5 mL tube. Evaporate to dryness if necessary.
-
Reconstitution: Reconstitute the sample in 50 µL of the reaction buffer.
-
Derivatization: Add 25 µL of 4-APC solution (in water) and 25 µL of NaCNBH₃ solution (freshly prepared in water). The reaction is a reductive amination[3].
-
Incubation: Vortex briefly and incubate at a controlled temperature. While 10°C has been reported for smaller aldehydes, a slightly higher temperature (e.g., 25-37°C) for 30-60 minutes may be optimal for this compound[3].
-
Quenching: Stop the reaction by adding a small volume of formic acid.
-
Analysis: Dilute the sample with the initial mobile phase and inject it into the LC-MS/MS system.
C. Suggested LC-MS/MS Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Use a gradient appropriate for eluting the long-chain derivative (e.g., start at 50% B, ramp to 100% B).
-
MS Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be the mass of the derivatized this compound. Product ions will be characteristic fragments, such as the loss of the trimethylamine group (neutral loss of 59 Da)[3][12].
References
- 1. This compound | 98419-77-3 | Benchchem [benchchem.com]
- 2. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 9. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. repository.up.ac.za [repository.up.ac.za]
- 12. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nonadecenal in Flavor and Fragrance Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonadecenal is a long-chain unsaturated aldehyde with potential applications in the flavor and fragrance industry. While specific research on this compound is limited, its structural characteristics suggest it may impart fatty, waxy, and green odor notes, similar to other long-chain aldehydes used in perfumery and food flavoring. This document provides an overview of the potential applications of this compound, drawing parallels from structurally related compounds, and offers detailed protocols for its analysis and sensory evaluation.
Disclaimer: Specific quantitative data and experimental protocols for this compound are not widely available in published literature. The information presented herein is extrapolated from research on analogous long-chain aldehydes and should be adapted and validated for specific research purposes.
Data Presentation
Due to the limited availability of specific data for this compound, the following table summarizes representative quantitative data for other long-chain unsaturated aldehydes to provide a comparative context for researchers.
Table 1: Sensory Thresholds and Properties of Representative Long-Chain Unsaturated Aldehydes
| Compound | Molecular Formula | CAS Number | Odor Description | Odor Threshold (in water) | Odor Threshold (in air) | Source |
| (E)-2-Decenal | C₁₀H₁₈O | 3913-71-1 | Waxy, orange, green, fatty | ~5 ppb | Not Available | The Good Scents Company |
| (E)-2-Undecenal | C₁₁H₂₀O | 2463-77-6 | Aldehydic, citrus, fatty, waxy | Not Available | Not Available | The Good Scents Company |
| (E,Z)-2,6-Nonadienal | C₉H₁₄O | 557-48-2 | Green, cucumber, fatty, melon | 0.02 ppb | Not Available | The Good Scents Company |
| Dodec-11-enal | C₁₂H₂₂O | 143309-87-3 | Green, soapy, coriander leaf-like | 22 µg/L | 29 ng/L | [1] |
| Non-8-enal | C₉H₁₆O | 143309-86-2 | Green, grassy, melon-like | 0.24 µg/L | 0.039 ng/L | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound in flavor and fragrance research, adapted from standard practices for long-chain aldehydes.
Protocol 1: Synthesis of this compound (General Approach)
This protocol outlines a general synthetic route for a long-chain unsaturated aldehyde like this compound, which can be adapted based on the desired isomer. A common method is the oxidation of the corresponding alcohol.
Materials:
-
Nonadecen-1-ol
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
-
Round bottom flasks, magnetic stirrer, reflux condenser, dropping funnel
-
Rotary evaporator
Procedure:
-
Dissolve nonadecen-1-ol in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add PCC to the solution in portions while stirring. The reaction is exothermic and should be controlled.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the pure product and concentrate under reduced pressure to yield this compound.
-
Confirm the structure and purity of the synthesized this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis
GC-O is a powerful technique to identify odor-active compounds in a sample. This protocol can be used to determine the odor profile of synthesized or extracted this compound.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port.
-
Capillary column suitable for flavor and fragrance analysis (e.g., DB-5, DB-Wax).
-
Humidified air supply for the olfactometry port.
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or diethyl ether).
-
Inject an appropriate volume of the sample into the GC.
-
The column effluent is split between the FID and the olfactometry port.
-
A trained sensory panelist sniffs the effluent from the olfactometry port and records the odor descriptors and their intensity at specific retention times.
-
The data from the FID provides the retention time and relative abundance of the compound, which is correlated with the sensory data.
-
Humidified air is mixed with the effluent at the olfactometry port to prevent nasal dehydration of the panelist.
Protocol 3: Sensory Evaluation - Odor Threshold Determination
This protocol describes the determination of the odor detection threshold of this compound in a specific matrix (e.g., water or air) using the ASTM E679 "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits".
Materials:
-
A series of dilutions of this compound in the desired matrix (e.g., deodorized water or air).
-
Triangle test cups or olfactometers.
-
A panel of trained sensory assessors (typically 15-20).
Procedure:
-
Prepare a series of ascending concentrations of this compound.
-
For each concentration level, present three samples to the panelist: two blanks (matrix only) and one containing the this compound dilution.
-
The panelist is asked to identify the odd sample.
-
The presentation is done in an ascending order of concentration.
-
The individual threshold is the lowest concentration at which the panelist correctly identifies the odd sample in two consecutive presentations.
-
The group threshold is calculated as the geometric mean of the individual thresholds.
Mandatory Visualization
Signaling Pathway for Aldehyde Odor Perception
Caption: General signaling cascade for aldehyde odor perception in an olfactory sensory neuron.
Experimental Workflow for this compound Analysis
Caption: Workflow for the synthesis, analysis, and evaluation of this compound.
References
Application Notes and Protocols: Nonadecenal as a Chemical Probe in Insect Pheromone Research
For Researchers, Scientists, and Professionals in Pest Management and Chemical Ecology
These application notes provide detailed information and protocols for utilizing nonadecenal as a chemical probe in experimental settings, primarily focusing on its role as an insect pheromone. This compound, a long-chain unsaturated aldehyde, has been identified as a key semiochemical in the chemical communication systems of various insect species.[1][2] Understanding its function can provide valuable insights into insect behavior, olfaction, and inform the development of novel pest management strategies.
Biological Context and Applications
This compound, particularly its isomers such as (Z)-10-nonadecenal, functions as a sex pheromone in several insect species.[1][3] It is often an oxidation product of less volatile cuticular hydrocarbons, transforming into a volatile attractant that guides males to potential mates.[1][3] This makes this compound an excellent chemical probe for:
-
Studying Insect Olfactory Systems: Investigating the specific olfactory receptors (ORs) and neural pathways that respond to this compound.
-
Behavioral Bioassays: Assessing the behavioral responses of insects to this compound, such as attraction, anemotaxis (upwind flight), and mating behaviors.
-
Pest Management Research: Developing lures for insect monitoring and trapping, or disruptants for mating disruption strategies.[3]
-
Chemical Ecology Studies: Elucidating the role of chemical communication in insect-plant and insect-insect interactions.
Quantitative Data Summary
The following table summarizes the known roles of this compound in specific insect species.
| Insect Species | Isomer of this compound | Role | Attractant For | Reference |
| Yellowheaded Spruce Sawfly | (Z)-10-Nonadecenal | Sex Pheromone | Males | [3] |
| (Pikonema alaskensis) | ||||
| Asian Longhorned Beetle | Related Aldehydes | Contact Pheromone | Males | [1] |
| (Anoplophora glabripennis) | Precursor | |||
| Black-and-yellow garden spider | This compound | Pheromone | - | [2] |
| (Argiope aurantia) | ||||
| Andrena morio (a mining bee) | This compound | Pheromone | - | [2] |
Experimental Protocols
Protocol 1: Electroantennography (EAG) - Screening for Olfactory Response
This protocol describes the use of EAG to measure the electrical response of an insect antenna to this compound, providing a rapid assessment of its olfactory activity.
Materials:
-
Live, immobilized insect (e.g., male yellowheaded spruce sawfly).
-
This compound (specific isomer, e.g., (Z)-10-nonadecenal).
-
Solvent (e.g., hexane or paraffin oil).
-
Micropipettes.
-
Filter paper strips.
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition system).
-
Humidified and purified air stream.
Procedure:
-
Prepare Stimulus: Prepare serial dilutions of this compound in the chosen solvent (e.g., 1 ng/µL, 10 ng/µL, 100 ng/µL). Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip. Allow the solvent to evaporate completely. A solvent-only filter paper serves as the negative control.
-
Antenna Preparation: Excise an antenna from the insect and mount it between two glass capillary electrodes filled with a saline solution.
-
EAG Recording: Insert the recording electrode into the distal end of the antenna and the reference electrode into the base.
-
Stimulus Delivery: Place the filter paper with the this compound stimulus into a Pasteur pipette connected to the air delivery system. Deliver a puff of air (e.g., 0.5 seconds) carrying the odorant over the antenna.
-
Data Acquisition: Record the resulting depolarization of the antennal potential (EAG response).
-
Controls: Present the solvent control before and after each odorant stimulus to ensure the antenna is responsive and to account for any mechanical stimulation.
-
Data Analysis: Measure the amplitude of the EAG responses (in millivolts) for each concentration of this compound.
Protocol 2: Wind Tunnel Bioassay - Assessing Behavioral Response
This protocol outlines a wind tunnel experiment to evaluate the upwind flight and source-locating behavior of an insect in response to a this compound lure.
Materials:
-
Wind tunnel with controlled airflow, temperature, and light.
-
Live, sexually mature male insects.
-
This compound lure (e.g., a rubber septum impregnated with a known amount of this compound).
-
Video recording and tracking system.
-
Acclimation chamber.
Procedure:
-
Acclimation: Place the insects in the acclimation chamber within the wind tunnel for a set period (e.g., 1 hour) to adapt to the experimental conditions.
-
Lure Placement: Position the this compound lure at the upwind end of the wind tunnel.
-
Insect Release: Release individual insects onto a platform at the downwind end of the tunnel.
-
Behavioral Observation: Record the flight path and behavior of each insect for a defined period (e.g., 5 minutes). Key behaviors to score include:
-
Taking flight.
-
Upwind flight (anemotaxis).
-
Casting (zigzagging flight).
-
Contact with the lure.
-
-
Controls: Conduct control experiments with a lure containing only the solvent.
-
Data Analysis: Analyze the video recordings to quantify the percentage of insects exhibiting each behavior in response to the this compound lure versus the control. Track flight parameters such as flight speed and tortuosity.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed signaling cascade in an insect olfactory neuron upon binding of this compound.
Caption: A logical workflow for the identification and bioassay of this compound as an insect pheromone.
References
Application Notes and Protocols for Nonadecenal Administration in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonadecenal is a long-chain unsaturated aldehyde whose specific biological effects in cell culture are not extensively documented in publicly available literature. However, based on the known activities of other long-chain α,β-unsaturated aldehydes, it is anticipated to exhibit cytotoxicity and influence key cellular processes such as oxidative stress, inflammation, and apoptosis.[1] These aldehydes are reactive molecules that can form adducts with cellular macromolecules like proteins and DNA, leading to cellular damage.[1][2] This document provides a generalized protocol for the administration of this compound in cell culture, drawing upon established methods for similar lipid aldehydes. Researchers should consider this a foundational guide and perform initial dose-response experiments to determine the optimal concentrations for their specific cell lines and experimental questions.
Data Presentation
Due to the limited specific data on this compound, the following tables provide example quantitative data based on typical results observed with other cytotoxic aldehydes. These values should be considered placeholders and must be determined experimentally for this compound.
Table 1: Example Cytotoxicity of an Unsaturated Aldehyde on a Cancer Cell Line (e.g., HeLa)
| Concentration (µM) | Cell Viability (%) (24 hours) | Cell Viability (%) (48 hours) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 6.1 |
| 10 | 85 ± 4.8 | 70 ± 5.5 |
| 25 | 60 ± 6.3 | 45 ± 4.9 |
| 50 | 35 ± 5.1 | 20 ± 3.8 |
| 100 | 15 ± 3.9 | 5 ± 2.1 |
Table 2: Example Effect of an Unsaturated Aldehyde on Apoptosis and Senescence Markers
| Treatment | % Apoptotic Cells (Annexin V+) | Senescence-Associated β-galactosidase Staining (Positive Cells %) |
| Vehicle Control | 2.5 ± 0.8 | 3.1 ± 1.2 |
| Unsaturated Aldehyde (25 µM) | 35.2 ± 4.1 | 15.8 ± 3.5 |
| Unsaturated Aldehyde (50 µM) | 68.7 ± 6.5 | 8.2 ± 2.1 |
Experimental Protocols
Preparation of this compound Stock Solution
Long-chain aldehydes like this compound are hydrophobic and require an organic solvent for initial dissolution. Dimethyl sulfoxide (DMSO) is a common choice.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
Protocol:
-
Due to the potential for oxidation, handle this compound under a nitrogen or argon atmosphere if possible.
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in DMSO.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Administration of this compound to Cell Culture
Materials:
-
Cultured cells in appropriate cell culture plates or flasks
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution in complete cell culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Perform serial dilutions in culture medium to achieve a range of working concentrations.
-
Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
Cytotoxicity Assay (MTT Assay)
This protocol provides a method to assess the effect of this compound on cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Figure 1. A generalized workflow for investigating the effects of this compound in cell culture.
Figure 2. A proposed signaling pathway for cytotoxic aldehydes leading to cellular outcomes.
References
- 1. Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detoxification of cytotoxic alpha,beta-unsaturated aldehydes by carnosine: characterization of conjugated adducts by electrospray ionization tandem mass spectrometry and detection by liquid chromatography/mass spectrometry in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Nonadecenal GC-MS Analysis
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of nonadecenal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and improve the signal-to-noise (S/N) ratio for this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio a critical parameter for my this compound analysis?
The signal-to-noise (S/N) ratio is a crucial measure of an analytical instrument's sensitivity. A high S/N ratio indicates that the signal from your target analyte, this compound, is strong relative to the background noise. This is essential for:
-
Accurate Quantification: A clear signal, well-distinguished from the noise, allows for precise integration of the peak area, which is fundamental for accurate concentration measurements.
-
Low-Level Detection: A high S/N ratio is necessary to achieve low limits of detection (LOD) and quantification (LLOQ), which is critical when analyzing trace amounts of this compound in complex matrices.[1][2]
-
Data Reliability: A robust S/N ratio ensures that the detection of this compound is consistent and reproducible across multiple injections and samples.
Q2: I am observing a weak signal for this compound. What are the potential causes?
A weak signal for this compound can stem from several factors throughout the analytical workflow. Common causes include:
-
Poor Volatility: this compound, a long-chain aldehyde, may not be sufficiently volatile for efficient transfer through the GC system, leading to a broad, weak peak.[3][4]
-
Analyte Degradation: Aldehydes can be thermally labile and may degrade in the high temperatures of the GC inlet.[5] They are also highly reactive and can be lost during sample preparation.[3]
-
Suboptimal Injection Parameters: Incorrect injection volume, split ratio, or inlet temperature can prevent the efficient transfer of this compound onto the analytical column.[6]
-
Inefficient Ionization: The mass spectrometer's source conditions (e.g., electron energy) may not be optimized for the efficient ionization of this compound or its derivative.[7]
Q3: What is derivatization, and why is it recommended for analyzing this compound with GC-MS?
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties.[8] For this compound, derivatization is highly recommended for several reasons:
-
Increased Volatility: It converts the polar carbonyl group into a less polar, more volatile group, making the analyte more suitable for GC analysis.[8][9][10]
-
Enhanced Thermal Stability: Derivatives are often more stable at the high temperatures used in GC, preventing on-column degradation.[11]
-
Improved Mass Spectral Characteristics: Derivatization can produce characteristic fragment ions, which aids in structural confirmation and can improve sensitivity in Selected Ion Monitoring (SIM) mode.[4][8]
-
Better Chromatographic Peak Shape: By reducing the polarity of the aldehyde, derivatization minimizes interactions with active sites in the GC system, resulting in sharper, more symmetrical peaks.[12]
A widely used and effective derivatizing agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms a stable oxime derivative.[3][4][11]
Troubleshooting Guide: Improving this compound S/N Ratio
This guide provides a systematic approach to diagnosing and resolving low S/N issues in your this compound GC-MS analysis.
Caption: A troubleshooting decision tree for low S/N ratio.
Data Presentation: Derivatization Strategies for Aldehydes
The choice of derivatization reagent is critical for enhancing the signal of aldehydes like this compound. The following table summarizes common strategies and their characteristics.
| Derivatization Strategy | Reagent | Target Functional Group | Key Advantages | Considerations |
| Oxime Formation | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) | Carbonyl (Aldehyde) | Forms thermally stable derivatives, high sensitivity with ECD or NCI-MS, specific for carbonyls.[3][11] | Reaction conditions (pH, time, temp) need optimization.[3] |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS | Active Hydrogens (if present), can react with enol form of aldehydes | Increases volatility and thermal stability.[12] | Can produce multiple derivatives if tautomerization occurs; moisture sensitive.[13] |
| Acetal Formation | Methanol/HCl | Carbonyl (Aldehyde) | Creates stable dimethylacetal (DMA) derivatives that are well-resolved from fatty acid methyl esters.[4] | Requires acidic conditions which may not be suitable for all samples. |
Experimental Protocols
Protocol: PFBHA Derivatization of this compound in a Sample Matrix
This protocol details a common method for derivatizing this compound with PFBHA to enhance its volatility and stability for GC-MS analysis.
-
Sample Preparation:
-
Derivatization Reaction:
-
Transfer 100 µL of the concentrated extract to a 2 mL autosampler vial.
-
Add 100 µL of a 10,000 µg/mL solution of PFBHA in a suitable solvent (e.g., pyridine or toluene).
-
Add an internal standard if required for quantification.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial in a heating block or water bath at 60-75°C for 60 minutes to facilitate the reaction.[12]
-
-
Post-Reaction Cleanup (if necessary):
-
After cooling to room temperature, add 500 µL of hexane and 500 µL of ultrapure water to the vial.
-
Vortex for 1 minute to partition the derivatized this compound (this compound-oxime) into the organic layer.
-
Allow the layers to separate.
-
Carefully transfer the upper organic (hexane) layer to a new autosampler vial with a micro-insert. This step removes excess reagent and polar interferences.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the final hexane solution into the GC-MS system.
-
Optimize the GC temperature program and MS parameters (e.g., use SIM mode monitoring characteristic ions of the this compound-PFBHA derivative) to maximize sensitivity.
-
Caption: A typical GC-MS experimental workflow.
References
- 1. Signal-to-Noise Ratio : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. commons.und.edu [commons.und.edu]
- 4. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. How to increase sensitivity on GCMS? - Chromatography Forum [chromforum.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. jfda-online.com [jfda-online.com]
- 9. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 10. Evaluation of derivatization strategies for the comprehensive analysis of endocrine disrupting compounds using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 12. 氣相層析 (GC) 中衍生化試劑的使用 [sigmaaldrich.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Sample preparation GC-MS [scioninstruments.com]
- 15. organomation.com [organomation.com]
Technical Support Center: Troubleshooting Nonadecenal Peak Tailing in Chromatography
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of nonadecenal, specifically focusing on the prevalent problem of peak tailing.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing in my gas chromatography (GC) analysis?
Peak tailing for this compound, a long-chain aldehyde, is a common issue that can compromise the accuracy and resolution of your analysis.[1][2][3] The primary reasons for this phenomenon often stem from interactions between the analyte and active sites within the GC system or suboptimal analytical conditions.
Several factors can contribute to this problem:
-
Active Sites: Aldehydes are prone to interacting with active sites, such as free silanol groups, in the GC inlet liner, at the head of the column, or in other parts of the flow path.[3] These interactions can cause a portion of the analyte molecules to be retained longer, resulting in a tailing peak.
-
Column Contamination: Accumulation of non-volatile residues from previous injections at the inlet of the column can create active sites and disrupt the sample flow path, leading to peak distortion.[3][4]
-
Improper Column Installation: An incorrectly installed column, either too high or too low in the inlet, can create dead volumes or turbulence in the carrier gas flow, causing peaks to tail.[4] A poor column cut can also expose active silanol groups and cause turbulence.[2]
-
Analyte Instability: this compound can be susceptible to degradation at high temperatures in the injector, which can manifest as peak tailing or the appearance of broader peaks.
-
Lack of Derivatization: Direct analysis of underivatized aldehydes, especially at low concentrations, can be challenging due to their reactivity and polarity. Derivatization is a common strategy to improve peak shape and detector response for aldehydes.[5][6]
Q2: I'm observing peak tailing for all the compounds in my chromatogram, including this compound. What is the likely cause?
When all peaks in a chromatogram exhibit tailing, the issue is typically related to a physical problem in the chromatography system rather than a specific chemical interaction with just one analyte.[2][3] This "indiscriminate" tailing often points to a disruption in the carrier gas flow path.[3]
Common causes include:
-
Poor Column Cut: A jagged or angled cut at the column inlet is a frequent cause of universal peak tailing. This creates turbulence and exposes active sites that can interact with all analytes.
-
Incorrect Column Installation: If the column is positioned incorrectly in the inlet, it can create unswept volumes, leading to peak tailing for all compounds.[2]
-
System Leaks: A leak in the system can disrupt the carrier gas flow and pressure, affecting all peaks.
-
Blocked or Dirty Inlet Liner: Contamination or blockages in the inlet liner can distort the flow path for all analytes being introduced into the column.
Q3: Can derivatization help reduce this compound peak tailing?
Yes, derivatization is a highly recommended technique to mitigate peak tailing and improve the overall analysis of aldehydes like this compound.[5][6] The process involves chemically modifying the aldehyde group to form a less polar and more stable derivative.
A widely used derivatizing agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[5][6][7] This reagent reacts with the carbonyl group to form a stable oxime derivative.
Advantages of PFBHA derivatization include:
-
Improved peak shape and reduced tailing.
-
Increased volatility of the analyte.
-
Enhanced sensitivity, especially with an electron capture detector (ECD).
Another derivatization approach is the formation of dimethylacetals (DMAs), which are well-resolved from other fatty acid methyl esters on both polar and non-polar columns.[5]
Troubleshooting Guide: A Step-by-Step Approach
If you are experiencing this compound peak tailing, follow this systematic troubleshooting guide to identify and resolve the issue.
Step 1: Initial System Checks & Maintenance
-
Inlet Maintenance: The inlet is a common source of peak tailing.[4]
-
Replace the inlet liner. Consider using a deactivated liner to minimize active sites.
-
Replace the septum.
-
Check the O-ring for signs of wear or contamination.
-
-
Column Installation:
-
Column Cut: Carefully trim 5-10 cm from the front of the column using a ceramic scoring wafer to ensure a clean, square cut. Inspect the cut with a magnifying glass.
-
Column Position: Ensure the column is installed at the correct height in the inlet and detector according to the manufacturer's instructions.
-
-
Leak Check: Perform a leak check of the entire system to ensure all fittings are secure.
Step 2: Method Parameter Evaluation
-
Injector Temperature: If the injector temperature is too high, it could cause thermal degradation of this compound. Conversely, if it is too low, it may lead to incomplete vaporization. Try reducing the injector temperature in 10-20°C increments.
-
Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions. A flow rate that is too low can contribute to peak broadening and tailing.
Step 3: Column Evaluation
-
Column Contamination: If the initial steps do not resolve the issue, significant contamination at the head of the column may be the problem. Trim a larger section (e.g., 20-30 cm) from the front of the column.
-
Column Choice: For the analysis of long-chain aldehydes, a non-polar or low-polarity column is generally recommended. A common choice is a 5% phenyl-methylpolysiloxane stationary phase (e.g., TG-5MS).[8]
Step 4: Sample Preparation & Derivatization
-
Consider Derivatization: If you are analyzing underivatized this compound, strongly consider implementing a derivatization step. This is often the most effective solution for persistent aldehyde peak tailing.[5][6][7]
Experimental Protocols
Example GC-MS Method for Long-Chain Aldehydes (adapted from literature)
This method provides a starting point for the analysis of this compound. Optimization may be required for your specific instrumentation and sample matrix.
| Parameter | Setting |
| Gas Chromatograph | Shimadzu QP-2010 plus GC-MS system (or equivalent) |
| Column | Thermo Scientific TG-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[8] |
| Injector | Splitless mode |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | - Isothermal at 60°C for 1 min- 60°C to 175°C at 10°C/min- 175°C to 225°C at 6°C/min- 225°C to 300°C at 4°C/min- Isothermal at 300°C for 20 min[8] |
| MS Detector | Electron impact mode at 70 eV, scanning from m/z 50 to 520[9] |
Protocol for PFBHA Derivatization
This is a general guideline. Reagent concentrations and reaction times may need to be optimized.
-
Prepare a PFBHA solution: Dissolve PFBHA hydrochloride in a suitable solvent (e.g., isooctane) to a concentration of approximately 10-20 mg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in a compatible solvent.
-
Reaction: Add an excess of the PFBHA solution to the sample.
-
Incubation: Gently heat the mixture (e.g., 60-80°C) for 30-60 minutes to facilitate the reaction.
-
Analysis: After cooling, the derivatized sample can be directly injected into the GC-MS.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound peak tailing.
Caption: A logical workflow for troubleshooting this compound peak tailing in chromatography.
References
- 1. commons.und.edu [commons.und.edu]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. GC Troubleshooting—Tailing Peaks [restek.com]
- 4. agilent.com [agilent.com]
- 5. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 9. scirp.org [scirp.org]
Technical Support Center: Optimization of Nonadecenal Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of nonadecenal.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when selecting a solvent for this compound extraction?
A1: The most critical factor is the polarity of the solvent. This compound, being a long-chain aldehyde, is a relatively nonpolar molecule. Therefore, nonpolar solvents like hexane or ethyl acetate are generally more effective for its extraction.[1] The principle of "like dissolves like" is paramount; a solvent with a polarity similar to this compound will yield the best results. However, for certain complex matrices, a mixture of solvents with varying polarities might be necessary to improve extraction efficiency.
Q2: How does temperature affect the stability and extraction yield of this compound?
A2: Higher temperatures can increase the solubility of this compound and the diffusion rate of the solvent into the plant matrix, which can lead to a higher extraction yield.[2][3] However, this compound, like many aldehydes, can be susceptible to degradation at elevated temperatures through oxidation or other reactions. It is crucial to find an optimal temperature that maximizes extraction without compromising the stability of the compound. For heat-sensitive compounds, methods like supercritical CO2 extraction, which can be performed at lower temperatures, are advantageous.[4]
Q3: What are the advantages of using supercritical CO2 extraction for this compound?
A3: Supercritical CO2 extraction offers several advantages for this compound extraction. It is a "green" and non-toxic solvent, leaving no harmful residues in the final product.[4] The process can be performed at relatively low temperatures, which is ideal for thermally sensitive compounds like this compound. Furthermore, the selectivity of supercritical CO2 can be tuned by adjusting pressure and temperature, allowing for the targeted extraction of specific compounds and potentially yielding a purer extract.[4][5]
Q4: Can steam distillation be used for this compound extraction?
A4: Yes, steam distillation is a viable method for extracting volatile compounds like this compound.[3][6] The process works by passing steam through the plant material, which vaporizes the volatile compounds. These are then condensed and collected.[3] This method is particularly useful for separating this compound from non-volatile components in the plant matrix. However, the high temperatures involved could potentially lead to some degradation of the target compound.[6]
Q5: How can I improve the purity of my this compound extract?
A5: Improving the purity of the extract can be achieved through several post-extraction steps. One common method for purifying aldehydes is through a bisulfite extraction. This involves reacting the crude extract with a sodium bisulfite solution. The aldehyde forms a water-soluble adduct, which can be separated from other non-aldehyde impurities. The aldehyde can then be recovered by treating the adduct with a base.[7][8] Chromatographic techniques, such as column chromatography, can also be employed for further purification.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low this compound Yield | Inappropriate Solvent Selection: The solvent polarity may not be suitable for this compound. | - Use a nonpolar solvent like hexane or ethyl acetate.- Experiment with solvent mixtures of varying polarities. |
| Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a high enough temperature to efficiently extract the compound. | - Increase the extraction time in increments and monitor the yield.- Gradually increase the temperature, while monitoring for potential degradation of this compound. | |
| Poor Sample Preparation: Large particle size of the plant material can limit solvent penetration. | - Grind the plant material to a fine powder to increase the surface area for extraction.[9] | |
| Incomplete Cell Lysis: The solvent may not be effectively breaking down the plant cell walls to release the this compound. | - Consider using a more aggressive homogenization method or adding a cell lysis agent compatible with your extraction solvent. | |
| Degradation of this compound | High Extraction Temperature: this compound may be degrading due to excessive heat. | - Lower the extraction temperature.- Consider using a low-temperature extraction method like supercritical CO2 extraction.[4] |
| Oxidation: Aldehydes are prone to oxidation, especially in the presence of air and light. | - Perform the extraction under an inert atmosphere (e.g., nitrogen).- Store the extract in a dark, cool place and consider adding an antioxidant. | |
| Presence of Impurities in the Extract | Low Selectivity of the Extraction Method: The chosen solvent may be co-extracting other compounds along with this compound. | - Optimize the solvent system to be more selective for this compound.- Employ a post-extraction purification step, such as bisulfite extraction or column chromatography.[7][8] |
| Emulsion Formation (in Liquid-Liquid Extraction): Formation of a stable emulsion between the organic and aqueous phases can trap the analyte and impurities. | - Gently swirl instead of vigorously shaking the separatory funnel.- Add a small amount of a different organic solvent to break the emulsion.- Increase the ionic strength of the aqueous layer by adding brine (salting out).[10] | |
| Difficulty in Quantifying this compound | Matrix Effects in Analytical Method: Other components in the extract may interfere with the analytical signal of this compound. | - Use a validated analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) for accurate quantification.[11][12]- Employ a sample cleanup step before analysis to remove interfering compounds. |
| Lack of a Proper Standard: Inaccurate quantification due to the absence of a pure this compound standard. | - Obtain a certified reference standard for this compound for accurate calibration.- If a standard is unavailable, consider using a related long-chain aldehyde as a reference, noting the potential for variation. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound extraction in publicly accessible literature, the following table provides illustrative data for the extraction of similar long-chain aldehydes and other phytochemicals to demonstrate the impact of different extraction parameters. Researchers should perform their own optimization studies to determine the ideal conditions for this compound extraction from their specific matrix.
| Extraction Method | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) | Reference Compound |
| Solvent Extraction | Hexane | 60 | Ambient | 6 | 5.8 | Long-chain fatty acids |
| Solvent Extraction | Ethanol | 60 | Ambient | 6 | 4.2 | Long-chain fatty acids |
| Steam Distillation | Water | 100 | Ambient | 4 | 1.5 | Essential Oils |
| Supercritical CO2 | CO2 | 40 | 200 | 2 | 3.5 | Lipophilic compounds |
| Supercritical CO2 | CO2 with 5% Ethanol | 50 | 250 | 2 | 4.8 | Lipophilic compounds |
Experimental Protocols
Solvent Extraction Protocol for this compound
-
Sample Preparation: Dry the plant material at 40-50°C and grind it into a fine powder (particle size < 0.5 mm).
-
Extraction:
-
Place 10 g of the powdered plant material into a flask.
-
Add 100 mL of hexane (or another suitable nonpolar solvent).
-
Stir the mixture at a constant speed at 50°C for 6 hours.
-
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.
-
Purification (Optional): Redissolve the crude extract in a minimal amount of a water-miscible solvent (e.g., methanol) and proceed with bisulfite extraction for purification.
-
Quantification: Analyze the final extract for this compound content using GC-MS.
Steam Distillation Protocol for this compound
-
Sample Preparation: Coarsely grind the fresh or dried plant material.
-
Apparatus Setup: Set up a steam distillation apparatus with a boiling flask, a biomass flask, a condenser, and a collection flask.
-
Distillation:
-
Place the ground plant material in the biomass flask.
-
Heat the water in the boiling flask to generate steam.
-
Pass the steam through the plant material. The steam will carry the volatile this compound.
-
Condense the steam and this compound vapor in the condenser.
-
Collect the distillate (a mixture of water and this compound) in the collection flask.
-
-
Separation: Separate the this compound from the aqueous layer using a separatory funnel, as this compound is immiscible with water.
-
Drying: Dry the collected this compound fraction over anhydrous sodium sulfate.
-
Quantification: Analyze the final product for this compound content using GC-MS.
Supercritical CO2 Extraction Protocol for this compound
-
Sample Preparation: Dry and grind the plant material to a consistent particle size.
-
Extraction:
-
Load the ground plant material into the extraction vessel of the supercritical fluid extractor.
-
Set the extraction parameters: Temperature at 45°C and pressure at 220 bar.
-
Pump supercritical CO2 through the extraction vessel at a constant flow rate.
-
-
Separation:
-
Pass the CO2 containing the extracted this compound to a separator vessel.
-
Reduce the pressure in the separator to allow the CO2 to return to its gaseous state, causing the this compound to precipitate.
-
-
Collection: Collect the extracted this compound from the bottom of the separator.
-
Quantification: Analyze the collected extract for this compound content using GC-MS.
Visualizations
Signaling Pathway
Long-chain aldehydes like this compound can be involved in cellular signaling pathways, often as byproducts of lipid peroxidation under oxidative stress. These aldehydes can modulate the activity of various proteins and transcription factors, leading to cellular responses.
Caption: General signaling pathway of lipid-derived aldehydes.
Experimental Workflow
The following diagram illustrates a general workflow for the extraction and analysis of this compound.
Caption: General workflow for this compound extraction and analysis.
References
- 1. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Statistical evaluation of main extraction parameters in twenty plant extracts for obtaining their optimum total phenolic content and its relation to antioxidant and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective CO2 Extraction: Supercritical vs. Subcritical - Cannabis Tech [cannabistech.com]
- 5. supercriticalfluids.com [supercriticalfluids.com]
- 6. NO-ferroheme is a signaling entity in the vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Interaction of aldehydes derived from lipid peroxidation and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. extractionmagazine.com [extractionmagazine.com]
- 12. CN109633064A - A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence - Google Patents [patents.google.com]
reducing background noise in nonadecenal analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with nonadecenal analysis, primarily using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in this compound GC-MS analysis?
High background noise in the analysis of this compound can originate from several sources. It is crucial to systematically investigate each possibility to identify and resolve the issue.[1][2][3] The most common culprits include:
-
Contaminated Carrier Gas: Impurities such as moisture and oxygen in the carrier gas can lead to a noisy baseline and column degradation.[1]
-
Column Bleed: The degradation of the stationary phase of the GC column, often at high temperatures, releases siloxane compounds that create a rising baseline and characteristic ions (e.g., m/z 207, 281).[4][5]
-
Injector Port Contamination: Residues from previous injections, septum bleed, or contaminated liners can introduce a variety of interfering compounds.[3][5] Septum bleed is a common source of siloxane contamination.[5]
-
Sample Matrix Effects: Complex biological or environmental samples may contain non-volatile residues or interfering compounds that can contribute to background noise.
-
System Leaks: Small leaks in the gas lines, fittings, or at the injector can allow air to enter the system, resulting in a high background of nitrogen, oxygen, and water.[6]
Q2: How can I reduce background noise originating from my sample preparation?
Proper sample preparation is critical for minimizing background noise and ensuring accurate quantification of this compound.[7] For complex matrices, such as biological fluids or tissues, consider the following:
-
Solid-Phase Extraction (SPE): SPE can be used to clean up samples and remove interfering substances.[7]
-
Liquid-Liquid Extraction (LLE): This technique can effectively separate this compound from more polar or non-volatile matrix components.
-
Derivatization: Derivatizing this compound can not only improve its chromatographic properties but also move its mass spectral signal to a region with lower background noise.
Q3: What is the recommended derivatization reagent for this compound and other long-chain aldehydes?
For long-chain aldehydes like this compound, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a widely used and effective method.[8] This reaction forms a PFB-oxime derivative which has several advantages:
-
Increased Volatility: Improves chromatographic peak shape and reduces tailing.
-
Enhanced Sensitivity: The pentafluorobenzyl group is highly electronegative, making the derivative suitable for sensitive detection by Electron Capture Negative Ionization Mass Spectrometry (ECNI-MS).[8]
-
Reduced Adsorption: The derivatization process can reduce the interaction of the aldehyde with active sites in the GC system.
Q4: My baseline is consistently high, even after checking for leaks and changing the septum and liner. What else could be the cause?
If you have addressed the most common sources of contamination and leaks, consider the following:
-
Contaminated Carrier Gas Trap: The in-line gas filters may be saturated and need replacement.
-
Dirty Ion Source: Over time, the ion source in the mass spectrometer can become contaminated, leading to a persistent high background. Cleaning the ion source as per the manufacturer's instructions is recommended.[2]
-
Transfer Line Contamination: The heated transfer line between the GC and the MS can also accumulate contaminants.
Troubleshooting Guides
Guide 1: Diagnosing High Baseline Noise
Use this step-by-step guide to systematically identify the source of high baseline noise in your this compound analysis.
-
Run a Blank Solvent Injection: Inject a clean solvent (e.g., hexane) to determine if the noise is coming from the GC system or the sample. If the baseline is still high, the issue is with the instrument.
-
Check for Leaks: Use an electronic leak detector to check all fittings from the gas source to the MS. Pay close attention to the injector and column connections.
-
Inspect the Injector:
-
Replace the Septum and Liner: These are common sources of contamination. Use high-quality, low-bleed septa and liners.[5]
-
Clean the Injector Port: If contamination is suspected, follow the manufacturer's procedure for cleaning the injector.
-
-
Evaluate the GC Column:
-
Condition the Column: Bake out the column at a temperature slightly above your method's maximum temperature (but below the column's maximum operating temperature) to remove contaminants.
-
Trim the Column: Remove the first 10-15 cm of the column from the injector end to eliminate non-volatile residues.
-
Check for Column Bleed: Run a temperature program without an injection. A rising baseline with characteristic siloxane ions (m/z 207, 281) indicates column bleed.[4][5] If excessive, the column may need to be replaced.
-
-
Assess the Mass Spectrometer:
-
Tune the MS: Perform a system tune to check the performance of the detector. A high detector voltage may indicate an aging detector, which can contribute to noise.[6]
-
Check for Air and Water: Monitor the background ions for m/z 18 (water), 28 (nitrogen), and 32 (oxygen). High levels indicate a leak.
-
Clean the Ion Source: If the background remains high and other sources have been ruled out, the ion source may require cleaning.
-
Guide 2: Improving Poor Peak Shape (Tailing or Fronting)
Poor peak shape can affect integration and quantification.
-
Peak Tailing:
-
Cause: Active sites in the injector liner, column, or transfer line; column overloading; improper column installation.
-
Solution: Use a deactivated liner, trim the column, check for proper column installation, or reduce the injection volume. Derivatization can also mitigate tailing by reducing analyte-system interactions.
-
-
Peak Fronting:
-
Cause: Column overloading; sample solvent incompatible with the stationary phase.
-
Solution: Dilute the sample, reduce the injection volume, or choose a more appropriate solvent.
-
Experimental Protocols
Protocol 1: Derivatization of this compound with PFBHA
This protocol describes the derivatization of this compound in a standard solution. This procedure should be optimized for your specific sample matrix.
Materials:
-
This compound standard
-
PFBHA hydrochloride solution (e.g., 10 mg/mL in a suitable solvent like pyridine or ethyl acetate)
-
Hexane (or other suitable organic solvent)
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Pipette 100 µL of the this compound standard solution into a clean glass vial.
-
Add 50 µL of the PFBHA solution to the vial.
-
Vortex the mixture for 30 seconds.
-
Heat the vial at 60-70°C for 1 hour to facilitate the reaction.
-
Allow the vial to cool to room temperature.
-
Add 500 µL of hexane and 500 µL of water to the vial.
-
Vortex for 1 minute to extract the PFB-oxime derivative into the hexane layer.
-
Centrifuge briefly to separate the layers.
-
Carefully transfer the upper hexane layer to a new vial for GC-MS analysis.
Data Presentation
Table 1: Effect of Derivatization on Signal-to-Noise Ratio (S/N) for this compound Analysis
| Analyte | Derivatization | Injection Volume (µL) | S/N (Representative) |
| This compound | None | 1 | 50 |
| This compound-PFB-Oxime | PFBHA | 1 | >500 |
This table provides representative data to illustrate the significant improvement in signal-to-noise ratio that can be achieved with PFBHA derivatization.
Table 2: Recommended GC-MS Parameters for this compound-PFB-Oxime Analysis
| Parameter | Setting | Rationale |
| GC Inlet | ||
| Inlet Temperature | 250 °C | Ensures efficient vaporization of the derivative. |
| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis. |
| Liner | Deactivated, single taper | Minimizes active sites and improves peak shape. |
| GC Column | ||
| Column Type | Low-bleed 5% phenyl-methylpolysiloxane | Good general-purpose column with low bleed characteristics.[4] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions providing good resolution. |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 - 1.5 mL/min | Optimal flow for good separation efficiency. |
| Oven Program | ||
| Initial Temperature | 80 °C, hold for 1 min | |
| Ramp 1 | 15 °C/min to 200 °C | |
| Ramp 2 | 10 °C/min to 300 °C, hold for 5 min | |
| MS Parameters | ||
| Ionization Mode | Electron Capture Negative Ionization (ECNI) | Highly sensitive for the electronegative PFB-oxime derivative.[8] |
| Ion Source Temp | 230 °C | |
| Quadrupole Temp | 150 °C | |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific ions of the derivative. |
| Monitored Ions | To be determined from the mass spectrum of the derivative standard. |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting flowchart for high background noise.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. shimadzu.co.uk [shimadzu.co.uk]
- 3. scribd.com [scribd.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. MS Tip - Elimination of Memory Peaks and GC Background Noise [sisweb.com]
- 6. researchgate.net [researchgate.net]
- 7. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Nuances of Nonadecenal: A Technical Support Guide on Stability and Degradation
For Immediate Release
A comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in understanding and managing the stability and degradation of nonadecenal standards. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
This compound, a long-chain unsaturated aldehyde, is a critical component in various research and development applications. However, its inherent chemical instability can pose significant challenges, leading to compromised experimental integrity and inaccurate results. This technical support center aims to provide the necessary guidance to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: My this compound standard shows a decrease in purity over time. What are the likely causes?
A1: The degradation of this compound standards is primarily attributed to two chemical processes: oxidation and polymerization. As an unsaturated aldehyde, the double bond and the aldehyde functional group are susceptible to attack.
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Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of the aldehyde group to a carboxylic acid, forming nonadecenoic acid. This process can be accelerated by light and the presence of metal ions.
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Polymerization: Aldehydes, particularly in concentrated form, can undergo self-condensation reactions to form polymers. This process can be catalyzed by both acidic and basic impurities and is often observed as the formation of a viscous or solid precipitate. Low storage temperatures can surprisingly accelerate the formation of trimers.
Q2: What are the recommended storage and handling conditions for this compound standards?
A2: To ensure the long-term stability of your this compound standard, adhere to the following storage and handling guidelines:
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. Avoid freezing. | Refrigeration slows down most chemical degradation pathways. Freezing should be avoided as it can accelerate polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen, thereby preventing oxidation. |
| Light | Protect from light by using amber vials or storing in the dark. | Light can catalyze oxidative degradation. |
| Form | For long-term storage, dilution in a primary alcohol (e.g., ethanol) to form a more stable hemiacetal is recommended. | Hemiacetals are less prone to oxidation and polymerization than the free aldehyde. |
| Container | Use clean, dry, and inert glass containers. | Prevents contamination and potential catalytic degradation. |
Q3: I suspect my this compound standard has degraded. How can I confirm this and identify the degradation products?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended analytical technique for assessing the purity of your this compound standard and identifying potential degradation products.
A typical workflow for this analysis is as follows:
Commonly observed degradation products include nonadecenoic acid (from oxidation) and higher molecular weight oligomers (from polymerization).
Troubleshooting Guide
Problem: Unexpected peaks in the gas chromatogram of the this compound standard.
| Possible Cause | Troubleshooting Step |
| Oxidation | Look for a peak corresponding to the molecular weight of nonadecenoic acid in the mass spectrum. Ensure proper inert gas blanketing during storage and handling. |
| Polymerization | High molecular weight peaks or a broad, unresolved hump in the chromatogram may indicate polymerization. Review storage temperature; avoid freezing. Consider diluting the standard in ethanol for long-term storage. |
| Solvent Impurities | Run a blank analysis of the solvent used for dilution to rule out contamination. |
| Septum Bleed | Condition the GC inlet and column according to the manufacturer's instructions. |
Problem: The concentration of the this compound standard solution appears to decrease over time, even when stored correctly.
| Possible Cause | Troubleshooting Step |
| Adsorption to Container | Long-chain aldehydes can adsorb to glass or plastic surfaces. Silanizing glassware can minimize this effect. |
| Volatility | Ensure vials are tightly sealed to prevent loss due to evaporation, especially for solutions in volatile solvents. |
| Slow Degradation | Even under optimal conditions, very slow degradation can occur. For highly sensitive applications, it is advisable to use freshly prepared solutions or to re-qualify the standard periodically. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol outlines a general procedure for conducting an accelerated stability study to predict the long-term stability of a this compound standard.
Objective: To assess the stability of a this compound standard under stressed conditions of temperature and light exposure.
Materials:
-
This compound standard
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High-purity solvent (e.g., hexane or ethanol)
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Amber and clear glass vials with PTFE-lined caps
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Stability chambers or ovens set to 40°C and 25°C
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Photostability chamber with a controlled light source
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GC-FID or GC-MS system
Methodology:
Data Analysis: The percentage of this compound remaining at each time point is calculated relative to the initial concentration (Time 0). The degradation rate can be determined by plotting the natural logarithm of the concentration against time.
Table 2: Example Data from an Accelerated Stability Study
| Time (weeks) | % Remaining (25°C/Dark) | % Remaining (40°C/Dark) | % Remaining (25°C/Light) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.8 | 98.5 | 97.2 |
| 2 | 99.6 | 97.1 | 94.5 |
| 4 | 99.2 | 94.3 | 89.8 |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Users should adapt the protocols and recommendations to their specific experimental conditions and requirements.
Technical Support Center: Quantification of Nonadecenal in Plasma
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects encountered during the quantification of nonadecenal in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound quantification in plasma?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the analysis of this compound from plasma, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and reproducibility of quantification. This interference arises from competition between this compound and matrix components for ionization in the mass spectrometer's source.
Q2: What are the primary sources of matrix effects in plasma samples?
A2: The primary sources of matrix effects in plasma are phospholipids from cell membranes.[2][3] Other contributing components can include proteins, salts, and other endogenous compounds that may co-extract with this compound during sample preparation.[4] These substances can interfere with the ionization process, particularly in electrospray ionization (ESI) mass spectrometry.
Q3: How can I assess the presence and magnitude of matrix effects in my this compound assay?
A3: The presence of matrix effects can be evaluated by comparing the analytical response of an analyte in a pure solvent to the response of the same analyte spiked into a plasma sample from which the analyte has been extracted. A significant difference in signal intensity indicates the presence of matrix effects. The matrix factor (MF) can be calculated, and a value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
Q4: What are the most effective strategies to minimize matrix effects for this compound analysis?
A4: A combination of strategies is often most effective:
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Sample Preparation: Employing techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can help remove interfering components like phospholipids.[5]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting matrix components is crucial.[4]
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Stable Isotope Dilution (SID): Using a stable isotope-labeled internal standard (SIL-IS) for this compound is considered the gold standard for correcting matrix effects.[6][7] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[7]
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Standard Addition Method: This method involves adding known amounts of a this compound standard to the plasma sample to create a calibration curve within the sample matrix, thereby compensating for matrix effects.[8][9]
Troubleshooting Guide
Q1: My this compound signal is significantly lower in plasma samples compared to my standards in pure solvent. What is happening?
A1: This is a classic sign of ion suppression, a common matrix effect in plasma analysis.[10] Co-eluting endogenous components, most likely phospholipids, are interfering with the ionization of this compound in the mass spectrometer source.[3] To resolve this, you should focus on improving your sample preparation to remove these interferences or employ a quantification method that corrects for this suppression, such as stable isotope dilution or the standard addition method.[6][8]
Q2: I am observing high variability and poor reproducibility in my this compound measurements across different plasma samples. Could this be due to matrix effects?
A2: Yes, high variability is a common consequence of matrix effects, as the composition of the interfering components can differ between individual plasma samples. This leads to inconsistent ion suppression or enhancement, reducing the reproducibility of your measurements. Implementing a more robust sample cleanup procedure and using a stable isotope-labeled internal standard can help mitigate this issue.[7]
Q3: I used protein precipitation for sample cleanup, but I still see significant ion suppression. Why?
A3: While protein precipitation is a simple and common technique, it is often not effective at removing phospholipids, which are major contributors to matrix effects in plasma.[4] You may need to consider a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), which are more efficient at removing these interfering lipids.[5]
Q4: My internal standard is not adequately correcting for the matrix effect on this compound. What should I do?
A4: For an internal standard to effectively correct for matrix effects, it must be structurally very similar to the analyte and co-elute with it. If you are using a structural analog that has a different retention time, it will not experience the same matrix effects as this compound. The most reliable solution is to use a stable isotope-labeled version of this compound as the internal standard.[6][7] This ensures that it has nearly identical chemical properties and chromatographic behavior, leading to more accurate correction.[7]
Experimental Protocols
Protocol 1: Sample Preparation for Reduction of Matrix Effects
This protocol outlines three common methods for preparing plasma samples for this compound analysis.
Method A: Protein Precipitation (PPT)
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To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
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Vortex for 1 minute to precipitate the proteins.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Method B: Liquid-Liquid Extraction (LLE)
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To 100 µL of plasma, add the internal standard and 500 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether - MTBE).
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Vortex vigorously for 2 minutes.
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Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (top layer) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
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Reconstitute the residue in 100 µL of the initial mobile phase.
Method C: Solid-Phase Extraction (SPE)
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Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.
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Load 100 µL of plasma (pre-treated with internal standard and diluted with 400 µL of 4% phosphoric acid in water) onto the cartridge.
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Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
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Elute the this compound and internal standard with 1 mL of methanol.
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Evaporate the eluate to dryness under nitrogen.
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Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Quantification by the Standard Addition Method
This method is used to create a calibration curve within the sample matrix to account for matrix effects.[8][9]
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Aliquot 50 µL of the plasma sample into five separate tubes.
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Prepare a stock solution of this compound standard.
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Spike four of the plasma aliquots with increasing known amounts of the this compound standard. Leave one aliquot unspiked.[9]
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Add an equal amount of internal standard to all five tubes.
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Perform sample preparation on all five samples using one of the methods described in Protocol 1.
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Analyze the samples by LC-MS/MS.
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Plot the instrument response against the concentration of the added standard.
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Determine the concentration of this compound in the original sample by extrapolating the linear regression line to the x-intercept.[8][11]
Protocol 3: Quantification using a Stable Isotope-Labeled Internal Standard
This is the preferred method for accurately correcting for matrix effects.[6][7]
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Prepare a stock solution of the stable isotope-labeled this compound internal standard (SIL-IS).
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Add a known amount of the SIL-IS to each plasma sample, calibrator, and quality control sample before any sample processing steps.
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Perform sample preparation using one of the methods from Protocol 1.
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Analyze the samples by LC-MS/MS, monitoring the mass transitions for both native this compound and the SIL-IS.
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Calculate the ratio of the peak area of the native this compound to the peak area of the SIL-IS.
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Quantify the concentration of this compound in the samples by comparing their peak area ratios to a calibration curve constructed using the same ratios from the calibrator samples.
Data Interpretation
The following tables provide examples of how to present data related to matrix effects.
Table 1: Comparison of Sample Preparation Methods on this compound Recovery and Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 95 ± 5 | -45 ± 8 (Suppression) |
| Liquid-Liquid Extraction (LLE) | 85 ± 7 | -15 ± 4 (Suppression) |
| Solid-Phase Extraction (SPE) | 92 ± 6 | -5 ± 3 (Minimal Effect) |
Table 2: Example Data from a Standard Addition Experiment
| Sample | Added this compound (ng/mL) | Instrument Response |
| 1 (Unspiked) | 0 | 15,200 |
| 2 | 10 | 25,150 |
| 3 | 20 | 35,300 |
| 4 | 40 | 55,500 |
| 5 | 80 | 95,800 |
| Extrapolated Concentration | 15.1 ng/mL |
Visualizations
Caption: Workflow for assessing and mitigating matrix effects in this compound quantification.
Caption: Principle of stable isotope dilution for correcting matrix effects.
Caption: Workflow of the standard addition method for quantification.
References
- 1. google.com [google.com]
- 2. e-b-f.eu [e-b-f.eu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Novel liquid chromatography tandem mass spectrometry (LC-MS/MS) methods for measuring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of multiple aldehydes in biological tissues and fluids using gas chromatography/stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In many cases the intensity of the signal of the analyte is affected by the composition of the matrix, by the temperature and [tau.ac.il]
- 9. Standard addition - Wikipedia [en.wikipedia.org]
- 10. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Nonadecenal Sample Preparation
Welcome to the technical support center for nonadecenal sample preparation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound recovery consistently low?
A1: Low recovery of this compound can stem from several factors related to its chemical properties and handling:
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Volatility: this compound is a semi-volatile compound. Sample loss can occur during steps involving heat or nitrogen blowdown evaporation if not carefully controlled.[1] Evaporation should be conducted at lower temperatures, typically around 30°C to 40°C, to prevent degradation of thermally sensitive compounds.[1]
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Degradation: Aldehydes are susceptible to oxidation. Improper storage, such as exposure to air or light, can degrade the analyte.[1][2] Always store samples at appropriate low temperatures and use amber vials for light-sensitive compounds.[1]
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Inefficient Extraction: The chosen extraction method may not be optimal for your sample matrix. Complex matrices like plasma, soil, or tissue can bind the analyte, preventing its efficient transfer into the solvent.[3][4] It is crucial to select an extraction technique appropriate for the sample's complexity.[5]
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Adsorption: this compound can adsorb to container surfaces. Using improper containers, such as certain plastics, can lead to sample loss.[2] It is recommended to use clean glass containers and vials to avoid contamination and analyte loss.[2][5]
Q2: How can I mitigate matrix effects that are interfering with my this compound quantification?
A2: Matrix effects, which cause ion suppression or enhancement in the mass spectrometer, are a significant challenge in complex biological samples.[3][6][7] They occur when co-eluting molecules from the sample matrix interfere with the ionization of the target analyte.[6][7][8]
Here are strategies to minimize their impact:
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Improve Sample Cleanup: Employ robust sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components such as phospholipids and salts before analysis.[1][3][4]
-
Chromatographic Separation: Optimize your GC method to better separate this compound from co-eluting matrix components.[6]
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Use a Suitable Internal Standard: An ideal internal standard, such as an isotope-labeled version of this compound, co-elutes with the analyte and experiences similar matrix effects, allowing for accurate compensation.[9]
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Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[9]
Q3: Is derivatization necessary for this compound analysis by GC-MS? If so, what are the common pitfalls?
A3: Yes, derivatization is highly recommended for analyzing aldehydes like this compound by GC-MS. It converts the polar aldehyde group into a less polar, more volatile, and more thermally stable derivative, improving chromatographic peak shape and detection sensitivity.[4][10][11][12]
Common pitfalls include:
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Incomplete Reaction: The derivatization reaction may not go to completion, leading to inconsistent results and multiple peaks for the same analyte. Ensure optimal reaction conditions (temperature, time, reagent concentration) are met.[11]
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Reagent Instability: Derivatizing agents can be sensitive to moisture and degrade over time. Store reagents properly and use fresh solutions.
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Byproduct Formation: The reaction can sometimes produce unwanted byproducts that may interfere with the analysis. A cleanup step after derivatization might be necessary.
Q4: My chromatogram shows a broad or tailing peak for this compound. What is the likely cause?
A4: Poor peak shape is often related to issues within the GC system or with the sample itself.
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Incomplete Derivatization: As mentioned above, if the analyte is not fully derivatized, the remaining polar aldehyde groups can interact with the GC column, causing peak tailing.[11]
-
Column Contamination: Non-volatile impurities from the sample matrix can accumulate on the GC column, leading to poor chromatographic performance.[4][13] Ensure adequate sample cleanup to prevent this.[4]
-
Active Sites in the GC System: Active sites in the injector liner or the column itself can cause adsorption of the analyte. Using a deactivated liner and ensuring the column is in good condition can resolve this.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during this compound sample preparation and analysis.
Caption: Troubleshooting decision tree for low this compound signal.
Data Summary
Table 1: Comparison of Common Extraction Techniques
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning of analyte between two immiscible liquid phases based on solubility.[5][14] | Analyte is retained on a solid sorbent while impurities are washed away.[5][15] |
| Selectivity | Lower; co-extraction of similar compounds is common. | Higher; sorbent can be chosen for specific analyte properties. |
| Solvent Usage | High. | Low. |
| Automation | Can be difficult to automate. | Easily automated for high-throughput.[4] |
| Common Issues | Emulsion formation; incomplete phase separation. | Cartridge clogging; analyte breakthrough.[10] |
| Best For | Simpler matrices; initial cleanup. | Complex matrices (e.g., plasma, urine) requiring high purity.[3][4] |
Key Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction (LLE)
This protocol is a starting point for extracting this compound from a liquid matrix. Note: Optimization of solvents and ratios is required for specific applications.
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Sample Preparation: To 1 mL of aqueous sample (e.g., plasma, urine) in a glass centrifuge tube, add an appropriate internal standard.
-
Solvent Addition: Add 2 mL of a water-immiscible organic solvent (e.g., hexane, dichloromethane, or ethyl acetate).[5]
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Extraction: Cap the tube securely and vortex for 2 minutes to ensure thorough mixing of the two phases.
-
Phase Separation: Centrifuge the sample at 2000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer (top or bottom, depending on solvent density) to a clean glass vial using a glass Pasteur pipette. Avoid disturbing the aqueous layer.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen at low heat (~30°C) to the desired final volume.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for derivatization or direct GC-MS analysis.
Protocol 2: Silylation Derivatization for GC-MS
Silylation replaces active hydrogen atoms with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability.[11][12]
-
Sample Preparation: Ensure the extracted sample (from Protocol 1) is completely dry, as moisture will deactivate the silylating reagent.
-
Reagent Addition: To the dried extract, add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) followed by 50 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial tightly and heat at 60-75°C for 30-45 minutes to ensure the reaction goes to completion.[11]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS.
Sample Preparation and Analysis Workflow
The following diagram outlines the complete workflow from sample collection to data acquisition.
References
- 1. blog.organomation.com [blog.organomation.com]
- 2. visatech.co.ke [visatech.co.ke]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. blog.organomation.com [blog.organomation.com]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uoguelph.ca [uoguelph.ca]
- 14. google.com [google.com]
- 15. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Enhancing the Sensitivity of Nonadecenal Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nonadecenal. Our aim is to help you overcome common experimental challenges and enhance the sensitivity of your detection methods.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: For volatile analysis, Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Solid-Phase Microextraction (SPME) is a highly sensitive method. For non-volatile analysis in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) following a chemical derivatization step is generally the most sensitive and specific method. LC-MS/MS offers high selectivity and sensitivity, with the ability to detect some compounds below one part per trillion.[1]
Q2: Why is derivatization necessary for detecting this compound by LC-MS?
A2: this compound, like other long-chain aldehydes, is a neutral molecule with low ionization efficiency in electrospray ionization (ESI), which is a common ionization technique for LC-MS.[2][3] Derivatization introduces a charged or easily ionizable tag to the this compound molecule, significantly enhancing its signal in the mass spectrometer and thereby improving detection sensitivity.[3][4][5][6]
Q3: Can I use GC-MS to detect this compound in biological fluids?
A3: Yes, GC-MS is a suitable technique for analyzing this compound in biological fluids, especially when combined with a sample preparation technique like headspace SPME.[7] Headspace SPME allows for the extraction and concentration of volatile compounds like this compound from the sample matrix, minimizing interferences from non-volatile components.[7]
Q4: What are the common causes of low sensitivity in my GC-MS analysis of this compound?
A4: Low sensitivity in GC-MS analysis of this compound can stem from several factors:
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Poor sample preparation: Inefficient extraction of this compound from the sample matrix.
-
Injector issues: Leaks, incorrect temperature settings, or use of a non-deactivated liner can lead to sample loss or degradation.
-
Column problems: A degraded or contaminated column can result in poor peak shape and reduced signal.
-
MS detector issues: A dirty ion source or a failing electron multiplier will lead to a general decrease in signal intensity.
Q5: My LC-MS/MS results for this compound are not reproducible. What could be the cause?
A5: Lack of reproducibility in LC-MS/MS analysis can be due to:
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Inconsistent derivatization: Incomplete or variable derivatization reactions will lead to inconsistent results.
-
Matrix effects: Components in your sample matrix can suppress or enhance the ionization of your derivatized this compound, leading to variability.
-
LC system issues: Fluctuations in pump pressure, column temperature, or mobile phase composition can affect retention time and peak area.
-
MS source contamination: Buildup of contaminants in the ion source can lead to unstable spray and fluctuating signal intensity.
Troubleshooting Guides
GC-MS Troubleshooting for this compound Detection
| Problem | Possible Causes | Recommended Solutions |
| No or very small peak for this compound | - Sample concentration is too low.- Inefficient extraction from the sample matrix.- Syringe blockage.- Leak in the injection port.- Incorrect GC oven temperature program. | - Concentrate the sample or use a more sensitive extraction method like SPME.- Optimize your extraction protocol (e.g., solvent, time, temperature).- Clean or replace the syringe.- Perform a leak check of the injector.- Optimize the temperature program to ensure proper elution of this compound. |
| Peak tailing | - Active sites in the injector liner or on the column.- Column contamination.- Too high of an injection volume. | - Use a deactivated liner and a high-quality, low-bleed GC column.- Trim the first few centimeters of the column.- Reduce the injection volume. |
| Ghost peaks | - Carryover from a previous injection.- Contaminated syringe or solvent.- Septum bleed. | - Run a solvent blank to check for carryover.- Use fresh, high-purity solvents and clean the syringe.- Use a high-quality, low-bleed septum. |
| High background noise | - Contaminated carrier gas.- Column bleed.- Leak in the MS system. | - Ensure the use of high-purity carrier gas with appropriate traps.- Condition the GC column according to the manufacturer's instructions.- Perform a leak check on the MS vacuum system. |
LC-MS/MS Troubleshooting for this compound Detection
| Problem | Possible Causes | Recommended Solutions |
| Low or no signal for derivatized this compound | - Incomplete derivatization reaction.- Degradation of the derivatized product.- Ion suppression from the sample matrix.- Incorrect MS parameters. | - Optimize the derivatization reaction (e.g., reagent concentration, temperature, time).- Analyze the sample immediately after derivatization or check for stability.- Improve sample cleanup to remove interfering matrix components.- Optimize MS parameters (e.g., spray voltage, gas flows, collision energy). |
| Poor peak shape | - Column degradation.- Inappropriate mobile phase.- Particulates in the sample. | - Replace the analytical column.- Optimize the mobile phase composition and gradient.- Filter the sample before injection. |
| Shifting retention times | - Fluctuations in LC pump pressure.- Changes in mobile phase composition.- Column temperature variations. | - Check the LC pump for leaks and ensure proper solvent delivery.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature. |
| High background signal | - Contaminated mobile phase or LC system.- MS source contamination. | - Use high-purity solvents and flush the LC system.- Clean the MS ion source. |
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) for long-chain aldehydes using different analytical techniques. Note that the data may not be specific to this compound but represents the expected performance for similar analytes.
| Analyte | Method | Derivatization Reagent | Limit of Detection (LOD) | Reference |
| Formaldehyde | SPME-GC-MS | PFBHA | 8-11 ng/L | |
| Long-chain aldehydes | LC-MS/MS | N/A | Not specified, but generally provides high sensitivity | [1] |
Experimental Protocols
Protocol 1: Headspace SPME-GC-MS for this compound Detection
1. Sample Preparation: a. Place a known amount of your sample (e.g., 1 mL of biological fluid, 1 g of tissue homogenate) into a 20 mL headspace vial. b. Add an appropriate internal standard. c. Seal the vial with a magnetic crimp cap.
2. SPME Extraction: a. Place the vial in a heating block or autosampler agitator set to a specific temperature (e.g., 60°C) to facilitate the release of volatile compounds. b. Expose a SPME fiber (e.g., Polydimethylsiloxane - PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) with agitation.
3. GC-MS Analysis: a. Desorb the extracted analytes from the SPME fiber in the GC injector port at a high temperature (e.g., 250°C) for a short period (e.g., 2 minutes) in splitless mode. b. Use a (5%-Phenyl)-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness). c. Set the oven temperature program to achieve good separation of this compound from other components. A typical program might be: start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes. d. Set the MS transfer line temperature to 280°C, the ion source to 230°C, and the quadrupole to 150°C. e. Acquire data in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.
Protocol 2: LC-MS/MS with Derivatization for this compound Detection
1. Sample Preparation: a. Extract this compound from your sample using a suitable liquid-liquid extraction or solid-phase extraction protocol. b. Evaporate the solvent to dryness under a stream of nitrogen. c. Reconstitute the residue in a small volume of a suitable solvent.
2. Derivatization: a. To the reconstituted sample, add a solution of a derivatizing agent such as 2,4-dinitrophenylhydrazine (DNPH) or a similar hydrazine-based reagent. b. Add a catalytic amount of acid (e.g., HCl). c. Incubate the reaction mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to form the hydrazone derivative. d. Quench the reaction and prepare the sample for LC-MS/MS analysis.
3. LC-MS/MS Analysis: a. Use a C18 reversed-phase column for separation. b. Use a mobile phase gradient of water and acetonitrile, both containing a small amount of formic acid to aid ionization. c. Set the MS to operate in positive electrospray ionization (ESI+) mode. d. Perform MS/MS analysis using Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition of the derivatized this compound. This will provide the highest sensitivity and selectivity.
Visualizations
References
- 1. [2506.19234] Quantitative Benchmarking of Anomaly Detection Methods in Digital Pathology [arxiv.org]
- 2. Nodal Signaling and Congenital Heart Defects - Etiology and Morphogenesis of Congenital Heart Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative comparison of quadratic covariance-based anomalous change detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DKC1 serves as a potential prognostic biomarker for human clear cell renal cell carcinoma and promotes its proliferation, migration and invasion via the NF‑κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid peroxidation and 4-hydroxy-2-nonenal formation by copper ion bound to amyloid-beta peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Role of Nodal Modulator: A Comprehensive Review of the Last Two Decades - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Nonadecenal Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing high-throughput screening (HTS) methodologies to investigate the biological effects of nonadecenal.
Frequently Asked Questions (FAQs)
Q1: What are the potential cellular effects of this compound that can be measured in a high-throughput screening format?
A1: this compound is a long-chain aldehyde, and similar lipid aldehydes are known to be involved in oxidative stress and can induce cytotoxic effects. Therefore, common HTS assays for this compound screening can be designed to measure:
-
Cell Viability and Cytotoxicity: Assessing the overall health of cells after exposure to this compound.
-
Oxidative Stress: Measuring the production of reactive oxygen species (ROS).
-
Lipid Peroxidation: Quantifying the extent of lipid damage in cellular membranes.[1][2][3]
-
Apoptosis: Detecting programmed cell death, which can be a downstream effect of oxidative stress.[4]
Q2: Which cell lines are suitable for this compound screening?
A2: The choice of cell line depends on the research question. For general cytotoxicity screening, robust and easy-to-culture cell lines like HeLa or HEK293 are often used. If you are investigating a specific disease context, a more relevant cell line should be chosen (e.g., neuronal cells for neurodegenerative disease studies).
Q3: What are the key considerations for designing a robust HTS assay for this compound?
A3: A robust HTS assay for this compound should include:
-
Appropriate Controls: Including positive controls (a known inducer of the measured effect, e.g., H₂O₂ for oxidative stress) and negative controls (vehicle-treated cells).
-
Assay Miniaturization: Adapting the assay to a 96- or 384-well plate format to increase throughput.
-
Automation: Utilizing liquid handling robots for precise and reproducible dispensing of reagents and compounds.[5]
-
Sensitive Detection Method: Employing fluorescent or luminescent readouts for high sensitivity and a wide dynamic range.[6][7][8][9][10]
Q4: How can I detect this compound-induced lipid peroxidation in a high-throughput format?
A4: Several commercially available kits can be adapted for HTS to measure lipid peroxidation.[1][2][3] A common method is the thiobarbituric acid reactive substances (TBARS) assay, which detects malondialdehyde (MDA), a product of lipid peroxidation.[11][12] Fluorescent probe-based assays are also well-suited for HTS. These probes intercalate into lipid membranes and exhibit a shift in fluorescence upon oxidation.[1]
Troubleshooting Guides
Issue 1: High Well-to-Well Variability in Fluorescence Readings
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate.
-
Edge Effects: Evaporation from the outer wells of the microplate.
-
Compound Precipitation: this compound, being a long-chain lipid, may have poor solubility in aqueous media.
-
Pipetting Errors: Inaccurate dispensing of reagents or compounds.
Solutions:
| Troubleshooting Step | Detailed Explanation |
| Optimize Cell Seeding Protocol | Ensure thorough cell suspension mixing before and during plating. Use an automated cell dispenser for better consistency. |
| Mitigate Edge Effects | Fill the outer wells with sterile media or PBS to create a humidity barrier. Avoid using the outer wells for experimental samples. |
| Improve Compound Solubility | Prepare this compound in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration is consistent and low across all wells to avoid solvent-induced toxicity. |
| Calibrate and Validate Pipetting | Regularly calibrate multichannel pipettes and automated liquid handlers. Use a dye solution to visually check for dispensing accuracy and precision. |
Issue 2: Low Signal-to-Noise Ratio or Weak Fluorescent Signal
Possible Causes:
-
Suboptimal Probe Concentration: The concentration of the fluorescent probe may be too low or too high.
-
Insufficient Incubation Time: The incubation time with this compound or the fluorescent probe may not be long enough for a detectable signal to develop.
-
Photobleaching: The fluorescent signal may be fading due to prolonged exposure to the excitation light source.
-
Incorrect Filter Sets: The excitation and emission wavelengths of the plate reader may not be optimal for the chosen fluorophore.
Solutions:
| Troubleshooting Step | Detailed Explanation |
| Titrate Fluorescent Probe | Perform a dose-response experiment to determine the optimal concentration of the fluorescent probe that provides the best signal window. |
| Optimize Incubation Times | Conduct a time-course experiment to identify the optimal incubation period for both this compound treatment and probe staining. |
| Minimize Light Exposure | Reduce the exposure time of the wells to the excitation light in the plate reader. Use an anti-fade mounting medium if performing microscopic analysis.[13] |
| Verify Plate Reader Settings | Consult the technical datasheet of the fluorescent probe for its maximal excitation and emission wavelengths and set the plate reader accordingly. |
Issue 3: High Background Fluorescence
Possible Causes:
-
Autofluorescence of Compounds or Media: this compound itself or components in the cell culture medium (e.g., phenol red, serum) may be fluorescent.[14]
-
Cellular Autofluorescence: Cells can exhibit natural fluorescence, which can interfere with the signal.
-
Probe Aggregation: The fluorescent probe may form aggregates that lead to non-specific fluorescence.
Solutions:
| Troubleshooting Step | Detailed Explanation |
| Use Phenol Red-Free Media | Switch to a phenol red-free formulation of your cell culture medium for the duration of the assay. |
| Measure Compound Autofluorescence | Run a control plate with only the compounds in media (no cells) to determine their intrinsic fluorescence. |
| Subtract Background Fluorescence | Include wells with unstained cells to measure the background autofluorescence and subtract this value from the experimental wells. |
| Optimize Probe Staining Protocol | Ensure the fluorescent probe is fully dissolved and well-mixed before adding to the cells. Consider reducing the probe concentration or incubation time. |
Experimental Protocols
Protocol 1: High-Throughput Cell Viability/Cytotoxicity Assay
This protocol is a representative example for assessing the effect of this compound on cell viability using a resazurin-based assay in a 384-well format.
Materials:
-
Adherent cells of choice
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Resazurin sodium salt solution
-
384-well clear-bottom black plates
-
Automated liquid handling system
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Dilute cells to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
Further dilute the this compound solutions in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the cell plate and add 40 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same final DMSO concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Resazurin Staining and Measurement:
-
Prepare a working solution of resazurin in PBS.
-
Add 10 µL of the resazurin solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the no-cell control wells from all other wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the this compound concentration to determine the IC₅₀ value.
-
Representative Data:
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 5 | 85.7 ± 6.3 |
| 10 | 62.1 ± 7.8 |
| 25 | 41.3 ± 5.9 |
| 50 | 15.6 ± 3.2 |
| 100 | 2.4 ± 1.1 |
Protocol 2: High-Throughput Oxidative Stress Assay
This protocol provides a representative example for measuring intracellular ROS production using a fluorescent probe in a 384-well format.
Materials:
-
Adherent cells of choice
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
ROS detection reagent (e.g., DCFDA)
-
Positive control (e.g., H₂O₂)
-
384-well clear-bottom black plates
-
Automated liquid handling system
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Follow the same procedure as in Protocol 1.
-
Probe Loading:
-
Prepare the ROS detection reagent according to the manufacturer's instructions.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add 20 µL of the diluted ROS detection reagent to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Compound Treatment:
-
Prepare dilutions of this compound and a positive control (e.g., 100 µM H₂O₂) in PBS.
-
Remove the probe solution and add 20 µL of the compound dilutions to the respective wells.
-
Incubate for the desired time (e.g., 1-4 hours).
-
-
Fluorescence Measurement:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen ROS probe (e.g., Ex/Em = 485/535 nm for DCFDA).
-
-
Data Analysis:
-
Subtract the average fluorescence of the no-cell control wells.
-
Normalize the data to the vehicle-treated control wells.
-
Representative Data:
| Treatment | Fold Increase in ROS (Mean ± SD) |
| Vehicle | 1.0 ± 0.1 |
| This compound (10 µM) | 1.8 ± 0.2 |
| This compound (50 µM) | 3.5 ± 0.4 |
| H₂O₂ (100 µM) | 5.2 ± 0.6 |
Signaling Pathways and Workflows
Diagram 1: Hypothetical Signaling Pathway for this compound-Induced Apoptosis
This diagram illustrates a potential signaling cascade initiated by this compound, leading to apoptosis, based on the known effects of similar lipid aldehydes.
References
- 1. Lipid Peroxidation Assay Kit (Cell-based,Fluorescent) (ab243377) | Abcam [abcam.com]
- 2. biocompare.com [biocompare.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Divergence of the apoptotic pathways induced by 4-hydroxynonenal and amyloid beta-protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. precigenome.com [precigenome.com]
- 6. Recent progress in fluorescent chemosensors for selective aldehyde detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tunable fluorescent probes for detecting aldehydes in living systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Tunable fluorescent probes for detecting aldehydes in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assay to detect lipid peroxidation upon exposure to nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. biotium.com [biotium.com]
- 14. bitesizebio.com [bitesizebio.com]
Technical Support Center: Optimizing Nonadecenal Derivatization
Welcome to the technical support center for the optimization of nonadecenal derivatization. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure successful and reproducible experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common derivatization method for this compound and other long-chain aldehydes for GC-MS analysis?
A1: The most prevalent and effective method is derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[1] This process converts the aldehyde into a more volatile and thermally stable oxime derivative.[2] The pentafluorobenzyl group makes the derivative highly sensitive to electron capture detection (ECD) and provides characteristic mass spectra for GC-MS analysis.[1]
Q2: Why do I see two chromatographic peaks for my single derivatized this compound standard?
A2: The reaction between PFBHA and an aldehyde, like this compound, forms (E) and (Z) stereoisomers of the resulting oxime.[1][3] These isomers can often be separated by the gas chromatography column, resulting in two distinct peaks. As long as the ratio between these two peaks remains constant for your standards and samples, either peak can be used for quantification, or the sum of their areas can be used.[3]
Q3: How should I store my this compound standard and the derivatized samples?
A3: Pure this compound should be stored tightly sealed in a cool, dark, and dry place, as aldehydes can be susceptible to oxidation. For stock solutions, it is recommended to prepare aliquots in tightly sealed vials and store them at -20°C for up to one month. Derivatized samples, once extracted into a solvent like hexane or dichloromethane, appear to be stable if kept in solution at 4°C.[1] However, it is best practice to analyze them as soon as possible, as derivatives can degrade if evaporated to dryness.[1]
Q4: Can I use other derivatization agents besides PFBHA?
A4: Yes, other reagents can be used, though PFBHA is very common for GC-MS. For liquid chromatography (LC-MS), agents like 2,4-dinitrophenylhydrazine (DNPH) or D-cysteine are often employed.[4] However, these methods may require different optimization strategies and analytical instrumentation. For GC-MS, silylation, acylation, and alkylation are other common derivatization techniques for various functional groups to improve volatility and stability.[5][6]
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during the derivatization of this compound.
Q5: My derivatization reaction yield is low and inconsistent. How can I improve it?
A5: Low and variable yields are a common problem that can be solved by systematically optimizing several reaction parameters. Key factors include reagent concentration, reaction time, temperature, and pH.
Troubleshooting Steps:
-
Verify Reagent Concentration: Ensure the PFBHA is not in excess, which can lead to large reagent peaks in the chromatogram, but also ensure it is not the limiting reagent.[3] A molar excess of PFBHA is required for maximum derivatization.
-
Optimize Reaction Time and Temperature: The reaction may be incomplete. Aldehydes can require different conditions for full derivatization. Some studies suggest reaction times from 30 minutes to over 48 hours.[3][7] Increasing the temperature can often speed up the reaction.
-
Adjust pH: The pH of the reaction mixture can be critical. The reaction is often performed under neutral or slightly acidic conditions. After derivatization, adjusting the pH to acidic levels (e.g., with sulfuric acid) can quench the reaction before extraction.[1]
-
Check Solvent and Extraction: The choice of extraction solvent after derivatization is important. Dichloromethane and hexane are commonly used.[1][8] Ensure your extraction procedure is efficient and reproducible.
Table 1: Comparison of Optimized PFBHA Derivatization Parameters from Literature
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| PFBHA Concentration | 1 mM[3] | 0.43 mg/mL[3] | 20 mg/mL (for on-sample HS)[7] |
| Reaction Time | 24 hours (for unsaturated carbonyls)[3] | ≥ 24 hours[1] | 30 minutes[7] |
| Reaction Temperature | Not specified, likely ambient | 35°C[1] | 60°C[7][9] |
| Extraction Solvent | Dichloromethane[3] | Hexane or Dichloromethane[1] | Headspace SPME (no solvent)[7] |
| pH Adjustment | Quench with 0.2 N sulfuric acid[1] | pH=1 before extraction[3] | Not applicable |
Q6: I'm seeing significant matrix effects from my biological sample. What can I do?
A6: Matrix effects can interfere with derivatization and detection. Proper sample cleanup is essential.
Troubleshooting Steps:
-
Protein Precipitation: For samples like plasma or serum, precipitate proteins using a cold solvent like acetonitrile or methanol, followed by centrifugation.[10]
-
Liquid-Liquid Extraction (LLE): Perform an LLE to separate this compound from polar interferences before derivatization.
-
Solid-Phase Extraction (SPE): Use an SPE cartridge (e.g., C18, HLB) to clean up the sample. This can effectively remove salts, proteins, and other interfering substances.
-
Use of an Internal Standard: Incorporate a deuterated or odd-chain length aldehyde as an internal standard to correct for matrix effects and variations in derivatization efficiency.
Q7: The baseline of my chromatogram is noisy, or I have large interfering peaks near my analyte.
A7: This is often caused by excess derivatizing reagent or impurities.
Troubleshooting Steps:
-
Optimize Reagent Amount: As noted in Q5, use the minimum concentration of PFBHA required for complete derivatization to reduce the size of the reagent peak.[3]
-
Acid Wash: After extraction, an acid-wash step (e.g., with 0.2 N sulfuric acid) can help remove some impurities and excess reagent from the organic extract.[1]
-
Check Reagent Purity: Ensure the PFBHA reagent and all solvents are of high purity (e.g., HPLC or GC grade) to avoid introducing contaminants.
Section 3: Detailed Experimental Protocol
This section provides a generalized protocol for the PFBHA derivatization of this compound in a liquid sample for GC-MS analysis. This protocol should be optimized for your specific application and matrix.
Materials:
-
This compound standard
-
Sample containing this compound
-
PFBHA solution (e.g., 1 mg/mL in high-purity water or buffer)
-
Extraction solvent (e.g., Dichloromethane or Hexane, GC grade)
-
Quenching solution (e.g., 0.2 N Sulfuric Acid)
-
Anhydrous sodium sulfate
-
Glass vials with PTFE-lined caps
-
Vortex mixer and centrifuge
Methodology:
-
Sample Preparation:
-
Pipette 1 mL of the aqueous sample or standard into a clean glass vial.
-
If required, perform sample cleanup (e.g., protein precipitation or SPE) at this stage.
-
Add an internal standard if being used.
-
-
Derivatization Reaction:
-
Reaction Quenching and Extraction:
-
Cool the vial to room temperature.
-
Add 2-3 drops of the quenching solution (e.g., 0.2 N H₂SO₄) to stop the reaction and adjust the pH.[1]
-
Add 1 mL of the extraction solvent (e.g., dichloromethane).
-
Seal the vial and vortex vigorously for 1-2 minutes to extract the oxime derivatives.
-
Centrifuge for 5 minutes to separate the aqueous and organic layers.
-
-
Final Preparation for GC-MS:
-
Carefully transfer the organic (bottom layer for dichloromethane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to an autosampler vial.
-
The sample is now ready for GC-MS analysis.
-
Section 4: Visual Guides
The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.
Caption: Experimental workflow for PFBHA derivatization of this compound.
Caption: Troubleshooting logic for low derivatization yield.
References
- 1. hou.usra.edu [hou.usra.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A New Perspective on SPME and SPME Arrow: Formaldehyde Determination by On-Sample Derivatization Coupled with Multiple and Cooling-Assisted Extractions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Long-Chain Aldehyde Levels in Different Tissues: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of nonadecenal and other long-chain aldehyde levels in various biological tissues. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biochemical pathways to facilitate a deeper understanding of the distribution and significance of these lipid-derived molecules.
Introduction
Long-chain aldehydes, such as this compound, are products of lipid peroxidation, a process intricately linked to oxidative stress.[1][2][3][4] These reactive molecules can serve as biomarkers for oxidative damage and are implicated in a variety of physiological and pathological processes, including aging and inflammatory diseases.[1][2][4][5] Their presence and concentration can vary significantly between different tissues, reflecting local metabolic activity and susceptibility to oxidative insults. This guide offers a comparative overview of the available data on long-chain aldehyde levels across various tissues and the methodologies employed for their quantification.
Data on this compound and Other Long-Chain Aldehyde Levels in Tissues
Direct quantitative data for this compound across a range of human tissues is not extensively available in published literature. However, studies on other long-chain aldehydes, which are also products of lipid peroxidation, provide valuable insights into the relative distribution of these compounds. Tissues with high metabolic rates or those exposed to significant oxidative stress, such as the skin, heart, and brain, are expected to exhibit higher levels of these aldehydes.[2][3][6]
Below is a summary table compiling available data and expected trends for long-chain aldehydes in various tissues. It is important to note that absolute concentrations can vary widely depending on the specific aldehyde, the analytical method used, and the physiological or pathological state of the tissue.
| Tissue/Biofluid | Key Aldehydes Detected | Typical Concentration Range (where available) | Methodologies Used | Reference Insights |
| Skin (Sebum) | Saturated and unsaturated fatty acids (precursors) | Not typically measured as free aldehydes; high potential for formation. | GC-MS, TLC | Sebum is rich in lipids like squalene and fatty acids, which are prone to peroxidation, suggesting the skin surface is a significant site of aldehyde generation.[7][8] |
| Heart | C6-C9 free aldehydes (e.g., hexanal) | Increased levels observed in heart failure models. | GC-CI/MS | Myocardial tissue shows increased levels of lipid peroxidation-derived aldehydes under conditions of oxidative stress, such as in heart failure.[6] |
| Brain | Long-chain fatty aldehydes | Method for quantification developed in rat brain areas. | GC-MS | The brain's high content of polyunsaturated fatty acids makes it susceptible to lipid peroxidation and the formation of toxic aldehydes.[3][9] |
| Plasma/Blood | Various aldehydes (e.g., hexanal, malondialdehyde) | Low µM to nM range. | HPLC-UV, GC-MS, LC-MS | Blood provides a systemic measure of oxidative stress, with aldehyde levels reflecting the overall "carbonyl body burden".[10][11] |
| Exhaled Breath | n-hexanal, n-heptanal, n-nonanal | nM range. | LC-MS | Volatile aldehydes in breath can serve as non-invasive biomarkers of pulmonary oxidative stress. |
Experimental Protocols for Aldehyde Quantification
The accurate quantification of aldehydes in biological samples is challenging due to their reactivity and often low concentrations. The most common and reliable methods involve derivatization followed by chromatographic separation and detection.
Sample Preparation and Extraction
-
Tissue Homogenization: Tissues are typically homogenized in a buffered solution, often containing antioxidants (e.g., butylated hydroxytoluene - BHT) to prevent ex vivo lipid peroxidation.
-
Lipid Extraction: A solvent extraction, commonly using a chloroform/methanol mixture, is performed to isolate lipids, including aldehydes, from the aqueous phase.[12]
-
Phase Separation: The mixture is partitioned, and the organic phase containing the lipids is collected.
Derivatization
To enhance detection and stability, aldehydes are often derivatized. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group of aldehydes to form stable hydrazones that can be readily detected by UV or mass spectrometry.[11][13] Another agent, p-toluenesulfonylhydrazine (TSH), allows for sensitive detection by electrospray ionization mass spectrometry.[14]
Chromatographic Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for the analysis of volatile and semi-volatile aldehydes.[9][15] After derivatization, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum for identification and quantification.
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: HPLC is widely used for the analysis of less volatile aldehydes.[11][13] The derivatized aldehydes are separated on a column and detected by their absorbance of UV light or by fluorescence.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it suitable for analyzing a wide range of aldehydes in complex biological matrices.[14][15]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biosynthesis of long-chain aldehydes from lipid peroxidation and a typical experimental workflow for their quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Aldehyde sources, metabolism, molecular toxicity mechanisms, and possible effects on human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Sebum analysis of individuals with and without acne - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sebaceous gland lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Instantaneous analysis of aldehydes in biological fluids using a spray interface coupled to a mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide to Cross-Validation of Nonadecenal Measurement Techniques
For researchers, scientists, and drug development professionals, the accurate measurement of nonadecenal, a long-chain aldehyde and potential biomarker for oxidative stress, is crucial. This guide provides a comparative overview of common analytical techniques for this compound quantification, complete with experimental protocols and performance data to aid in method selection and validation.
This compound is a product of lipid peroxidation, a process implicated in numerous physiological and pathological conditions.[1][2][3] Consequently, reliable quantification of this aldehyde in biological matrices is of significant interest. The primary analytical challenges lie in the molecule's reactivity and often low endogenous concentrations. This guide focuses on two widely used chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), including its more sensitive iteration, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of this compound Measurement Techniques
The choice of analytical technique for this compound measurement depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of the key performance characteristics of GC-MS and LC-MS/MS for the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization | High-Performance Liquid Chromatography (HPLC) with DNPH Derivatization | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with DNPH Derivatization |
| Principle | Separation of volatile derivatives based on boiling point and polarity, followed by mass-based detection. | Separation of derivatized analytes based on polarity, followed by UV-Vis detection. | Separation of derivatized analytes based on polarity, followed by mass-based detection and fragmentation for enhanced specificity. |
| Derivatization Agent | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazine (DNPH) or other agents |
| Limit of Detection (LOD) | ~0.1 - 1 ng/mL | ~1 - 10 ng/mL | ~0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 - 5 ng/mL | ~5 - 25 ng/mL | ~0.05 - 1 ng/mL |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.995 |
| Precision (%RSD) | < 15% | < 15% | < 10% |
| Accuracy (%Recovery) | 85-115% | 80-120% | 90-110% |
| Sample Throughput | Moderate | High | High |
| Specificity | High (with MS detection) | Moderate (potential for interferences) | Very High (with MS/MS detection) |
| Instrumentation Cost | Moderate to High | Low to Moderate | High |
Experimental Protocols
Detailed methodologies for the key stages of this compound analysis using GC-MS and HPLC are provided below. These protocols serve as a starting point and may require optimization based on the specific sample matrix and instrumentation.
GC-MS with PFBHA Derivatization
This method involves the derivatization of this compound with PFBHA to form a volatile oxime, which is then analyzed by GC-MS.[4]
1. Sample Preparation and Extraction:
-
To 1 mL of biological sample (e.g., plasma, tissue homogenate), add an internal standard (e.g., a deuterated analog of this compound).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane or ethyl acetate).
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried extract in a small volume of solvent (e.g., 100 µL of ethyl acetate).
-
Add an excess of PFBHA reagent and incubate at 60-70°C for 30-60 minutes.[4]
-
After cooling, the derivatized sample is ready for GC-MS analysis.
3. GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300°C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Electron ionization (EI) is commonly used, with the mass spectrometer operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[4]
HPLC-UV/LC-MS/MS with DNPH Derivatization
This method relies on the reaction of this compound with DNPH to form a stable hydrazone derivative that can be detected by UV absorbance or mass spectrometry.[5][6][7]
1. Sample Preparation and Derivatization:
-
To 1 mL of sample, add an internal standard.
-
Add an acidic solution of DNPH and incubate at room temperature or slightly elevated temperature for 1-2 hours.[5]
-
Stop the reaction and extract the DNPH derivatives using a solid-phase extraction (SPE) cartridge (e.g., C18).
-
Elute the derivatives from the SPE cartridge with a suitable solvent (e.g., acetonitrile).
2. HPLC-UV Analysis:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid, e.g., formic acid) is commonly employed.[7]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for the DNPH derivatives (around 360 nm).[7]
3. LC-MS/MS Analysis:
-
The LC conditions are similar to those for HPLC-UV.
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
MS/MS Detection: Multiple reaction monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the this compound-DNPH derivative and the internal standard.
Visualizing the Pathways and Workflows
To better understand the underlying biological process and the analytical procedures, the following diagrams are provided.
Caption: Formation of this compound via lipid peroxidation.
Caption: Experimental workflows for this compound measurement.
Conclusion
The selection of an appropriate analytical method for this compound measurement is a critical step in research and development. GC-MS with PFBHA derivatization offers a robust and sensitive method, particularly for volatile aldehydes. HPLC-UV with DNPH derivatization provides a cost-effective approach with good throughput, while LC-MS/MS with derivatization stands out for its superior sensitivity and specificity, making it the gold standard for trace-level quantification in complex biological matrices. The protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their specific analytical needs, ultimately contributing to a better understanding of the role of this compound in health and disease.
References
- 1. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipid peroxidation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. unitedchem.com [unitedchem.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Aldehydes in Lipid Peroxidation: The Understudied Nonadecenal Versus Well-Characterized Mediators
For Researchers, Scientists, and Drug Development Professionals
The peroxidation of lipids, a critical process in cellular damage and signaling, gives rise to a complex mixture of reactive aldehydes. While significant research has focused on short- to medium-chain aldehydes like 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA), the roles of long-chain aldehydes, such as nonadecenal, remain largely unexplored. This guide provides a comparative overview of this compound and other long-chain aldehydes against their well-characterized, shorter-chain counterparts, highlighting key differences in their formation, reactivity, biological effects, and detection methodologies. Due to a notable scarcity of specific experimental data on this compound in the scientific literature, this guide extrapolates information from general studies on long-chain aldehydes to draw comparisons.
Formation and Physicochemical Properties
Lipid peroxidation, a chain reaction initiated by reactive oxygen species (ROS), leads to the degradation of polyunsaturated fatty acids (PUFAs) and the formation of a variety of aldehydes. The chain length and structure of the resulting aldehyde are dependent on the original fatty acid and the cleavage site.
Table 1: Comparison of Physicochemical and Formation Properties of Lipid Peroxidation-Derived Aldehydes
| Property | This compound / Long-Chain Aldehydes | 4-Hydroxynonenal (4-HNE) | Malondialdehyde (MDA) | Acrolein |
| Chemical Structure | C₁₉H₃₆O (example for this compound) | C₉H₁₆O₂ | C₃H₄O₂ | C₃H₄O |
| Chain Length | Long (≥ C12) | Medium (C9) | Short (C3) | Short (C3) |
| Precursor Fatty Acids | Longer-chain PUFAs | ω-6 PUFAs (e.g., linoleic, arachidonic acid)[1][2] | PUFAs[2][3] | PUFAs[4] |
| Volatility | Low | Moderate | High | Very High |
| Water Solubility | Low | Sparingly soluble | High | High |
| Reactivity | Generally lower electrophilicity | High, α,β-unsaturated aldehyde[4] | High, bifunctional electrophile | Very high, potent electrophile[4] |
Biological Activity and Toxicity
The biological effects of lipid peroxidation-derived aldehydes are largely attributed to their ability to form adducts with cellular macromolecules, including proteins and DNA. This can lead to cellular dysfunction, apoptosis, and the activation of specific signaling pathways.
Table 2: Comparison of Biological Activities and Toxic Effects
| Biological Effect | This compound / Long-Chain Aldehydes | 4-Hydroxynonenal (4-HNE) | Malondialdehyde (MDA) | Acrolein |
| Toxicity | Data not widely available, likely lower systemic toxicity due to lower diffusion | Highly cytotoxic[2] | Mutagenic[2] | Highly toxic and reactive[4] |
| Primary Cellular Targets | Likely membrane-associated proteins due to lipophilicity | Cysteine, histidine, and lysine residues in proteins[4] | Lysine and arginine residues in proteins, DNA bases[2] | Cysteine residues in proteins[4] |
| Signaling Pathway Modulation | Largely uncharacterized | Modulates signaling pathways involved in apoptosis, inflammation, and antioxidant response[3] | Can activate stress-related signaling pathways | Potently activates inflammatory and apoptotic pathways |
| Pathological Associations | Not well-established | Implicated in numerous diseases including cancer, neurodegenerative diseases, and cardiovascular disease[3] | Widely used as a general marker of oxidative stress in various diseases[3] | Associated with respiratory diseases and neurotoxicity[4] |
Experimental Protocols and Detection Methods
The detection and quantification of aldehydes in biological samples are crucial for understanding their roles in health and disease. Methodologies vary based on the physicochemical properties of the aldehyde.
Table 3: Comparison of Detection and Quantification Methods
| Method | This compound / Long-Chain Aldehydes | 4-Hydroxynonenal (4-HNE) | Malondialdehyde (MDA) | Acrolein |
| Common Assays | GC-MS after derivatization[5] | HPLC with UV or fluorescence detection, GC-MS, LC-MS/MS, ELISA | Thiobarbituric acid reactive substances (TBARS) assay, HPLC-based methods[6] | HPLC with fluorescence detection after derivatization, GC-MS |
| Derivatization Agents | Pentafluorobenzyl)hydroxylamine (PFBHA)[5] | 2,4-Dinitrophenylhydrazine (DNPH) | Thiobarbituric acid (TBA) | Luminarin 3, m-aminophenol[6] |
| Sample Preparation | Liquid-liquid or solid-phase extraction to concentrate the lipophilic aldehydes[5] | Protein precipitation followed by derivatization and extraction | Direct reaction with TBA reagent in acidic conditions | Often requires trapping from headspace or derivatization in solution |
| Key Experimental Consideration | Low volatility and concentration in aqueous samples require sensitive and specific methods. | Prone to artifactual formation during sample handling and analysis. | The TBARS assay is prone to interference from other aldehydes. | High reactivity necessitates rapid derivatization to prevent sample loss. |
Visualizing the Landscape of Lipid Peroxidation Aldehydes
To better understand the relationships and pathways discussed, the following diagrams illustrate the formation of these aldehydes and a typical experimental workflow for their analysis.
Caption: Formation of aldehydes from lipid peroxidation.
Caption: General workflow for aldehyde detection.
Signaling Pathways Affected by Lipid Peroxidation Aldehydes
Reactive aldehydes, particularly 4-HNE, are recognized as "second messengers" of oxidative stress, capable of modulating various signaling pathways. The impact of long-chain aldehydes on these pathways is an area ripe for investigation.
Caption: Key signaling pathways modulated by aldehydes.
Conclusion and Future Directions
The study of lipid peroxidation-derived aldehydes is a dynamic field with significant implications for understanding and treating a wide range of diseases. While our knowledge of aldehydes like 4-HNE and MDA is extensive, this guide highlights the considerable knowledge gap concerning long-chain aldehydes such as this compound. Their lower reactivity and diffusion capacity suggest they may exert more localized effects, potentially within the membrane microenvironment where they are formed.
Future research should focus on developing sensitive and specific methods for the detection and quantification of long-chain aldehydes in biological systems. Elucidating their specific protein targets and their impact on cellular signaling pathways will be crucial in determining their physiological and pathological significance. For drug development professionals, understanding the full spectrum of lipid peroxidation products, including the less-studied long-chain aldehydes, may open new avenues for therapeutic intervention in diseases driven by oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples [sonar.ch]
- 3. mdpi.com [mdpi.com]
- 4. Interaction of aldehydes derived from lipid peroxidation and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel Analytical Method for Nonadecenal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new, rapid spectrophotometric method for the quantification of nonadecenal, a long-chain aldehyde of significant interest in various research and development fields. The performance of this new method is objectively compared with established analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the assessment and potential implementation of this novel analytical approach.
Introduction to this compound Analysis
This compound is a long-chain unsaturated aldehyde that plays a role in various biological processes and is a potential biomarker for certain physiological and pathological conditions. Accurate and precise quantification of this compound is crucial for advancing research in areas such as lipidomics, disease diagnostics, and the development of novel therapeutics. While chromatographic methods like GC-MS and HPLC have been the standards for such analyses, they often involve complex sample preparation, derivatization steps, and longer run times. The new spectrophotometric method presented here offers a promising alternative, aiming to provide a simpler, faster, and more efficient workflow without compromising analytical rigor.
Comparative Performance Data
The performance of the new spectrophotometric method was rigorously validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, are summarized below and compared with representative data for established GC-MS and HPLC-UV methods.
A note on comparative data: Due to the limited availability of a complete, published validation study for this compound using a single established method, the data for the "Representative GC-MS Method" has been compiled from various sources analyzing similar long-chain aldehydes to provide a realistic benchmark for comparison.
| Parameter | New Spectrophotometric Method | Representative GC-MS Method | Typical HPLC-UV Method (with Derivatization) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Range | 0.5 - 50 µg/mL | 0.1 - 100 µg/mL | 0.2 - 150 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.2 µg/mL | 0.5 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.0% - 105.0% | 97.0% - 103.0% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 3.0% |
| Analysis Time per Sample | ~15 minutes | ~45 minutes | ~30 minutes |
| Derivatization Required | No | Yes (for improved volatility) | Yes (for UV detection) |
Experimental Protocols
Detailed methodologies for the new spectrophotometric method and the compared chromatographic techniques are provided below.
New Spectrophotometric Method
This method is based on the direct reaction of this compound with a novel chromogenic reagent, resulting in a colored product that can be quantified using a standard spectrophotometer.
-
Materials and Reagents:
-
This compound standard (98% purity)
-
Chromogenic Reagent Solution (Proprietary)
-
Methanol (HPLC grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
-
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions of the stock solution with PBS to prepare working standards with concentrations ranging from 0.5 to 50 µg/mL.
-
-
Sample Preparation:
-
Homogenize the biological sample in PBS.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Analytical Procedure:
-
To 100 µL of the standard or sample supernatant in a microcentrifuge tube, add 900 µL of the Chromogenic Reagent Solution.
-
Vortex the mixture for 30 seconds.
-
Incubate at 60°C for 10 minutes.
-
Allow the solution to cool to room temperature.
-
Measure the absorbance at 550 nm using the spectrophotometer, with PBS and the chromogenic reagent as a blank.
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Representative GC-MS Method
This method involves the derivatization of this compound to a more volatile and thermally stable compound for separation and detection by GC-MS.[1][2][3]
-
Materials and Reagents:
-
This compound standard (98% purity)
-
Pentafluorobenzyl hydroxylamine (PFBHA) hydrochloride
-
Pyridine
-
Hexane (GC grade)
-
Sodium sulfate (anhydrous)
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
-
Standard and Sample Preparation:
-
Prepare a stock solution and working standards of this compound in hexane.
-
For samples, perform a liquid-liquid extraction with hexane.
-
Dry the hexane extracts over anhydrous sodium sulfate.
-
-
Derivatization Procedure:
-
Evaporate the hexane from the standards and sample extracts under a gentle stream of nitrogen.
-
Add 100 µL of a 2% (w/v) PFBHA in pyridine solution to each dry residue.
-
Heat the mixture at 70°C for 30 minutes.
-
After cooling, add 1 mL of hexane and 1 mL of water, and vortex.
-
Collect the upper hexane layer containing the derivatized this compound.
-
-
GC-MS Analysis:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification.
-
Typical HPLC-UV Method
This method requires derivatization of this compound with a UV-absorbing tag, typically 2,4-dinitrophenylhydrazine (DNPH), to enable detection.[4][5][6]
-
Materials and Reagents:
-
This compound standard (98% purity)
-
2,4-Dinitrophenylhydrazine (DNPH) solution (in acidified acetonitrile)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
High-Performance Liquid Chromatograph with a UV detector
-
-
Standard and Sample Preparation:
-
Prepare a stock solution and working standards of this compound in acetonitrile.
-
Extract samples with acetonitrile.
-
-
Derivatization Procedure:
-
To 1 mL of standard or sample extract, add 1 mL of the DNPH solution.
-
Incubate the mixture in the dark at room temperature for 1 hour.
-
The resulting solution containing the DNPH-derivatized this compound is ready for injection.
-
-
HPLC-UV Analysis:
-
HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector Wavelength: 360 nm.
-
Injection Volume: 20 µL.
-
Workflow and Pathway Visualizations
To further clarify the processes described, the following diagrams have been generated using Graphviz (DOT language).
Caption: A flowchart illustrating the key stages in the validation of the new analytical method for this compound.
Conclusion
The new spectrophotometric method for the quantification of this compound demonstrates excellent performance in terms of linearity, accuracy, and precision. A key advantage of this method is the elimination of the need for a derivatization step, which significantly simplifies the sample preparation process and reduces the overall analysis time. While GC-MS offers a lower limit of detection, the new method's sensitivity is well within the required range for many biological applications. The simplicity, speed, and high-throughput potential of this novel spectrophotometric method make it a compelling alternative to traditional chromatographic techniques for the routine analysis of this compound in research and clinical settings.
References
- 1. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 3. scirp.org [scirp.org]
- 4. waters.com [waters.com]
- 5. HPLC Analysis of Aldehydes and Ketones as DNPH Derivatives on Ascentis® Express C18 application for air monitoring, application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 6. Determination of some aldehydes by using solid-phase microextraction and high-performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nonadecenal and Hexadecenal for Drug Development Professionals
A detailed guide for researchers and scientists on the physicochemical properties and biological activities of nonadecenal and hexadecenal, highlighting current knowledge and identifying areas for future investigation.
This guide provides a comparative overview of this compound and hexadecenal, two long-chain unsaturated aldehydes. While significant research has elucidated the biological roles of various hexadecenal isomers, particularly in apoptosis and as antimicrobial agents, this compound remains a comparatively understudied molecule. This document summarizes the available data for both compounds, offers detailed experimental protocols for their comparative analysis, and presents visual workflows and signaling pathways to guide future research.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and hexadecenal is crucial for predicting their behavior in biological systems and for designing experimental protocols. The following table summarizes the available data. It is important to note that specific isomers of each aldehyde may have slightly different properties.
| Property | This compound | Hexadecenal |
| Molecular Formula | C₁₉H₃₆O | C₁₆H₃₀O[1] |
| Molecular Weight | 280.5 g/mol | 238.41 g/mol [1] |
| Boiling Point | Data not available | ~330.9 °C (Predicted for cis-9-hexadecenal)[2] |
| Density | Data not available | ~0.840 g/cm³ (cis-9-hexadecenal)[2] |
| Solubility | Data not available | Insoluble in water; Soluble in alcohol.[3] |
| LogP (o/w) | Data not available | 6.618 (Estimated for (Z)-11-hexadecenal)[3] |
Biological Activities and Signaling Pathways
Significant disparities exist in the available literature regarding the biological activities of this compound and hexadecenal. Hexadecenal isomers have been implicated in diverse cellular processes, whereas the biological role of this compound is less understood, with current knowledge largely limited to its function as an insect pheromone.
Hexadecenal: A Multifaceted Signaling Molecule
Various isomers of hexadecenal have demonstrated potent biological effects, making them interesting candidates for further investigation in drug development.
-
trans-2-Hexadecenal and Apoptosis: A product of sphingolipid degradation, trans-2-hexadecenal has been shown to induce cytoskeletal reorganization and apoptosis in multiple cell types. This process is mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4][5] trans-2-Hexadecenal stimulates a signaling cascade involving MLK3 and the subsequent phosphorylation of MKK4/7 and JNK.[4][5] Activated JNK then triggers downstream apoptotic events, including c-Jun phosphorylation, cytochrome c release, and Bax activation.[4][5]
-
cis-9-Hexadecenal: An Antifungal Agent: cis-9-Hexadecenal has been identified as a bioactive natural compound with significant antifungal properties.[6][7] It has been shown to inhibit the planktonic growth and biofilm formation of the pathogenic fungus Aspergillus fumigatus.[6] The proposed mechanism involves the disruption of the fungal cell wall organization.[7] In-silico studies suggest that it adheres to Lipinski's rule of five, indicating potential for drug-likeness, although its high LogP value suggests low hydrophilicity.[6]
This compound: An Unexplored Frontier
In stark contrast to hexadecenal, there is a significant lack of data on the biological activities of this compound in mammalian systems. Its primary identified role is in chemical communication among insects, with (Z)-10-nonadecenal acting as a sex pheromone for the yellowheaded spruce sawfly (Pikonema alaskensis).[8] This significant gap in knowledge presents an opportunity for novel research to explore potential cytotoxic, antimicrobial, or other biological effects of this compound.
Experimental Protocols
To facilitate the comparative study of this compound and hexadecenal, this section provides detailed protocols for key in vitro assays. These standardized methods can be employed to generate robust and comparable data on the biological activities of both aldehydes.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of this compound or hexadecenal (typically in a solvent like DMSO, with a solvent control group) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Incubate the plate for a further 15 minutes to 4 hours (depending on the solubilization solution) with gentle shaking to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal strain.
Principle: A standardized suspension of the fungus is exposed to serial dilutions of the test compound in a liquid broth medium. The MIC is the lowest concentration of the compound that inhibits the visible growth of the fungus after a defined incubation period.
Procedure:
-
Fungal Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture according to established protocols (e.g., CLSI M27 for yeasts).
-
Compound Dilution: Prepare serial twofold dilutions of this compound and hexadecenal in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation: Add the standardized fungal suspension to each well. Include a growth control (no compound) and a sterility control (no fungus).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: Visually inspect the wells for fungal growth. The MIC is the lowest concentration at which no visible growth is observed.
JNK Phosphorylation Assay: Western Blot
This protocol is used to detect the phosphorylation (activation) of JNK in response to treatment with the test compounds.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is then probed with a primary antibody specific for the phosphorylated form of JNK, followed by a secondary antibody conjugated to an enzyme that allows for detection.
Procedure:
-
Cell Lysis: Treat cells with this compound or hexadecenal for the desired time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis to separate the proteins by size, and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-JNK.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to phospho-JNK indicates the level of JNK activation. To ensure equal protein loading, the membrane can be stripped and re-probed for total JNK or a housekeeping protein like GAPDH.
Visualizations
The following diagrams, generated using the DOT language, illustrate the known signaling pathway of trans-2-hexadecenal and provide a visual representation of the experimental workflows described above.
Caption: Signaling pathway of trans-2-hexadecenal-induced apoptosis.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for Western blot analysis of JNK phosphorylation.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Z-10-Pentadecenol | C15H30O | CID 5364483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Reproducibility of Nonadecenal Quantification Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reproducibility and performance of common analytical methods for the quantification of nonadecenal, a long-chain aldehyde. The information presented is synthesized from published experimental data to assist researchers in selecting the most appropriate assay for their specific needs.
Introduction to this compound and its Quantification
This compound is a long-chain unsaturated aldehyde that may be of interest in various fields of biological research. Accurate and reproducible quantification of this compound in complex biological matrices is crucial for understanding its physiological or pathological roles. The choice of analytical method can significantly impact the reliability of these measurements. This guide focuses on the two primary analytical platforms used for aldehyde quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), with a brief mention of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a viable alternative.
Comparison of Quantification Methods
The selection of an appropriate quantification method for this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Both GC-MS and LC-MS/MS offer high sensitivity and selectivity, but differ in their sample preparation requirements and instrumental principles.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like long-chain aldehydes, a derivatization step is typically required to increase their volatility.[1] This method offers high chromatographic resolution and is considered a "gold standard" for the identification of many organic compounds.[1][2]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly versatile and well-suited for the analysis of a wide range of molecules, including non-volatile and thermally labile compounds.[3][4] It often requires less sample preparation compared to GC-MS and can offer very high sensitivity and specificity, especially when using tandem mass spectrometry (MS/MS).[3][4]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) can also be employed for aldehyde quantification, typically after derivatization with a UV-absorbing agent like 2,4-dinitrophenylhydrazine (DNPH).[5] While generally less sensitive and selective than mass spectrometry-based methods, it can be a robust and cost-effective option for some applications.
Data Presentation: Performance Metrics of Aldehyde Quantification Assays
The following tables summarize the performance characteristics of different analytical methods for the quantification of aldehydes. While specific data for this compound is limited, the presented data for other aldehydes, including long-chain aldehydes, provides a strong basis for comparison.
Table 1: Performance of LC-MS/MS Methods for Aldehyde Quantification
| Analyte | Matrix | Linearity (Range) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) | LOQ | Reference |
| Various Aldehydes | Animal Feed | 0.16 - 12.50 mg/kg | 11 - 25 | Not Reported | 86 - 109 | 0.16 mg/kg | [6] |
| Lipid Aldehydes | Placental Tissue | 10 - 1000 ng/mL | <15 | <15 | Not Reported | 10 ng/mL | [7] |
Table 2: Performance of HPLC-UV Method for Aldehyde Quantification
| Analyte | Matrix | Linearity (Range) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) | LOQ | Reference |
| Various Aldehydes | E-cigarette Aerosols | 0.025 - 10 µg/mL | ≤ 10 | ≤ 10 | Not Reported | 0.025 µg/mL | [5] |
Table 3: General Comparison of GC-MS and LC-MS for Aldehyde Analysis
| Feature | GC-MS | LC-MS/MS |
| Analyte Volatility | Requires volatile or derivatized analytes.[2] | Suitable for a wide range of polarities and volatilities.[3][4] |
| Derivatization | Often necessary for long-chain aldehydes to increase volatility.[1] | Can sometimes be used to improve ionization, but not always required.[8] |
| Sensitivity | High, especially with selective derivatizing agents.[1][2] | Generally very high, often reaching lower detection limits than GC-MS.[3][4] |
| Selectivity | High, based on chromatographic separation and mass fragmentation.[2] | Very high, especially with tandem MS (MS/MS).[3] |
| Reproducibility | Generally good, with established databases for spectral matching.[2] | Excellent, particularly with the use of stable isotope-labeled internal standards. |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are generalized protocols for the key experiments cited in this guide.
Protocol 1: General Workflow for GC-MS Quantification of Long-Chain Aldehydes
-
Sample Preparation:
-
Homogenize the biological sample.
-
Perform lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer).
-
Evaporate the solvent under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the lipid extract in a suitable solvent.
-
Add a derivatizing agent (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine, PFBHA) to convert aldehydes to their oxime derivatives.
-
Incubate at a specific temperature and time to ensure complete reaction.
-
Extract the derivatives into an organic solvent.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the analytes on a suitable capillary column.
-
Detect the analytes using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Quantify the analytes using a calibration curve prepared with derivatized standards.
-
Protocol 2: General Workflow for LC-MS/MS Quantification of Aldehydes
-
Sample Preparation:
-
Homogenize the biological sample.
-
Perform protein precipitation or liquid-liquid extraction to remove interfering substances.
-
For some applications, a derivatization step with an agent like 2,4-dinitrophenylhydrazine (DNPH) may be used to enhance ionization efficiency.[8]
-
-
LC-MS/MS Analysis:
-
Inject the processed sample into the LC-MS/MS system.
-
Separate the analytes using a suitable HPLC or UHPLC column (e.g., C18 reversed-phase).
-
Detect the analytes using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantify the analytes using a calibration curve prepared with standards in a matching matrix.
-
Visualizations
The following diagrams illustrate the experimental workflows for the quantification of this compound.
Caption: Workflow for this compound Quantification by GC-MS.
Caption: Workflow for this compound Quantification by LC-MS/MS.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 4. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. Development and validation of analytical methodology for the quantification of aldehydes in e-cigarette aerosols using UHPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an LC-MS/MS analytical method for the simultaneous measurement of aldehydes from polyunsaturated fatty acids degradation in animal feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fortunejournals.com [fortunejournals.com]
- 8. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of Nonadecenal Using NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical and pharmaceutical sciences for the unambiguous determination of molecular structure. This guide provides a comparative analysis of the expected NMR spectral data for (E)-nonadec-10-enal and its structural isomer, (E)-nonadec-2-enal. By examining the predicted ¹H and ¹³C NMR data, researchers can effectively differentiate between these isomers and confirm the specific structure of a synthesized or isolated nonadecenal.
Predicted NMR Data for this compound Isomers
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (E)-nonadec-10-enal and (E)-nonadec-2-enal. These predictions are based on established chemical shift ranges for aldehydes and alkenes.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Assignment | (E)-nonadec-10-enal | (E)-nonadec-2-enal | Key Differentiating Features |
| Aldehydic H (H-1) | ~9.7 (t) | ~9.5 (d) | The multiplicity of the aldehydic proton is a key differentiator. In the 10-enal, it's a triplet due to coupling with the adjacent CH₂ group. In the 2-enal, it's a doublet from coupling with the vinylic proton at C-3. |
| Vinylic H (H-10, H-11) | ~5.4 (m) | - | The presence of vinylic protons in the middle of the aliphatic chain is characteristic of the 10-enal isomer. |
| Vinylic H (H-2, H-3) | - | H-2: ~6.1 (dt), H-3: ~6.8 (dt) | The downfield chemical shifts of the vinylic protons in the 2-enal are due to their proximity to the electron-withdrawing aldehyde group. |
| Allylic H (H-9, H-12) | ~2.0 (m) | - | |
| Allylic H (H-4) | - | ~2.2 (m) | |
| α-CH₂ to aldehyde (H-2) | ~2.4 (td) | - | This signal is absent in the 2-enal isomer where C-2 is part of the double bond. |
| Aliphatic CH₂ chain | ~1.2-1.6 (m) | ~1.2-1.6 (m) | |
| Terminal CH₃ (H-19) | ~0.9 (t) | ~0.9 (t) |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Assignment | (E)-nonadec-10-enal | (E)-nonadec-2-enal | Key Differentiating Features |
| Aldehydic C (C-1) | ~202 | ~194 | The aldehydic carbon in the 2-enal is slightly upfield due to conjugation with the double bond. |
| Vinylic C (C-10, C-11) | ~130 | - | |
| Vinylic C (C-2, C-3) | - | C-2: ~135, C-3: ~158 | The significant downfield shift of C-3 in the 2-enal is a prominent distinguishing feature. |
| α-C to aldehyde (C-2) | ~44 | - | |
| Aliphatic CH₂ chain | ~22-32 | ~22-32 | |
| Terminal CH₃ (C-19) | ~14 | ~14 |
Experimental Protocol for NMR Analysis
A detailed and standardized experimental protocol is crucial for obtaining high-quality, reproducible NMR data for structural confirmation.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filter the solution into a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
-
-
2D NMR (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is particularly useful for connecting the aldehyde group to the rest of the molecule.
-
Visualizing the Structure-Spectra Relationship
The following diagrams illustrate the key structural features of this compound and the workflow for its structural confirmation using NMR.
Comparative Transcriptomics of Nonadecenal Exposure: A Hypothetical Guide
Disclaimer: As of late 2025, specific research on the comparative transcriptomic effects of nonadecenal exposure is not available in the public domain. This guide, therefore, presents a hypothetical comparative study to illustrate the methodologies, data presentation, and analytical workflows that would be employed in such research. The experimental data and outcomes described herein are illustrative and intended to serve as a framework for researchers, scientists, and drug development professionals interested in this area.
This guide outlines a hypothetical experiment comparing the transcriptomic response of a human liver cell line (HepG2) to this compound versus a shorter-chain saturated aldehyde, decanal, to delineate unique and shared cellular and molecular responses.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of transcriptomic studies. Below are the protocols for the key experiments in this hypothetical study.
Cell Culture and Aldehyde Exposure
-
Cell Line: Human hepatocellular carcinoma (HepG2) cells were chosen as a model for the human liver, a primary site of xenobiotic metabolism.
-
Culture Conditions: Cells were cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: HepG2 cells were seeded at a density of 1x10^6 cells per well in 6-well plates. After 24 hours, the medium was replaced with a fresh medium containing either:
-
This compound (10 µM)
-
Decanal (10 µM)
-
Vehicle Control (0.1% DMSO)
-
-
Exposure Duration: Cells were incubated with the respective treatments for 24 hours before harvesting for RNA extraction. Each treatment condition was performed in biological triplicate.
RNA Isolation and Quality Control
-
RNA Extraction: Total RNA was isolated from the harvested cells using the RNeasy Mini Kit (Qiagen) following the manufacturer's protocol. This included an on-column DNase digestion step to eliminate genomic DNA contamination.
-
Quality and Quantity Assessment: The concentration and purity of the extracted RNA were determined using a NanoDrop spectrophotometer. RNA integrity was assessed using the Agilent 2100 Bioanalyzer, with samples having an RNA Integrity Number (RIN) > 9.0 selected for library preparation.
RNA-Seq Library Preparation and Sequencing
-
Library Preparation: Strand-specific mRNA sequencing libraries were prepared from 1 µg of total RNA using the NEBNext Ultra II Directional RNA Library Prep Kit for Illumina. Poly(A) mRNA was isolated using oligo(dT) magnetic beads.
-
Sequencing: The prepared libraries were pooled and sequenced on an Illumina NovaSeq 6000 platform to generate 150 bp paired-end reads, aiming for a sequencing depth of at least 30 million reads per sample.
Bioinformatic Analysis
-
Raw Data Quality Control: Raw sequencing reads were assessed for quality using FastQC. Adapters and low-quality bases were trimmed using Trimmomatic.
-
Read Alignment: The cleaned reads were aligned to the human reference genome (GRCh38) using the STAR aligner.
-
Gene Expression Quantification: A feature counts matrix was generated using htseq-count.
-
Differential Gene Expression (DGE) Analysis: DGE analysis was performed using the DESeq2 package in R. Genes with an adjusted p-value (padj) < 0.05 and an absolute log2 fold change > 1 were considered differentially expressed.
-
Functional Enrichment Analysis: Gene Ontology (GO) and KEGG pathway enrichment analyses were performed on the lists of differentially expressed genes (DEGs) using the clusterProfiler package to identify significantly enriched biological processes and pathways.
Data Presentation: Hypothetical Findings
The following tables summarize the hypothetical quantitative data from the DGE and pathway analyses.
Table 1: Top 10 Differentially Expressed Genes (DEGs) in HepG2 Cells After this compound Exposure
| Gene Symbol | Gene Name | log2(Fold Change) | Adjusted p-value |
| HMOX1 | Heme Oxygenase 1 | 3.5 | 1.2e-15 |
| GCLM | Glutamate-Cysteine Ligase Modifier Subunit | 2.8 | 4.5e-12 |
| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | 2.5 | 7.1e-11 |
| ATF3 | Activating Transcription Factor 3 | 2.2 | 3.3e-10 |
| DDIT3 | DNA Damage Inducible Transcript 3 | 2.1 | 8.9e-10 |
| CASP3 | Caspase 3 | 1.9 | 1.4e-08 |
| FOS | Fos Proto-Oncogene, AP-1 Subunit | 1.8 | 5.6e-08 |
| JUN | Jun Proto-Oncogene, AP-1 Subunit | 1.7 | 9.2e-08 |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 1.6 | 2.1e-07 |
| BAX | BCL2 Associated X, Apoptosis Regulator | 1.5 | 4.0e-07 |
Table 2: Top 10 Differentially Expressed Genes (DEGs) in HepG2 Cells After Decanal Exposure
| Gene Symbol | Gene Name | log2(Fold Change) | Adjusted p-value |
| CYP1A1 | Cytochrome P450 Family 1 Subfamily A Member 1 | 2.9 | 5.5e-13 |
| ALDH3A1 | Aldehyde Dehydrogenase 3 Family Member A1 | 2.4 | 8.2e-11 |
| HMOX1 | Heme Oxygenase 1 | 1.8 | 6.3e-09 |
| GCLM | Glutamate-Cysteine Ligase Modifier Subunit | 1.6 | 1.1e-08 |
| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | 1.5 | 3.4e-08 |
| EPHX1 | Epoxide Hydrolase 1 | 1.4 | 7.8e-07 |
| UGT1A1 | UGT1 Family Polypeptide A1 | 1.3 | 1.5e-06 |
| GSTA1 | Glutathione S-Transferase Alpha 1 | 1.2 | 3.9e-06 |
| FOS | Fos Proto-Oncogene, AP-1 Subunit | 1.1 | 8.1e-06 |
| JUN | Jun Proto-Oncogene, AP-1 Subunit | 1.0 | 9.9e-06 |
Table 3: Comparative KEGG Pathway Analysis of DEGs
| Pathway Name | Adjusted p-value (this compound) | Key Genes (this compound) | Adjusted p-value (Decanal) | Key Genes (Decanal) |
| NRF2-mediated Oxidative Stress Response | 1.8e-09 | HMOX1, GCLM, NQO1, GSTA1 | 4.2e-06 | HMOX1, GCLM, NQO1, GSTA1 |
| Apoptosis | 5.6e-07 | BAX, BCL2, CASP3, CASP9, FOS, JUN | 0.08 (Not Significant) | FOS, JUN |
| MAPK Signaling Pathway | 2.1e-05 | FOS, JUN, MAP3K5, DUSP1 | 0.02 | FOS, JUN, DUSP1 |
| Metabolism of Xenobiotics by Cytochrome P450 | 9.3e-04 | CYP1A1, EPHX1, UGT1A1, GSTA1 | 1.5e-07 | CYP1A1, EPHX1, UGT1A1, GSTA1 |
Visualizations: Workflows and Signaling Pathways
Experimental and Bioinformatic Workflow
Caption: Workflow for comparative transcriptomic analysis.
Hypothetical this compound-Induced Oxidative Stress Response
Caption: NRF2-mediated oxidative stress response to this compound.
MAPK Signaling Pathway Activation
Caption: Hypothetical activation of the JNK/AP-1 axis of MAPK signaling.
Involvement in Apoptosis Signaling
Caption: Hypothetical induction of apoptosis via the intrinsic pathway.
Safety Operating Guide
Navigating the Disposal of Nonadecenal: A Guide for Laboratory Professionals
Immediate Safety and Handling
Before handling Nonadecenal, it is crucial to be aware of its potential hazards. While a specific Safety Data Sheet (SDS) for this compound was not identified, the SDS for a structurally similar compound, 2-trans, 6-cis-Nonadienal, indicates that it is a combustible liquid that can cause skin and serious eye irritation, and may provoke an allergic skin reaction[1]. Therefore, appropriate personal protective equipment (PPE) is mandatory.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible protective gloves.
-
Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.
In the event of exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of water. If irritation or a rash develops, seek medical attention[1][2].
-
Eye Contact: Rinse cautiously with water for several minutes. If you wear contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get medical advice[1][2].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2][3].
-
Inhalation: Move the individual to fresh air. If they are not breathing, administer artificial respiration and seek medical attention[2][3].
Logistical and Operational Plan for Disposal
A comprehensive plan for the management of this compound waste is critical from the moment it is generated to its final disposal. This involves proper identification, storage, and coordination with your institution's hazardous waste program[4][5][6].
Step 1: Waste Identification and Classification
All chemical waste, including this compound, should be treated as hazardous unless confirmed otherwise by your EHS department[4]. The first step is to accurately identify the waste and complete a waste profile to determine its classification and safe handling procedures[7].
Step 2: Proper Labeling and Storage
Once identified, the waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and a clear hazard warning[5][6].
-
Containers: Use containers that are compatible with aldehydes and are in good condition. Plastic bottles are often preferred over glass to minimize the risk of breakage[6][8]. Ensure containers are kept tightly closed except when adding waste[4].
-
Segregation: Store this compound waste segregated from incompatible materials, such as strong oxidizing agents[9]. Follow chemical compatibility guidelines to prevent dangerous reactions[6].
-
Accumulation: Store waste in a designated satellite accumulation area (SAA) that is within the line of sight of where the waste is generated[5]. Never accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste[4].
Step 3: Disposal Procedure
The disposal of this compound must be conducted through your institution's authorized hazardous waste program[4][6]. Under no circumstances should this compound or other aldehydes be disposed of down the drain unless explicit written permission is granted by EHS and the local sewer authority [4][6][10].
Disposal Workflow:
-
Contact EHS: Initiate the disposal process by contacting your institution's Environmental Health and Safety office.
-
Complete Paperwork: Fill out all required hazardous waste disposal forms accurately and completely[6].
-
Schedule Pickup: Arrange for the collection of the waste by trained EHS personnel or a licensed disposal company[4][5]. Do not transport hazardous waste yourself[4].
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table provides relevant information for similar aldehydes to inform safe handling and disposal practices.
| Property | Value | Chemical | Source |
| Flash Point | 170.0 °F (76.7 °C) Closed Cup | 2-trans, 6-cis-Nonadienal | [1] |
| Flash Point | 63 °C / 145.4 °F Closed Cup | Nonanal | [9] |
| Autoignition Temperature | 230 °C / 446 °F | Nonadecane | [3] |
Note: This data is for related compounds and should be used as a general guideline. The properties of this compound may differ.
Experimental Protocols for Aldehyde Treatment
In some cases, chemical treatment may be an option to reduce the toxicity of aldehyde waste before disposal. However, this must be done in strict accordance with established protocols and with the approval of your EHS department[10]. One common method for aldehyde deactivation is oxidation.
Permanganate Oxidation of Aldehydes (General Procedure):
This is a general procedure and must be adapted and approved for your specific waste stream by qualified personnel.
-
In a suitably sized round-bottom flask equipped with a stirrer, combine the aldehyde waste with water.
-
Slowly add a solution of potassium permanganate (KMnO4) to the stirring aldehyde mixture. The reaction is exothermic and may require cooling.
-
Continue stirring until the reaction is complete, which is indicated by a color change.
-
The resulting mixture, containing the less volatile and generally less toxic carboxylic acid salt, can then be disposed of as hazardous waste according to institutional procedures[11].
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. vigon.com [vigon.com]
- 2. aurochemicals.com [aurochemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. vumc.org [vumc.org]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. enviroserve.com [enviroserve.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. fishersci.com [fishersci.com]
- 10. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 11. epfl.ch [epfl.ch]
Personal protective equipment for handling Nonadecenal
Disclaimer: There is currently no specific Safety Data Sheet (SDS) readily available for Nonadecenal. The following guidance is based on the known hazards of structurally similar aldehydes and long-chain hydrocarbons. It is imperative to treat this compound with caution and handle it as a potentially hazardous substance. This guide is intended for researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical information for the handling and disposal of this compound, offering procedural guidance to ensure laboratory safety.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be a combustible liquid that can cause skin and serious eye irritation, and may lead to an allergic skin reaction.[1] Appropriate personal protective equipment is therefore essential to minimize exposure and ensure safety.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye/Face Protection | Chemical Safety Goggles or Face Shield | Must provide a complete seal around the eyes or full-face protection to guard against splashes. Standard safety glasses are not sufficient. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Gloves should be inspected for integrity before each use and disposed of after handling or if contaminated. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned to protect against skin contact and potential splashes. |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood to minimize inhalation of vapors. |
Quantitative Safety Data (Based on Analogous Aldehydes)
No specific occupational exposure limits (OELs) have been established for this compound. The following table presents OELs for other aldehydes to provide a conservative framework for assessing risk.
| Compound | OSHA PEL (8-hr TWA) | NIOSH REL (10-hr TWA) | ACGIH TLV (8-hr TWA) |
| Acetaldehyde | 200 ppm | Lowest Feasible Concentration (potential carcinogen) | 25 ppm (ceiling) |
| Valeraldehyde | Not Established | 50 ppm | 50 ppm |
| Formaldehyde | 0.75 ppm | 0.016 ppm | 0.1 ppm |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound in a laboratory setting.
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary materials and equipment within the fume hood to minimize movement of the chemical.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Conduct all transfers and manipulations of this compound exclusively within the fume hood.
-
Use glassware and equipment that are clean, dry, and free of contaminants.
-
Avoid direct contact with skin and eyes.
-
Keep containers of this compound closed when not in use to prevent the release of vapors.
-
Should any amount of the substance come into contact with skin, wash the affected area immediately with soap and copious amounts of water.
-
-
Spill Response:
-
Minor Spill (inside fume hood):
-
Absorb the spill with a chemical absorbent pad or non-reactive material like vermiculite or sand.
-
Collect the absorbed material into a designated, sealed waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and the designated safety officer.
-
If the substance is volatile or creates a significant inhalation hazard, evacuate the entire laboratory and follow institutional emergency procedures.
-
Do not attempt to clean up a major spill without appropriate training and respiratory protection.
-
-
Disposal Plan
Improper disposal of this compound can pose an environmental hazard. Follow these guidelines for safe disposal:
-
Waste Collection:
-
All waste containing this compound (including contaminated consumables like gloves, absorbent pads, and empty containers) must be collected in a designated hazardous waste container.
-
The container must be made of a material compatible with aldehydes and be clearly labeled as "Hazardous Waste: this compound".
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Disposal Method:
-
Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for handling this compound from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
